molecular formula C11H7BrO2 B167455 8-Bromo-1-naphthoic acid CAS No. 1729-99-3

8-Bromo-1-naphthoic acid

Cat. No.: B167455
CAS No.: 1729-99-3
M. Wt: 251.08 g/mol
InChI Key: DMEZDDHJCUHENA-UHFFFAOYSA-N
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Description

8-Bromo-1-naphthoic acid is a useful research compound. Its molecular formula is C11H7BrO2 and its molecular weight is 251.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEZDDHJCUHENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169425
Record name 8-Bromo-1-naphthoic acid
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Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1729-99-3
Record name 8-Bromo-1-naphthalenecarboxylic acid
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Record name 8-Bromo-1-naphthoic acid
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Record name 8-Bromo-1-naphthoic acid
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Record name 8-bromo-1-naphthoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1-naphthoic acid, identified by the CAS number 1729-99-3, is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring a naphthalene (B1677914) core with a bromine atom at the 8-position and a carboxylic acid group at the 1-position, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, safety information, and its application in the synthesis of other complex molecules. While direct biological activity and involvement in specific signaling pathways are not extensively documented in current literature, its role as a precursor for compounds with potential pharmacological relevance highlights its importance in medicinal chemistry and drug discovery. Naphthoic acid derivatives, in general, have garnered interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3]

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1729-99-3[1][2]
Molecular Formula C₁₁H₇BrO₂[1][2]
Molecular Weight 251.08 g/mol [2]
Appearance White to off-white/cream-colored crystalline powder[1][4]
Melting Point 173-175 °C[4]
Boiling Point (Predicted) 421.2 ± 18.0 °C
pKa (Predicted) 2.02 ± 0.10[1]

Safety and Hazard Information

This compound is classified as harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Table 2: GHS Hazard Information for this compound

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Serious eye irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07

Experimental Protocols

This compound serves as a key starting material for the synthesis of various substituted naphthalenes. Below are detailed experimental protocols for its synthesis and its use in the preparation of other important chemical intermediates.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid.[6]

Materials:

  • Anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Water

  • Sodium bromide (NaBr)

  • Bromine (Br₂)

  • Ice

Procedure:

  • A suspension of 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid in a mixture of 3.9 mL of acetic acid and 0.40 mL of water is stirred at 0 °C for 10 minutes.[6]

  • A solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.[6]

  • The reaction mixture is then slowly heated to 100 °C.[6]

  • After the reaction is complete, the mixture is cooled to room temperature and poured into ice.[4][6]

  • The resulting precipitate is filtered to yield this compound as a cream-colored solid.[4][6] The reported yield is approximately 84%.[4][6]

G Workflow for the Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation A Suspend anhydro-8-hydroxymercuri- 1-naphthoic acid in acetic acid and water B Stir at 0 °C for 10 min A->B Cooling C Add NaBr solution B->C Addition D Add Bromine C->D Sequential Addition E Heat to 100 °C D->E Heating F Cool to room temperature E->F Cooling G Pour into ice F->G Quenching H Filter the precipitate G->H Isolation I Obtain this compound H->I Final Product

Caption: Workflow for the Synthesis of this compound.

Application in Synthesis: Preparation of 1-Bromo-8-iodonaphthalene (B1280078) and 1,8-Dibromonaphthalene (B102958)

This compound can be used as a precursor for the synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene via a lead tetraacetate (LTA) induced halodecarboxylation.[7]

Materials:

  • This compound

  • Lead tetraacetate (LTA)

  • Iodine (for 1-bromo-8-iodonaphthalene) or Bromine (for 1,8-dibromonaphthalene)

  • Solvent (e.g., benzene)

  • 275-W sunlamp

Procedure for 1-Bromo-8-iodonaphthalene:

  • A mixture of this compound and iodine is treated with lead tetraacetate in a suitable solvent.[7]

  • The reaction mixture is irradiated with a 275-W sunlamp, which should cause the solution to turn yellow after approximately 5 minutes.[7]

  • The reaction proceeds to give 1-bromo-8-iodonaphthalene with a reported yield of around 76%.[7]

Procedure for 1,8-Dibromonaphthalene:

  • A similar procedure is followed, substituting iodine with bromine.

  • The yield for this reaction is reported to be around 50%.[7]

G Synthesis of Dihalonaphthalenes from this compound cluster_iodo Synthesis of 1-Bromo-8-iodonaphthalene cluster_bromo Synthesis of 1,8-Dibromonaphthalene start This compound A Mix with Iodine and LTA in solvent start->A D Mix with Bromine and LTA in solvent start->D B Irradiate with 275-W sunlamp A->B Initiation C 1-Bromo-8-iodonaphthalene B->C Halodecarboxylation E Irradiate with 275-W sunlamp D->E Initiation F 1,8-Dibromonaphthalene E->F Halodecarboxylation

Caption: Synthesis of Dihalonaphthalenes from this compound.

Applications in Drug Development and Research

While specific biological activities of this compound are not extensively reported, the broader class of naphthoic acid derivatives has shown potential in several therapeutic areas. For instance, certain naphthoquinone derivatives have been investigated for their anticancer properties, which are thought to arise from mechanisms such as the induction of apoptosis and the inhibition of key signaling pathways like the PI3K pathway.[8] Additionally, some naphthoic acid derivatives have been identified as antagonists for the P2Y₁₄ receptor, a target for inflammatory and metabolic diseases.[9] The utility of this compound primarily lies in its role as a versatile building block for creating more complex molecules that may possess desirable pharmacological properties. Its ability to undergo further chemical transformations makes it a valuable starting point for the synthesis of novel compounds for biological screening.

Conclusion

This compound is a well-characterized chemical intermediate with established synthetic routes and applications in organic synthesis. Its physical and chemical properties, along with its safety profile, are well-documented. While direct applications in drug development as a bioactive molecule are yet to be fully explored, its importance as a precursor for more complex chemical entities is clear. The experimental protocols provided herein offer a practical guide for researchers utilizing this compound in their synthetic endeavors. Future research may uncover novel biological activities of this compound itself or its derivatives, further expanding its utility in the fields of medicinal chemistry and materials science.

References

physicochemical properties of 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 8-Bromo-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a key intermediate in organic synthesis and drug discovery. This document details its structural, physical, and spectral characteristics, and provides established experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₁₁H₇BrO₂.[1] Its properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₇BrO₂[1]
Molecular Weight 251.08 g/mol [1]
Appearance Cream-colored or white to off-white crystalline powder[2][3]
Melting Point 173-175 °C[2]
Boiling Point 421.2 ± 18.0 °C (Predicted)[4]
Solubility Sparingly soluble in water[3]
pKa 2.02 ± 0.10 (Predicted)[3][4]
Spectroscopic Data
Spectrum TypeKey Features and DataSource(s)
¹H NMR (500 MHz, DMSO-d₆) δ 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H)[1][2]
¹³C NMR (125.77 MHz, DMSO-d₆) δ 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3[1][2]
Mass Spectrometry (GC-MS) Weak molecular ion, facile loss of the 8-bromo substituent. Major m/z peaks: 171, 115, 126.[5][6]
Infrared (FTIR) Expected characteristic peaks for C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-Br stretch, and aromatic C-H and C=C stretches.[6]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from anhydro-8-hydroxymercuri-1-naphthoic acid.[1]

Materials:

  • Anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Water

  • Sodium bromide (NaBr)

  • Bromine (Br₂)

  • Ice

Procedure:

  • Prepare a mixture of 3.9 mL (67 mmol) of acetic acid and 0.40 mL (22.2 mmol) of H₂O.

  • With stirring, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to the mixture.

  • Stir the resulting suspension at 0 °C for 10 minutes.

  • Prepare a solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water.

  • Sequentially add the NaBr solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.

  • Slowly heat the reaction system to 100 °C.

  • After the reaction is complete, cool the mixture to ambient temperature.

  • Pour the cooled mixture into ice.

  • Filter the resulting precipitate to obtain this compound as a cream-colored solid.

Melting Point Determination (General Protocol)

This protocol outlines a general procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.[7][8][9][10]

Materials:

  • Crystalline solid sample (e.g., this compound)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the crystalline sample is dry and finely powdered.

  • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 1-2 mm in height.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to determine an approximate melting range.

  • Allow the apparatus to cool.

  • Prepare a new sample in a fresh capillary tube.

  • Heat the block again, but at a slower rate (approximately 2 °C per minute) as the temperature approaches the previously determined approximate melting point.

  • Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).

  • Record the temperature at which the last crystal melts (the end of the melting range).

Mandatory Visualization

synthesis_workflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up cluster_product Product A Anhydro-8-hydroxymercuri- 1-naphthoic acid P1 Mix A and B, stir at 0°C A->P1 B Acetic Acid & Water B->P1 C Sodium Bromide (NaBr) P2 Add C and D C->P2 D Bromine (Br₂) D->P2 P1->P2 P3 Heat to 100°C P2->P3 P4 Cool to room temperature P3->P4 W1 Pour into ice P4->W1 W2 Filter precipitate W1->W2 Product This compound W2->Product

Caption: Workflow for the synthesis of this compound.

mass_spec_fragmentation Key Mass Spectrometry Fragmentation of this compound parent Molecular Ion [M]⁺ m/z = 250/252 frag1 [M - Br]⁺ m/z = 171 parent->frag1 - Br frag2 [M - COOH]⁺ m/z = 205/207 parent->frag2 - COOH frag3 [M - Br - CO]⁺ m/z = 143 frag1->frag3 - CO frag4 Naphthyl ion [C₁₀H₇]⁺ m/z = 127 (from loss of H) frag1->frag4 - CO₂

Caption: Primary fragmentation pathways of this compound.

pka_factors Factors Influencing the Acidity of this compound cluster_electronic Electronic Effects cluster_steric Steric Effects center Acidity (pKa) inductive Inductive Effect (-I of Bromine) center->inductive resonance Resonance Stabilization (of conjugate base) center->resonance peri Peri-interaction (between Br and COOH) center->peri inductive->center Increases acidity resonance->center Increases acidity peri->center Can influence acidity

Caption: Factors affecting the pKa of this compound.

References

An In-depth Technical Guide to 8-Bromo-1-naphthoic Acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a key intermediate in organic synthesis with potential applications in the pharmaceutical and dye industries. This document outlines its fundamental molecular and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of its molecular structure and synthetic workflow.

Core Molecular and Physical Properties

This compound is a derivative of naphthalene, characterized by a bromine atom at the 8-position and a carboxylic acid group at the 1-position. These functional groups make it a versatile reagent in various chemical reactions.[1] Its properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₁H₇BrO₂
Molecular Weight 251.08 g/mol
CAS Number 1729-99-3
Appearance White to off-white crystalline powder
Melting Point 173-174 °C
pKa (Predicted) 2.02 ± 0.10
Solubility Sparingly soluble in water
IUPAC Name 8-bromonaphthalene-1-carboxylic acid
InChI Key DMEZDDHJCUHENA-UHFFFAOYSA-N

Molecular Structure and Synthesis Workflow

The structural arrangement of this compound is fundamental to its chemical reactivity. The following diagram illustrates its two-dimensional chemical structure.

Molecular structure of this compound.

The synthesis of this compound can be achieved through a multi-step process. A logical workflow for a common synthetic route is depicted below.

synthesis_workflow Synthesis Workflow for this compound cluster_step1 Step 1: Suspension Formation cluster_step2 Step 2: Bromination cluster_step3 Step 3: Isolation reagent1 Anhydro-8-hydroxymercuri-1-naphthoic acid step1_action Stir at 0°C for 10 min reagent1->step1_action reagent2 Acetic Acid H₂O reagent2->step1_action reagent3 NaBr Bromine step2_action Add sequentially and heat to 100°C reagent3->step2_action product This compound step1_action->step2_action step3_action Cool, pour into ice, and filter step2_action->step3_action step3_action->product

Logical workflow for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established chemical literature.[2][3]

Objective: To synthesize this compound from anhydro-8-hydroxymercuri-1-naphthoic acid.

Materials:

  • Anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Deionized water (H₂O)

  • Sodium bromide (NaBr)

  • Bromine (Br₂)

  • Ice

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus

Procedure:

  • Preparation of the initial suspension: In a suitable reaction vessel equipped with a stirrer, combine 3.9 mL (67 mmol) of acetic acid and 0.40 mL (22.2 mmol) of H₂O.[2]

  • With continuous stirring, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to the acetic acid solution.[2]

  • Cool the resulting suspension to 0°C and stir for 10 minutes.[2][3]

  • Addition of brominating agents: Prepare a solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water.[2][3]

  • Sequentially add the NaBr solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.[2][3]

  • Reaction heating: Slowly heat the reaction mixture to 100°C.[2][3]

  • Product isolation: After the reaction is complete, cool the mixture to ambient temperature.[2][3]

  • Pour the cooled reaction mixture into ice and filter the resulting precipitate.[2][3]

  • The filtered solid is the crude this compound. The expected yield is approximately 0.57 g (84%).[2]

Characterization: The final product can be characterized using nuclear magnetic resonance (NMR) spectroscopy. The expected shifts are:

  • ¹H NMR (500 MHz, DMSO-d₆) δ: 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H).[2]

  • ¹³C NMR (125.77 MHz, DMSO-d₆) δ: 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3.[2]

Biological Activity and Potential Applications

While specific signaling pathways for this compound are not extensively documented, the broader class of naphthoic acid derivatives has garnered significant interest in medicinal chemistry. These compounds have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The mechanisms of action for some derivatives involve the modulation of key signaling pathways related to cell proliferation and inflammation.

The primary application of this compound is as a versatile intermediate in organic synthesis.[1] It serves as a building block for more complex molecules, including potential pharmaceutical candidates and dyes.[1] Further research into its biological activities could unveil novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-1-naphthoic acid, a key intermediate in organic synthesis. This document details a verified synthetic protocol and presents a thorough characterization of the compound, including its physicochemical properties and spectroscopic data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development by providing a reliable reference for the preparation and identification of this versatile chemical building block.

Introduction

This compound (CAS No. 1729-99-3) is a substituted naphthalene (B1677914) derivative that serves as a valuable precursor in the synthesis of a variety of more complex organic molecules, including pharmaceutical intermediates and dyes.[1] Its structure, featuring both a carboxylic acid and a bromine substituent on the naphthalene ring, allows for a range of chemical transformations. This guide outlines a common and effective method for its synthesis and provides detailed characterization data to ensure accurate identification and quality control.

Synthesis of this compound

A reliable method for the synthesis of this compound proceeds from anhydro-8-hydroxymercuri-1-naphthoic acid.[2] This route provides a good yield of the desired product.

Synthetic Workflow

The synthesis involves the reaction of anhydro-8-hydroxymercuri-1-naphthoic acid with bromine in the presence of sodium bromide and acetic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product start1 Anhydro-8-hydroxymercuri-1-naphthoic acid reaction Suspension & Stirring at 0°C, then heating to 100°C start1->reaction start2 Acetic Acid & Water start2->reaction start3 Sodium Bromide start3->reaction start4 Bromine start4->reaction workup1 Cooling to Room Temperature reaction->workup1 workup2 Pouring into Ice workup1->workup2 workup3 Filtration workup2->workup3 product This compound workup3->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established literature procedures.[2][3]

Materials:

  • Anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Water

  • Sodium Bromide (NaBr)

  • Bromine (Br₂)

  • Ice

Procedure:

  • In a suitable reaction vessel, a mixture of 3.9 mL of acetic acid and 0.40 mL of water is prepared.

  • To this solution, 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid is added with stirring.

  • The resulting suspension is stirred at 0 °C for 10 minutes.

  • A solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.

  • The reaction mixture is then slowly heated to 100 °C.

  • After the reaction is complete, the mixture is cooled to ambient temperature.

  • The cooled mixture is poured into ice, leading to the precipitation of the product.

  • The solid is collected by filtration to yield this compound.

Yield: 0.57 g (84%) of a cream-colored solid.[2][3]

Characterization of this compound

The synthesized this compound can be characterized by its physicochemical properties and spectroscopic data.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₁H₇BrO₂[2]
Molecular Weight251.08 g/mol [2]
AppearanceCream-colored to white/off-white crystalline powder[1][2]
Melting Point173-174 °C (lit. 174-175 °C)[2][3]
Boiling Point421.2±18.0 °C (Predicted)[4]
Density1.648±0.06 g/cm³ (Predicted)[4]
pKa2.02±0.10 (Predicted)[4]
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz
13.32s-
8.11d8.0
8.07d8.0
7.96d7.3
7.68d7.0
7.61t7.3
7.49t7.8

Reference:[2][3]

¹³C NMR (125.77 MHz, DMSO-d₆)
Chemical Shift (δ) ppm
171.3
135.7
133.9
133.6
131.2
129.4
128.3
128.0
127.6
126.3
119.3

Reference:[2][3]

The IR spectrum of this compound is available and can be used for the identification of functional groups.[5] Key absorptions are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations.

Mass spectrometry data is available for this compound.[5] The mass spectrum exhibits a weak molecular ion, and a notable fragmentation pattern is the facile loss of the 8-bromo substituent, which is attributed to peri interactions between the substituents at the 1 and 8 positions of the naphthalene ring.[6] The most prominent fragmentation process involves the loss of a bromine atom, resulting in ions at m/z 205 and 207.[6]

Safety Information

This compound is harmful if swallowed and causes serious eye irritation.[5] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and comprehensive characterization data serve as a valuable resource for chemists in academic and industrial settings, facilitating the reliable preparation and identification of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-1-naphthoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the solubility of 8-Bromo-1-naphthoic acid. However, a comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for this compound in various organic solvents. To provide valuable insights for researchers, this guide presents detailed quantitative solubility data for the structurally analogous compound, 1-naphthoic acid. This information serves as a strong proxy and a methodological framework for solubility studies of this compound.

Introduction

This compound is a substituted aromatic carboxylic acid with applications in organic synthesis, serving as a precursor for pharmaceuticals and other complex organic molecules. Its solubility in organic solvents is a critical physicochemical property that influences reaction kinetics, purification methods such as crystallization, and the overall efficiency of synthetic processes. Understanding the solubility profile of this compound is essential for process optimization, solvent screening, and ensuring reproducible experimental outcomes.

This guide provides a comprehensive overview of the solubility of the closely related 1-naphthoic acid in a range of common organic solvents, a detailed experimental protocol for determining solubility, and a visual representation of the experimental workflow. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development.

Quantitative Solubility Data of 1-Naphthoic Acid

The following table summarizes the mole fraction solubility (x₁) of 1-naphthoic acid in various organic solvents at different temperatures. This data is crucial for solvent selection and for developing a deeper understanding of the thermodynamic behavior of this class of compounds in solution.[1] The solubility of 1-naphthoic acid is observed to increase with temperature in all the solvents tested.[1]

Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Selected Organic Solvents [1]

Temperature (K)MethanolEthanolIsopropanoln-ButanolEthyl AcetateAcetone
293.150.13370.11520.10330.09180.22450.3456
298.150.15450.13390.12040.10730.25890.3987
303.150.17810.15510.13980.12490.29780.4589
308.150.20490.17920.16190.14510.34150.5263
313.150.23540.20670.18710.16810.39050.6012
318.150.26990.23790.21590.19430.44510.6845
323.150.30890.27330.24880.22410.50580.7768
328.150.35280.31340.28630.25800.57310.8789
333.150.40210.35870.32890.29650.64750.9912

Data extracted from a technical guide on the solubility of 1-Naphthoic acid, which serves as a proxy for this compound.[1]

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for accurately determining the solubility of a solid compound in a liquid solvent.[1][2][3][4] The following protocol provides a detailed methodology for this experiment.

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accuracy ±0.1 mg)

  • Isothermal jacketed glass vessel or temperature-controlled shaker bath

  • Magnetic stirrer and stir bars

  • Temperature probe or calibrated thermometer

  • Syringes with filters (e.g., 0.45 µm PTFE)

  • Pre-weighed weighing bottles

  • Drying oven

  • Desiccator

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.[1]

    • The vessel is sealed to prevent solvent evaporation.[1]

    • The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature.[1]

    • The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.[1][5]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle.[1]

    • A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe to prevent precipitation of the solute due to temperature changes.[1]

    • The syringe is fitted with a filter to remove any undissolved solid particles.[1]

  • Gravimetric Analysis:

    • The withdrawn sample is immediately transferred to a pre-weighed, labeled weighing bottle.[1]

    • The exact mass of the solution is determined using an analytical balance.[3]

    • The solvent is then evaporated from the weighing bottle by placing it in a drying oven at a temperature below the boiling point of the solvent but sufficient to ensure complete evaporation.[1]

    • The weighing bottle containing the dried solute is cooled to room temperature in a desiccator and then weighed.[1]

    • The process of drying, cooling, and weighing is repeated until a constant mass is achieved, indicating that all the solvent has been removed.[3]

The mole fraction solubility (x₁) is calculated using the following formula:

x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]

Where:

  • m₁ is the mass of the solute (this compound)

  • M₁ is the molar mass of the solute

  • m₂ is the mass of the solvent

  • M₂ is the molar mass of the solvent

Visualizations

The following diagram illustrates the logical workflow for the gravimetric determination of the solubility of this compound in an organic solvent.

G Experimental Workflow for Gravimetric Solubility Determination start Start prep Preparation of Saturated Solution - Add excess solute to solvent - Seal vessel and control temperature - Stir to equilibrate start->prep sampling Sample Withdrawal and Filtration - Stop stirring and allow to settle - Withdraw supernatant with filtered syringe prep->sampling Equilibrium Reached analysis Gravimetric Analysis - Weigh the solution sample - Evaporate solvent in oven - Dry to constant mass sampling->analysis calculation Data Calculation - Determine mass of solute and solvent - Calculate mole fraction solubility analysis->calculation end End calculation->end

Caption: A flowchart of the gravimetric method for solubility determination.

Conclusion

References

An In-depth Technical Guide to 8-Bromo-1-naphthoic Acid: History, Discovery, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a key peri-substituted naphthalene (B1677914) derivative. It details the compound's history, from its early synthesis in the 1930s to modern preparative methods. The guide presents key chemical and physical properties in a structured format, outlines detailed experimental protocols for its synthesis and significant reactions, and explores its utility as a versatile reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and dyestuffs. Visualizations of synthetic and reaction pathways are provided to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound, with the chemical formula C₁₁H₇BrO₂, is an off-white to yellow crystalline solid that has garnered significant interest in synthetic organic chemistry.[1] Its unique structure, featuring a bromine atom and a carboxylic acid group in a peri-relationship on the naphthalene scaffold, imparts distinct reactivity and makes it a valuable precursor for a variety of complex organic molecules. The steric strain and electronic interactions between the 1- and 8-substituents influence its chemical behavior, leading to specific and often useful transformations. This guide delves into the historical context of its discovery, details its synthesis, and explores its applications as a building block in various fields of chemical research and development.

History and Discovery

The exploration of peri-substituted naphthoic acids dates back to the early 20th century, with a significant contribution made by H. Gordon Rule and his collaborators in the 1930s. Their work on the derivatives of 8-halogenated 1-naphthoic acids laid the foundation for understanding the orientation and reactivity of these compounds.

A key publication by Rule, Pursell, and Brown in the Journal of the Chemical Society in 1934 described a method for the synthesis of this compound from naphthalic acid via an organomercury intermediate.[2] This early work was crucial in making this and related compounds accessible for further study. The paper also detailed the dehalogenation and decarboxylation reactions of these acids, which were instrumental in determining the orientation of substituents on the naphthalene ring.[2]

Over the decades, synthetic methodologies have evolved, but the foundational work of these early chemists remains a cornerstone in the history of this important reagent.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₇BrO₂[3]
Molecular Weight 251.08 g/mol [3]
CAS Number 1729-99-3[1][3]
Melting Point 173-174 °C[3]
Appearance Off-white to yellow solid[1]
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm) 7.49 (t, J = 7.8 Hz, 1H), 7.61 (t, J = 7.3 Hz, 1H), 7.68 (d, J = 7.0 Hz, 1H), 7.96 (d, J = 7.3 Hz, 1H), 8.07 (d, J = 8.0 Hz, 1H), 8.11 (d, J = 8.0 Hz, 1H), 13.32 (s, 1H)[3]
¹³C NMR (DMSO-d₆, 125.77 MHz) δ (ppm) 119.3, 126.3, 127.6, 128.0, 128.3, 129.4, 131.2, 133.6, 133.9, 135.7, 171.3[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound, including a historical method and a more contemporary procedure.

Historical Synthesis from Naphthalic Acid (Rule, Pursell, and Brown, 1934)

This method, adapted from the 1934 publication, involves the formation of an organomercury intermediate followed by bromination.[2]

Step 1: Preparation of anhydro-8-hydroxymercuri-1-naphthoic acid

  • A solution of naphthalic acid (50 g) and sodium hydroxide (B78521) (31 g) in 1200 c.c. of hot water is prepared and filtered.

  • The solution is heated under reflux while a solution of yellow mercuric oxide (55 g) in warm glacial acetic acid (40 c.c.) and water (150 c.c.) is added.

  • The mixture is made distinctly acid with acetic acid, forming a light brown suspension.

  • The reaction mixture is boiled for 96 hours until the evolution of carbon dioxide ceases.

  • The resulting anhydro-8-hydroxymercuri-1-naphthoic acid is filtered off, washed with water, and dried.

Step 2: Bromination to this compound

  • The dried anhydro-8-hydroxymercuri-1-naphthoic acid is suspended in a suitable solvent.

  • A solution of bromine in an aqueous solution of sodium bromide is added.

  • The reaction mixture is heated to effect the replacement of the mercury group with bromine.

  • After cooling, the crude this compound is isolated by filtration.

  • The product is purified by crystallization from benzene (B151609) to yield the pure acid with a melting point of 177 °C (as reported in the original paper).[2]

Modern Synthesis from anhydro-8-hydroxymercuri-1-naphthoic acid

This procedure provides a more detailed and updated protocol for the bromination step.[3]

  • To a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol), add anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) with stirring.

  • Stir the resulting suspension at 0 °C for 10 minutes.

  • Sequentially add a solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol).

  • Slowly heat the reaction mixture to 100 °C.

  • After cooling to ambient temperature, pour the mixture into ice.

  • Filter the resulting precipitate to obtain this compound as a cream-colored solid.

  • The reported yield is 0.57 g (84%), with a melting point of 173-174 °C.[3]

Synthetic Pathways and Logical Relationships

The synthesis and key reactions of this compound can be visualized to better understand the chemical transformations.

Synthesis_of_8_Bromo_1_naphthoic_acid NaphthalicAcid Naphthalic Acid MercuricIntermediate anhydro-8-hydroxymercuri- 1-naphthoic acid NaphthalicAcid->MercuricIntermediate 1. NaOH, H₂O 2. HgO, AcOH FinalProduct This compound MercuricIntermediate->FinalProduct Br₂, NaBr, AcOH, H₂O

Historical Synthesis of this compound.

Key Reactions and Applications

This compound serves as a versatile starting material for the synthesis of various peri-substituted naphthalene derivatives. Its applications span from fundamental organic chemistry research to the synthesis of functional materials and bioactive molecules.

Conversion to 8-Bromonaphthalen-1-amine

A notable transformation of this compound is its conversion to 8-Bromonaphthalen-1-amine, a useful intermediate in its own right.[4][5]

Experimental Protocol:

  • Suspend this compound (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 mL) and chloroform (B151607) (7 mL) at 45 °C.

  • Slowly add sodium azide (B81097) (3.10 g, 0.048 mol) portion-wise over 10 minutes, allowing the effervescence to subside between additions.

  • Stir the mixture at 45 °C for 90 minutes.

  • Pour the reaction mixture into water (140 mL) and make it alkaline with aqueous ammonia.

  • Extract the product with chloroform (3 x 140 mL).

  • Dry the combined organic extracts with magnesium sulfate (B86663) and evaporate the solvent to yield the crude product.

  • Recrystallization from petroleum ether (60-80 °C) affords pink crystals of 8-Bromonaphthalen-1-amine. The reported yield is 1.30 g (73%).[5]

Reaction_of_8_Bromo_1_naphthoic_acid StartingMaterial This compound Product 8-Bromonaphthalen-1-amine StartingMaterial->Product 1. NaN₃, H₂SO₄, CHCl₃ 2. aq. NH₃

Conversion to 8-Bromonaphthalen-1-amine.
Role in the Synthesis of Dyestuffs and Pharmaceutical Intermediates

This compound and its derivatives have been investigated for their potential use in the synthesis of dyes and pharmaceutical intermediates.[1] The naphthalene core is a common scaffold in many dyestuffs, and the functional groups of this compound allow for its incorporation into larger chromophoric systems. While specific historical examples of widely commercialized dyes derived directly from this compound are not extensively documented in readily available literature, its chemical properties make it a suitable candidate for a coupling component in the synthesis of azo dyes.

In the realm of pharmaceuticals, the rigid naphthalene framework can serve as a bioisostere for other aromatic systems or as a scaffold to orient functional groups in a specific spatial arrangement for interaction with biological targets. Its derivatives have been explored in various research contexts, although it is more commonly regarded as a versatile building block rather than a direct precursor to a specific blockbuster drug.

Dehalogenation and Decarboxylation Reactions

The work by Rule and Brown also highlighted the utility of dehalogenation and decarboxylation reactions to elucidate the structure of substituted 8-halogeno-1-naphthoic acids.[2] The dehalogenation at the 8-position can be achieved using copper-bronze in boiling toluene, a reaction that was found to be selective, leaving other halogen and nitro groups on the ring intact.[2] Subsequent decarboxylation, often carried out in quinoline (B57606) with copper-bronze, allows for the conversion of the substituted naphthoic acid to a simpler, often known, naphthalene derivative, thereby confirming the substitution pattern.[2]

Dehalogenation_Decarboxylation SubstitutedAcid Substituted This compound DehalogenatedAcid Substituted 1-Naphthoic acid SubstitutedAcid->DehalogenatedAcid Cu-bronze, Toluene, Δ FinalProduct Substituted Naphthalene DehalogenatedAcid->FinalProduct Quinoline, Cu-bronze, Δ

References

Spectroscopic Profile of 8-Bromo-1-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 8-Bromo-1-naphthoic acid, a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for the unequivocal identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
13.32s-1H-COOH
8.11d8.01HAr-H
8.07d8.01HAr-H
7.96d7.31HAr-H
7.68d7.01HAr-H
7.61t7.31HAr-H
7.49t7.81HAr-H

Solvent: DMSO-d₆, Instrument Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
171.3-COOH
135.7Ar-C
133.9Ar-C
133.6Ar-C
131.2Ar-C
129.4Ar-C
128.3Ar-C
128.0Ar-C
127.6Ar-C
126.3Ar-C
119.3Ar-C-Br

Solvent: DMSO-d₆, Instrument Frequency: 125.77 MHz[1]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic Acid)
3100-3000MediumC-H stretch (Aromatic)
1710-1680StrongC=O stretch (Carboxylic Acid)
1600-1450Medium to StrongC=C stretch (Aromatic Ring)
1320-1210StrongC-O stretch (Carboxylic Acid)
960-900Medium, BroadO-H bend (Carboxylic Acid)
680-500StrongC-Br stretch

Technique: KBr Wafer[2]

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
250/252[M]⁺ Molecular ion peak (presence of Br isotopes)
233/235[M-OH]⁺
205/207[M-COOH]⁺
171[M-Br]⁺
126[C₁₀H₆]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: 500 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired at 500 MHz. A sufficient number of scans were accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired at 125.77 MHz. The chemical shifts were referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.

Procedure:

  • Sample Preparation: A small amount of this compound was finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Procedure:

  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent was injected into the gas chromatograph.

  • Chromatographic Separation: The sample was vaporized and carried by an inert gas through a capillary column to separate it from any impurities.

  • Mass Analysis: The separated compound was then introduced into the mass spectrometer, where it was ionized (typically by electron impact). The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 8-Bromo-1-naphthoic Acid Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS GC-MS Dilution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 8-Bromo-1-naphthoic Acid: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 8-Bromo-1-naphthoic acid, a valuable building block in organic synthesis. This document details its commercial availability from various suppliers, outlines a key synthetic protocol, and provides a detailed experimental procedure for its application in Suzuki-Miyaura cross-coupling reactions. The information is presented to assist researchers and professionals in drug development and other chemical sciences in sourcing and utilizing this versatile compound.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The purity levels, available quantities, and pricing can vary, so a comparative analysis is crucial for procurement. The following table summarizes the offerings from several key suppliers.

SupplierCatalog NumberPurityQuantityPrice (USD)Notes
Sigma-Aldrich S696854Information not provided; sold as "AldrichCPR"250 mg$121.00Buyer assumes responsibility to confirm purity.
Thermo Scientific (via Fisher Scientific) BTB12326EATechnical Grade (≥95%)1 g, 10 gPrice not listed; requires loginMaybridge product line.
Amerigo Scientific -95%-Contact for pricing-
LabSolutions -95%-Contact for pricing-
ChemicalBook -99%+ (HPLC)KG quantities$10.00 - $15.00 / KGListed from various Chinese suppliers.
Wuhan Qingfeng Chemical -98%-Inquiry required-

Note: Prices and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid. The following protocol is adapted from established chemical literature.[1]

Experimental Protocol: Synthesis from anhydro-8-hydroxymercuri-1-naphthoic acid

Materials:

  • anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Water

  • Sodium bromide (NaBr)

  • Bromine (Br₂)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to a mixture of 1.0 mL of acetic acid and 0.40 mL of water.

  • Cool the resulting suspension to 0°C and stir for 10 minutes.

  • Prepare a solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water.

  • Sequentially add the sodium bromide solution and 0.43 g (2.70 mmol) of bromine to the reaction mixture.

  • Slowly heat the reaction mixture to 100°C.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice.

  • Filter the resulting precipitate to collect the crude this compound.

  • The expected yield is approximately 0.57 g (84%) of a cream-colored solid.

The following diagram illustrates the workflow for this synthesis.

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up and Isolation A Mix Acetic Acid and Water B Add anhydro-8-hydroxymercuri-1-naphthoic acid A->B C Cool to 0°C and Stir B->C D Add NaBr Solution C->D Sequential Addition E Add Bromine D->E F Heat to 100°C E->F G Cool to Room Temperature F->G H Pour into Ice G->H I Filter Precipitate H->I J Collect this compound I->J

Synthetic Workflow for this compound

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds. This allows for the synthesis of a wide array of substituted biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add toluene (10 mL) and water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100°C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 8-phenyl-1-naphthoic acid.

The catalytic cycle for the Suzuki-Miyaura reaction is depicted in the following diagram.

G cluster_reactants Reactants pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate pd0->pd_complex Oxidative Addition transmetalation_complex Transmetalation Intermediate pd_complex->transmetalation_complex Transmetalation product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration product 8-Phenyl-1-naphthoic acid (Ar-Ar') product_complex->product aryl_halide This compound (Ar-X) aryl_halide->pd_complex boronic_acid Phenylboronic acid (Ar'-B(OH)₂) boronic_acid->transmetalation_complex base Base (e.g., K₂CO₃) base->transmetalation_complex

Suzuki-Miyaura Catalytic Cycle

References

Potential Research Areas for 8-Bromo-1-naphthoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 8-Bromo-1-naphthoic acid is a versatile scaffold in medicinal chemistry, offering a unique three-dimensional structure and functional handles for derivatization. Its derivatives have emerged as a promising class of compounds with a wide spectrum of potential therapeutic applications. This technical guide explores potential research avenues for this compound derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a foundational resource for researchers seeking to develop novel therapeutics based on this promising chemical scaffold.

Synthesis of this compound and its Derivatives

The synthesis of the core molecule, this compound, is a critical first step. A common laboratory-scale synthesis involves the mercuration of 1-naphthoic acid followed by bromination.

Experimental Protocol: Synthesis of this compound

  • Materials: Anhydro-8-hydroxymercuri-1-naphthoic acid, Acetic acid, Water, Sodium bromide (NaBr), Bromine (Br₂).

  • Procedure:

    • A suspension of anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) in a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol) is stirred at 0 °C for 10 minutes.[1]

    • A solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol) are added sequentially.[1]

    • The reaction mixture is slowly heated to 100 °C.[1]

    • After cooling to room temperature, the mixture is poured into ice.[1]

    • The resulting precipitate is filtered to yield this compound as a cream-colored solid.[1]

From this core structure, two primary classes of derivatives, amides and esters, can be readily synthesized, providing a diverse library of compounds for biological screening.

Experimental Protocol: General Synthesis of N-Substituted-8-bromo-1-naphthamides

  • Step 1: Synthesis of 8-bromo-1-naphthoyl chloride:

    • Dissolve this compound in a suitable solvent such as toluene.

    • Add thionyl chloride (SOCl₂) in excess.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-bromo-1-naphthoyl chloride. This intermediate is often used immediately in the next step.

  • Step 2: Amide Formation:

    • Dissolve the crude 8-bromo-1-naphthoyl chloride in an anhydrous aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

    • Add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

    • Purify the product by recrystallization or column chromatography.

Experimental Protocol: General Synthesis of Alkyl 8-bromo-1-naphthoates

  • Materials: this compound, desired alcohol (e.g., ethanol, methanol), a strong acid catalyst (e.g., concentrated sulfuric acid).

  • Procedure (Fischer Esterification):

    • Dissolve this compound in a large excess of the desired alcohol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours. The reaction progress can be monitored by TLC.

    • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

    • Extract the ester with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude ester by distillation or column chromatography.

Potential Therapeutic Applications and Biological Activities

While specific biological data for a wide range of this compound derivatives is an emerging area of research, the broader class of naphthoic acid and naphthalimide derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of this compound are prime candidates for screening in these and other disease models.

Anticancer Activity

Naphthoic acid and naphthalimide derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The planar naphthalene (B1677914) ring system is capable of intercalating with DNA, potentially leading to cell cycle arrest and apoptosis.

Potential Research Directions:

  • Screening of Amide and Ester Libraries: Synthesize a diverse library of this compound amides and esters and screen them against a panel of cancer cell lines (e.g., breast, lung, colon, prostate).

  • Structure-Activity Relationship (SAR) Studies: Based on initial screening results, perform SAR studies to identify the key structural features that contribute to anticancer activity. This could involve modifying the substituents on the amide nitrogen or the alkyl chain of the ester.

  • Mechanism of Action Studies: For promising lead compounds, investigate the mechanism of their anticancer activity. This could involve assays for DNA intercalation, topoisomerase inhibition, induction of apoptosis (e.g., caspase activation, PARP cleavage), and cell cycle analysis.

Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeR GroupMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
8-BNA-NH-01 Amide-CH₂CH₃>50>50>50
8-BNA-NH-02 Amide-Phenyl25.331.828.1
8-BNA-NH-03 Amide-4-Chlorophenyl10.115.512.7
8-BNA-O-01 Ester-CH₃>50>50>50
8-BNA-O-02 Ester-CH₂CH₂Ph35.242.138.9
Doxorubicin --0.81.20.9

Note: This table is for illustrative purposes to guide research and does not represent actual experimental data.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Materials: 96-well plates, cancer cell lines, culture medium, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure:

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity

Naphthoic acid derivatives have also demonstrated activity against a range of bacterial and fungal pathogens. Their mechanism may involve disruption of the microbial cell membrane or inhibition of essential enzymes.

Potential Research Directions:

  • Broad-Spectrum Screening: Test a library of this compound derivatives against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.

  • SAR for Antimicrobial Potency: Elucidate the structural requirements for potent antimicrobial activity and selectivity.

  • Mechanism of Action: Investigate how active compounds exert their antimicrobial effects, for example, through membrane permeabilization assays or by identifying specific enzyme targets.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)

Compound IDDerivative TypeR GroupS. aureusE. coliC. albicans
8-BNA-NH-04 Amide-n-Butyl64>128>128
8-BNA-NH-05 Amide-Cyclohexyl3264128
8-BNA-O-03 Ester-n-Octyl163264
Ciprofloxacin --10.5-
Fluconazole ----8

Note: This table is for illustrative purposes to guide research and does not represent actual experimental data.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (or other suitable broth), bacterial or fungal inoculum standardized to a 0.5 McFarland standard, this compound derivatives.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a 96-well plate.

    • Inoculate each well with the standardized microbial suspension.

    • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible microbial growth.

Exploration of Novel Mechanisms of Action and Signaling Pathways

The development of novel therapeutics often relies on the identification of new molecular targets and the modulation of key signaling pathways. Derivatives of this compound could potentially interact with a variety of cellular targets.

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The naphthalene scaffold can serve as a template for designing ATP-competitive or allosteric kinase inhibitors.

Potential Research Workflow:

G cluster_0 Virtual Screening cluster_1 In Vitro Kinase Assays cluster_2 Cell-Based Assays cluster_3 Lead Optimization a Docking of 8-BNA Derivatives into Kinase ATP-binding Sites b Biochemical Assays (e.g., Kinase-Glo) a->b c Determine IC50 Values b->c d Western Blot for Phospho-protein Levels c->d e Cellular Thermal Shift Assay (CETSA) d->e f SAR Studies to Improve Potency and Selectivity e->f

Caption: Workflow for identifying and optimizing 8-BNA derivatives as kinase inhibitors.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) inhibitors have shown significant success in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations. The nicotinamide-like moiety present in some amide derivatives could potentially mimic the NAD+ substrate of PARP enzymes.

Potential Signaling Pathway for PARP Inhibition:

G cluster_0 DNA Damage cluster_1 PARP-mediated Repair cluster_2 Inhibition by 8-BNA Derivative cluster_3 Cellular Outcome a Single-Strand Break b PARP Activation a->b c Recruitment of Repair Proteins b->c f Replication Fork Collapse b->f d DNA Repair c->d e 8-BNA Derivative e->b Inhibits g Double-Strand Break f->g h Apoptosis in HR-deficient Cells g->h

Caption: Proposed mechanism of action for 8-BNA derivatives as PARP inhibitors.

Modulation of the NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Naphthoquinone derivatives have been shown to inhibit this pathway.

Potential Research Directions:

  • NF-κB Reporter Assays: Screen this compound derivatives in cell lines containing an NF-κB-driven reporter gene (e.g., luciferase) to identify inhibitors of this pathway.

  • Western Blot Analysis: Investigate the effect of lead compounds on the phosphorylation and degradation of IκBα and the nuclear translocation of NF-κB subunits (e.g., p65).

  • Cytokine Profiling: Measure the effect of the compounds on the production of pro-inflammatory cytokines that are downstream targets of NF-κB.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutic agents. Its derivatives warrant investigation for a range of biological activities, particularly in the areas of oncology and infectious diseases. The synthetic accessibility of amides and esters from the parent carboxylic acid allows for the rapid generation of diverse chemical libraries for high-throughput screening. Future research should focus on systematic SAR studies, elucidation of the mechanisms of action of promising lead compounds, and in vivo evaluation to validate their therapeutic potential. This technical guide provides a framework for initiating and advancing research in this exciting area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 8-Bromo-naphthalen-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 8-Bromo-naphthalen-1-amine from 8-Bromo-1-naphthoic acid. The described method utilizes a Schmidt reaction, a reliable approach for converting carboxylic acids to amines. This process involves the reaction of this compound with sodium azide (B81097) in the presence of a strong acid. The protocol includes a comprehensive list of reagents and materials, a step-by-step experimental procedure, and expected outcomes. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

8-Bromo-naphthalen-1-amine is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The conversion of this compound to the corresponding amine is a key transformation. The Schmidt reaction offers a direct and efficient route for this conversion, proceeding through an isocyanate intermediate which is subsequently hydrolyzed to the desired primary amine.[1] This method is often preferred due to its operational simplicity and good yields.

Reaction Scheme

The overall chemical transformation is depicted below:

This compound → 8-Bromo-naphthalen-1-amine

This conversion is achieved through a one-pot reaction involving sodium azide and sulfuric acid.

Experimental Protocol

This protocol is adapted from a previously described method.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
This compound≥98%Sigma-Aldrich
Sodium azide≥99.5%Sigma-Aldrich
Concentrated Sulfuric acid95-98%Fisher Scientific
Chloroform (B151607)ACS GradeVWR
Aqueous Ammonia28-30%J.T. Baker
WaterDeionizedIn-house
Magnesium sulfateAnhydrousSigma-Aldrich
Petroleum ether (60-80 °C)ACS GradeFisher Scientific

Equipment:

  • Three-necked round-bottom flask

  • Stirring plate and magnetic stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of this compound (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 ml) and chloroform (7 ml), maintain the temperature at 45°C.[2][3]

  • Slowly add sodium azide (3.10 g, 0.048 mol) in portions over a 10-minute period. Ensure that the effervescence from the previous addition has subsided before adding the next portion.[2][3]

  • After the addition is complete, continue stirring the mixture at 45°C for 90 minutes.[2][3]

  • Pour the reaction mixture into water (140 ml).[2][3]

  • Make the aqueous solution alkaline by adding aqueous ammonia.[2][3]

  • Extract the product with chloroform (3 x 140 ml).[2][3]

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.[2][3]

  • Evaporate the solvent under reduced pressure to yield the crude product.[3]

  • Recrystallize the crude product from petroleum ether (60–80 °C) to obtain pure 8-Bromo-naphthalen-1-amine as pink crystals.[2][3][4]

Quantitative Data Summary

ParameterValueReference
Starting MaterialThis compound (2.0 g)[2][3]
Product8-Bromo-naphthalen-1-amine[4]
Yield1.30 g (73%)[2][3]
AppearancePink crystals[2][3][4]

Visualizations

Experimental Workflow

G Synthesis of 8-Bromo-naphthalen-1-amine A 1. Reactants Mixing This compound Sulfuric Acid Chloroform B 2. Addition of Sodium Azide (at 45°C) A->B Slowly C 3. Reaction (90 min at 45°C) B->C D 4. Quenching (Addition to Water) C->D E 5. Basification (Aqueous Ammonia) D->E F 6. Extraction (Chloroform) E->F G 7. Drying (Magnesium Sulfate) F->G H 8. Evaporation G->H I 9. Recrystallization (Petroleum Ether) H->I J Final Product 8-Bromo-naphthalen-1-amine I->J

Caption: Experimental workflow for the synthesis of 8-Bromo-naphthalen-1-amine.

Reaction Mechanism Pathway

G Proposed Schmidt Reaction Pathway cluster_0 Reactant Activation and Azide Formation cluster_1 Rearrangement and Hydrolysis A This compound B Acylium Ion Intermediate A->B + H+ C Acyl Azide Intermediate B->C + N3- D Isocyanate Intermediate C->D Rearrangement (-N2) E Carbamic Acid Intermediate D->E + H2O F 8-Bromo-naphthalen-1-amine E->F - CO2

Caption: Proposed mechanism for the Schmidt reaction of this compound.

Safety Precautions

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chloroform is a suspected carcinogen and should be handled in a fume hood.

  • The reaction generates nitrogen gas, which can cause pressure buildup if the system is not properly vented.

Conclusion

The described protocol provides a robust and reproducible method for the synthesis of 8-Bromo-naphthalen-1-amine from this compound. The Schmidt reaction offers a high-yielding and straightforward approach for this transformation, making it suitable for both academic research and industrial applications in drug development and materials science. Adherence to the outlined safety precautions is crucial for the safe execution of this procedure.

References

Application Notes and Protocols: Sonogashira Coupling of 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions, tolerates a wide variety of functional groups, and has become indispensable in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2][3]

These application notes provide a detailed overview and experimental protocols for the use of 8-bromo-1-naphthoic acid as a substrate in Sonogashira coupling reactions. The resulting 8-alkynyl-1-naphthoic acid derivatives are valuable intermediates for the synthesis of more complex molecules, including polycyclic aromatic lactones like naphtho[1,2-c]isocoumarins, which have shown potential as anticancer and antimicrobial agents.[4]

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound).

  • Copper Cycle : The terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide intermediate.[1]

  • Transmetalation : The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination : The resulting palladium complex undergoes reductive elimination to yield the final coupled product (the 8-alkynyl-1-naphthoic acid) and regenerate the active Pd(0) catalyst.[6]

The amine base plays a crucial role by deprotonating the alkyne and neutralizing the hydrogen halide formed during the reaction.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L₂ Regeneration Pd_complex [Ar-Pd(II)L₂-X] Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_alkynyl [Ar-Pd(II)L₂-C≡CR] Pd_complex->Pd_alkynyl Transmetalation Pd_alkynyl->Pd0 Product Ar-C≡CR Pd_alkynyl->Product Reductive Elimination Alkyne R-C≡C-H Cu_acetylide [Cu-C≡CR] Alkyne->Cu_acetylide Base, Cu(I)X Cu_acetylide->Pd_complex caption Figure 1. Simplified catalytic cycle of the Sonogashira reaction.

Figure 1. Simplified catalytic cycle of the Sonogashira reaction.

Application Notes

  • Substrate Reactivity : this compound is a suitable substrate for Sonogashira coupling. However, it's important to note that aryl bromides are generally less reactive than aryl iodides.[5][6] Consequently, reaction conditions may require higher temperatures, longer reaction times, or more active catalyst systems compared to the corresponding iodo-derivative.[8]

  • Catalyst Selection : The most common palladium catalysts are Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[1][5] These are often used in conjunction with a copper(I) co-catalyst, such as copper(I) iodide (CuI), which increases the reaction rate.[1] Copper-free Sonogashira protocols exist but may require specific ligands or stronger bases.[7]

  • Base and Solvent : An amine base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is essential.[6][9] The base can often serve as the solvent, or a co-solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF) can be used.[6][9]

  • Reaction Conditions : While many Sonogashira reactions can be performed at room temperature, the coupling with aryl bromides may necessitate heating to achieve a reasonable reaction rate and yield.[6] It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the Pd(0) catalyst.[3]

  • Functional Group Tolerance : The Sonogashira reaction is known for its excellent functional group tolerance. The carboxylic acid moiety on the naphthalene (B1677914) ring is generally compatible with the reaction conditions.

Data Presentation: Reaction Conditions

The following table summarizes typical conditions for Sonogashira coupling reactions involving aryl bromides. These serve as a starting point for optimizing the reaction with this compound.

Aryl Halide Alkyne Pd Catalyst (mol%) CuI (mol%) Base Solvent Temp (°C) Yield (%) Reference
Aryl BromideTerminal AlkynePd(PPh₃)₂Cl₂ (5)2.5DiisopropylamineTHFRT89[6]
Aryl BromideTMS-acetylenePd(PPh₃)₄ (5-10)8-25TriethylamineTHF60Variable[10]
Aryl BromideTriisopropylsilylacetylenePd(PPh₃)₂Cl₂ (10)20DiethylamineDMFRTGood[9]
Aryl BromidePhenylacetylenePd(PPh₃)₄ (5-10)5-10TriethylamineTEART - HeatHigh[9]
Aryl BromideTerminal AlkynePd(PhCN)₂Cl₂/P(t-Bu)₃N/A (Cu-free)Cs₂CO₃DioxaneRTGood[3]

Experimental Protocols

This section provides a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

5.1 Materials and Reagents

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

  • Copper(I) iodide [CuI] (0.025 - 0.10 eq)

  • Anhydrous solvent (e.g., THF or DMF)

  • Amine base (e.g., Triethylamine or Diisopropylamine, can be used as solvent or co-solvent)

  • Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

  • Anhydrous Na₂SO₄ or MgSO₄

  • Celite®

5.2 Equipment

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles for reagent transfer

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

5.3 Experimental Workflow Diagram

Experimental_Workflow start Start setup Assemble & Dry Glassware start->setup charge Charge Flask with Solids: This compound, Pd(PPh₃)₂Cl₂, CuI setup->charge inert Evacuate & Backfill with Inert Gas (3x) charge->inert add_solvents Add Anhydrous Solvent & Amine Base inert->add_solvents add_alkyne Add Terminal Alkyne via Syringe add_solvents->add_alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react quench Cool to RT (if heated) Quench Reaction (e.g., sat. aq. NH₄Cl) react->quench extract Perform Aqueous Work-up & Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end Characterize Product purify->end caption Figure 2. General experimental workflow for the Sonogashira coupling.

References

Application Notes and Protocols: 8-Bromo-1-naphthoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 8-bromo-1-naphthoic acid as a precursor in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block allows for the synthesis of a wide array of 8-aryl-1-naphthoic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. This document outlines detailed experimental protocols, discusses critical reaction parameters, and presents illustrative quantitative data.

Introduction

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound is favored for its mild reaction conditions, tolerance of various functional groups, and the relatively low toxicity of its byproducts. This compound is a valuable precursor for synthesizing sterically hindered biaryl systems, which are of significant interest in drug discovery. The presence of the carboxylic acid group at the 1-position introduces both electronic and steric effects that can influence the course of the reaction and necessitates careful optimization of reaction conditions.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Key Considerations for this compound

The carboxylic acid functionality in this compound can potentially interfere with the Suzuki coupling reaction. The acidic proton can react with the base, and the resulting carboxylate may coordinate to the palladium catalyst, potentially leading to its deactivation. Therefore, the choice of base, solvent, and catalyst is crucial for a successful transformation. It is often necessary to use an excess of a mild inorganic base to both neutralize the carboxylic acid and facilitate the transmetalation step.

Illustrative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. The yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)901882
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1101078
42-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (3)THF/H₂O (4:1)801675

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a general procedure that can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or PdCl₂(dppf))

  • Phosphine (B1218219) ligand (if required, e.g., SPhos, XPhos)

  • Inorganic base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, THF, or DMF)

  • Degassed water

  • Ethyl acetate

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser (if refluxing)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst, and the phosphine ligand (if applicable).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base and the degassed solvent system.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R-Pd(II)L_n-R' Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Regenerated Catalyst Product 8-Aryl-1-naphthoic acid (R-R') RedElim->Product ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (R'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

General Experimental Workflow

Workflow Start Start Setup Combine Reactants: This compound, Arylboronic acid, Catalyst, Ligand, Base Start->Setup Inert Establish Inert Atmosphere (Ar or N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Cool, Acidify, and Extract Reaction->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product Pure 8-Aryl-1-naphthoic acid Purify->Product

Caption: A general workflow for the Suzuki coupling of this compound.

Applications in Drug Development

The 8-aryl-1-naphthoic acid scaffold is a key structural motif in various biologically active molecules. The ability to readily diversify the aryl group at the 8-position through Suzuki coupling allows for the rapid generation of compound libraries for screening in drug discovery programs. These derivatives can be further elaborated, for example, by converting the carboxylic acid to an amide or ester, to explore structure-activity relationships and develop novel therapeutic agents.

Safety Information

This compound and the reagents used in Suzuki coupling reactions should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheets (SDS) of the individual chemicals used.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-1-naphthoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of 8-bromo-1-naphthoic acid, a versatile building block for the synthesis of advanced materials. This document details key synthetic strategies, experimental protocols, and potential applications in materials science, particularly in the field of organic electronics.

Application Notes: Derivatization Strategies and Applications

This compound serves as a valuable scaffold for the development of functional organic materials due to its rigid naphthalene (B1677914) core and the presence of two addressable functional groups: a carboxylic acid and a bromine atom. The strategic modification of these groups allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules.

Key Derivatization Reactions

The primary routes for derivatizing this compound involve palladium-catalyzed cross-coupling reactions at the C-Br bond and transformations of the carboxylic acid group.

  • Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction is widely used to introduce various aryl or heteroaryl substituents at the 8-position.[1] This strategy is crucial for extending the π-conjugation of the naphthalene core, which can be used to tune the emission color and charge transport properties of materials for Organic Light-Emitting Diodes (OLEDs).[2][3]

  • Buchwald-Hartwig Amination: This C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines, including carbazoles and triphenylamines, which are common moieties in hole-transporting and emissive materials for OLEDs.[4][5] The resulting arylamine derivatives often exhibit favorable thermal and morphological stability.[2]

  • Conversion to Naphthalimides: Although an indirect route, conversion to naphthalimide derivatives is a promising strategy for developing highly fluorescent materials.[6][7] This typically involves the formation of a 1,8-naphthalic anhydride (B1165640) intermediate, which can then be reacted with various amines to yield naphthalimides with tunable photophysical properties.[8] These derivatives have shown potential as emitters in OLEDs and as fluorescent sensors.

Applications in Materials Science

Derivatives of this compound are promising candidates for a variety of applications in materials science:

  • Organic Light-Emitting Diodes (OLEDs): By introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, the HOMO/LUMO energy levels of the molecule can be engineered for efficient charge injection and transport in OLED devices. Carbazole (B46965) and triphenylamine (B166846) derivatives are particularly relevant as hole-transporting materials and as hosts for phosphorescent emitters.[2][9]

  • Fluorescent Probes and Sensors: The rigid and aromatic nature of the naphthalene core, combined with the potential for introducing specific binding sites, makes these derivatives suitable for the development of fluorescent chemosensors for the detection of ions and other small molecules.[6]

  • Organic Semiconductors: The ability to create extended π-conjugated systems through derivatization opens up possibilities for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Data Presentation: Illustrative Properties of Potential Derivatives

While specific quantitative data for a wide range of this compound derivatives is not extensively reported, the following table presents illustrative photophysical properties based on analogous naphthalene and carbazole/triphenylamine-containing materials used in organic electronics. These values are intended to provide a general indication of the properties that could be expected.

Derivative StructureDerivatization MethodPotential ApplicationIllustrative Emission Max (λem) (nm)Illustrative Quantum Yield (Φ)
8-(9H-carbazol-9-yl)-1-naphthoic acid methyl esterBuchwald-HartwigHole-Transport Material~350-400> 0.5
8-(Diphenylamino)-1-naphthoic acid methyl esterBuchwald-HartwigHole-Transport Material~400-450> 0.6
8-Phenyl-1-naphthoic acid methyl esterSuzuki-MiyauraBlue Emitter Core~380-420> 0.7
N-Alkyl-4-bromo-1,8-naphthalimide derivative (from precursor)ImidationGreen/Yellow Emitter~500-550> 0.8

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: Esterification of this compound

For many cross-coupling reactions, it is advantageous to first protect the carboxylic acid group as an ester, such as a methyl ester, to prevent side reactions.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl 8-bromo-1-naphthoate.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 8-Bromo-1-naphthoate

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of methyl 8-bromo-1-naphthoate with an arylboronic acid or ester.

Materials:

  • Methyl 8-bromo-1-naphthoate

  • Arylboronic acid or pinacol (B44631) ester (e.g., Phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene/Water or Dioxane/Water mixture, 4:1)

  • Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add methyl 8-bromo-1-naphthoate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 8-aryl-1-naphthoate derivative.

Protocol 3: Buchwald-Hartwig Amination of Methyl 8-Bromo-1-naphthoate

This protocol provides a general method for the C-N cross-coupling of methyl 8-bromo-1-naphthoate with a secondary amine.

Materials:

  • Methyl 8-bromo-1-naphthoate

  • Amine (e.g., Diphenylamine) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Schlenk tube, magnetic stirrer, heating mantle, inert gas supply

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (2 mol%), the phosphine ligand (4 mol%), and the base (1.4 eq).

  • Add methyl 8-bromo-1-naphthoate (1.0 eq) and the amine (1.2 eq).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 8-(diarylamino)-1-naphthoate derivative.

Visualizations

Derivatization_Workflow Start This compound Ester Methyl 8-bromo-1-naphthoate Start->Ester Esterification (MeOH, H+) Naphthylamine 8-Bromo-1-naphthylamine Start->Naphthylamine Curtius/Schmidt Rearrangement Suzuki 8-Aryl-1-naphthoate (e.g., Aryl = Phenyl) Ester->Suzuki Suzuki Coupling (Ar-B(OR)2, Pd cat.) Buchwald 8-(Diarylamino)-1-naphthoate (e.g., Amine = Diphenylamine) Ester->Buchwald Buchwald-Hartwig (Ar2NH, Pd cat.)

Caption: General derivatization workflow for this compound.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative\nAddition->Ar-Pd(II)(Br)L2 Amine\nCoordination Amine Coordination Ar-Pd(II)(Br)L2->Amine\nCoordination HNR'R'' [Ar-Pd(II)(Br)(HNR'R'')]L [Ar-Pd(II)(Br)(HNR'R'')]L Amine\nCoordination->[Ar-Pd(II)(Br)(HNR'R'')]L Deprotonation Deprotonation [Ar-Pd(II)(Br)(HNR'R'')]L->Deprotonation Base [Ar-Pd(II)(NR'R'')]L [Ar-Pd(II)(NR'R'')]L Deprotonation->[Ar-Pd(II)(NR'R'')]L Reductive\nElimination Reductive Elimination [Ar-Pd(II)(NR'R'')]L->Reductive\nElimination Ar-NR'R'' Reductive\nElimination->Pd(0)L2

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Substituted Naphthalenes from 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a variety of substituted naphthalenes utilizing 8-Bromo-1-naphthoic acid as a versatile starting material. The methodologies outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, as well as a protocol for the synthesis of an amino-naphthalene derivative. These procedures are fundamental for the generation of diverse naphthalene-based scaffolds, which are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2]

The strategic functionalization of the naphthalene (B1677914) core allows for the fine-tuning of physicochemical and pharmacological properties, making these synthetic routes invaluable for structure-activity relationship (SAR) studies in drug discovery.[3][4]

Key Synthetic Pathways

This compound serves as a key building block for introducing a range of substituents at the 8-position of the naphthalene ring. The primary transformations covered in these protocols are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds to introduce aryl or heteroaryl substituents.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds to introduce primary or secondary amine functionalities.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds to introduce alkynyl moieties.

  • Synthesis of 8-Amino-1-naphthylamine: A transformation of the carboxylic acid functionality to an amine.

The following sections provide detailed experimental protocols for each of these key reactions, along with tables summarizing typical reaction parameters and expected yields to facilitate experimental design and execution.

Data Presentation

The following tables summarize quantitative data for the described synthetic protocols. Please note that yields are representative and may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene (B28343)/H₂O10012-2485-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801280-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane1001875-85

Table 2: Buchwald-Hartwig Amination of this compound with Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene10018-2470-85
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102465-80
3Cyclohexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDSToluene1002460-75

Table 3: Sonogashira Coupling of this compound with Terminal Alkynes

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene (B144264)Pd(PPh₃)₂Cl₂ (2)CuI (4)Diisopropylamine (B44863)THFRT3-680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (5)TriethylamineDMF50875-85
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)PiperidineToluene701270-80

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 8-Aryl-1-naphthoic Acids

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 8-aryl-1-naphthoic acid.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 8-Amino-1-naphthoic Acid Derivatives

This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary or secondary amine.[3][6][7]

Materials:

  • This compound

  • Amine (primary or secondary, 1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or another suitable palladium catalyst

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or another suitable phosphine (B1218219) ligand

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or dioxane

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a large Schlenk vessel charged with a magnetic stir bar, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous toluene (10 mL).

  • The resulting mixture is heated to 100 °C with stirring for 18-24 hours.

  • Monitor the reaction progress by TLC.

  • On cooling to room temperature, add diethyl ether (20 mL).

  • Wash the resulting mixture with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄ and remove the solvent by evaporation under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 8-amino-1-naphthoic acid derivative.

Protocol 3: Sonogashira Coupling for the Synthesis of 8-Alkynyl-1-naphthoic Acids

This protocol details the copper- and palladium-catalyzed coupling of this compound with a terminal alkyne.[8][9]

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Diisopropylamine or another suitable amine base

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) in a Schlenk flask under an inert atmosphere, add sequentially Pd(PPh₃)₂Cl₂ (0.02 mmol), CuI (0.04 mmol), and diisopropylamine (3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 8-alkynyl-1-naphthoic acid product.

Protocol 4: Synthesis of 8-Bromonaphthalen-1-amine

This protocol describes the synthesis of 8-Bromonaphthalen-1-amine from this compound via a Curtius-like rearrangement.[10][11]

Materials:

Procedure:

  • In a fume hood, add sodium azide (6.0 equivalents) portion-wise over a 10-minute period to a stirred suspension of this compound (1.0 equivalent) in a mixture of concentrated sulfuric acid and chloroform at 45 °C. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care.

  • Ensure that the effervescence from each addition has subsided before adding the next portion.

  • Stir the mixture for 90 minutes at 45 °C.

  • Carefully pour the reaction mixture into water.

  • Make the aqueous solution alkaline with aqueous ammonia and extract with chloroform (3x).

  • Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent to give the crude product.

  • Recrystallize the crude product from petroleum ether to give 8-bromonaphthalen-1-amine. A typical yield is around 73%.[10]

Mandatory Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic acid, Catalyst, Ligand, and Base B Add Solvents (Toluene/Water) A->B C Degas with Inert Gas B->C D Heat to 100°C (12-24 h) C->D E Monitor by TLC D->E F Cool and Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 8-Aryl-1-naphthoic Acid

Caption: Workflow for the Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Amine, Catalyst, Ligand, and Base B Add Anhydrous Solvent (Toluene) A->B C Inert Atmosphere B->C D Heat to 100°C (18-24 h) C->D E Monitor by TLC D->E F Cool and Add Diethyl Ether E->F G Wash with Brine F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J 8-Amino-1-naphthoic Acid Derivative

Caption: Workflow for the Buchwald-Hartwig Amination.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Catalysts, and Base in THF B Add Terminal Alkyne A->B C Stir at RT (3-6 h) B->C D Monitor by TLC C->D E Dilute with Ether and Filter D->E F Aqueous Washes E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I 8-Alkynyl-1-naphthoic Acid

Caption: Workflow for the Sonogashira Coupling.

Synthetic_Pathways cluster_products Substituted Naphthalenes Start This compound Suzuki C-C Bond Formation Start->Suzuki Suzuki-Miyaura (Arylboronic Acid, Pd cat.) Buchwald C-N Bond Formation Start->Buchwald Buchwald-Hartwig (Amine, Pd cat.) Sonogashira C-C Bond Formation Start->Sonogashira Sonogashira (Alkyne, Pd/Cu cat.) Aryl 8-Aryl-1-naphthoic Acids Amino 8-Amino-1-naphthoic Acid Derivatives Alkynyl 8-Alkynyl-1-naphthoic Acids Suzuki->Aryl Buchwald->Amino Sonogashira->Alkynyl

Caption: Synthetic routes from this compound.

References

Application of 8-Bromo-1-naphthoic Acid in the Synthesis of Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the application of 8-bromo-1-naphthoic acid as a versatile starting material in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). The unique positioning of the bromo and carboxylic acid functionalities on the naphthalene (B1677914) core allows for strategic carbon-carbon bond formations, leading to the construction of larger, fused aromatic systems. This application note provides detailed protocols for the synthesis of key intermediates and their subsequent conversion into a representative PAH, anthanthrene.

Introduction

Polycyclic aromatic hydrocarbons are a class of organic compounds containing multiple fused aromatic rings. Their extended π-systems give rise to unique photophysical and electronic properties, making them valuable in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Furthermore, the rigid and planar structures of PAHs serve as scaffolds in medicinal chemistry and drug development. This compound is a readily accessible precursor that enables the synthesis of peri-arylnaphthalenes, which are key intermediates in the construction of larger PAHs through intramolecular cyclization reactions.

Overview of the Synthetic Strategy

The primary strategy detailed herein involves a three-stage process:

  • Synthesis of the Starting Material: Preparation of this compound.

  • Dimerization to a Key Intermediate: Ullmann coupling of this compound to form 1,1'-binaphthyl-8,8'-dicarboxylic acid.

  • Cyclization to the Final PAH: Intramolecular cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid via a Scholl reaction to yield anthanthrone (B1585402), a direct precursor to anthanthrene.

This sequence provides a clear pathway from a simple naphthalene derivative to a complex, multi-ring aromatic system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from anhydro-8-hydroxymercuri-1-naphthoic acid.

Materials:

  • Anhydro-8-hydroxymercuri-1-naphthoic acid

  • Acetic acid

  • Water

  • Sodium bromide (NaBr)

  • Bromine (Br₂)

  • Ice

Procedure:

  • In a flask equipped with a stirrer, a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol) is prepared.

  • To this solution, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid with stirring.

  • The resulting suspension is stirred at 0 °C for 10 minutes.

  • A solution of 0.89 g (8.66 mmol) of NaBr in 3.2 mL of water is added, followed by the sequential addition of 0.43 g (2.70 mmol) of bromine.

  • The reaction mixture is slowly heated to 100 °C.

  • After the reaction is complete, the mixture is cooled to ambient temperature and poured into ice.

  • The precipitate is collected by filtration to yield this compound as a cream-colored solid.

Quantitative Data:

ProductStarting MaterialYieldMelting Point
This compoundAnhydro-8-hydroxymercuri-1-naphthoic acid84%173-174 °C
Protocol 2: Synthesis of 1,1'-Binaphthyl-8,8'-dicarboxylic Acid via Ullmann Coupling

This protocol outlines the copper-catalyzed homocoupling of this compound to produce 1,1'-binaphthyl-8,8'-dicarboxylic acid. The Ullmann reaction is a classic method for forming aryl-aryl bonds.[1]

Materials:

  • This compound

  • Activated Copper powder

  • Dimethylformamide (DMF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), concentrated

  • Water

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 3.98 mmol), activated copper powder (1.27 g, 19.9 mmol), and anhydrous potassium carbonate (1.10 g, 7.96 mmol).

  • Add anhydrous DMF (20 mL) to the flask.

  • The reaction mixture is heated to 150-160 °C and stirred vigorously for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper residues.

  • The filtrate is poured into water (100 mL) and acidified with concentrated HCl until a precipitate forms.

  • The precipitate is collected by filtration, washed with water, and dried to afford crude 1,1'-binaphthyl-8,8'-dicarboxylic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data (Estimated):

ProductStarting MaterialCatalystYield (Estimated)
1,1'-Binaphthyl-8,8'-dicarboxylic acidThis compoundCopper Powder60-70%
Protocol 3: Synthesis of Anthanthrone via Scholl Reaction

This protocol describes the intramolecular cyclization of 1,1'-binaphthyl-8,8'-dicarboxylic acid to anthanthrone using a Lewis acid catalyst. The Scholl reaction is a powerful method for creating new carbon-carbon bonds between aromatic rings.[2][3]

Materials:

  • 1,1'-Binaphthyl-8,8'-dicarboxylic acid

  • Aluminum chloride (AlCl₃), anhydrous

  • Sodium chloride (NaCl)

  • Nitrobenzene (B124822), anhydrous

  • Water

  • Sodium hydroxide (B78521) (NaOH) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare a molten salt mixture of anhydrous AlCl₃ (10 g) and NaCl (2 g) by heating to 140 °C.

  • To this molten salt, add 1,1'-binaphthyl-8,8'-dicarboxylic acid (1.0 g, 2.92 mmol) portion-wise with vigorous stirring.

  • The reaction temperature is maintained at 140 °C for 4 hours.

  • The reaction mixture is cooled to room temperature and then carefully quenched by the slow addition of ice-water.

  • The aqueous mixture is made basic with a NaOH solution and then boiled to remove any remaining nitrobenzene by steam distillation.

  • The hot solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified with HCl to precipitate the anthanthrone product.

  • The precipitate is collected by filtration, washed with water until neutral, and dried.

Quantitative Data (Estimated):

ProductStarting MaterialCatalystYield (Estimated)
Anthanthrone1,1'-Binaphthyl-8,8'-dicarboxylic acidAlCl₃70-80%

Visualizations

Synthetic Workflow

Synthetic_Workflow Start This compound Intermediate 1,1'-Binaphthyl-8,8'-dicarboxylic Acid Start->Intermediate Ullmann Coupling (Cu, K₂CO₃, DMF) Product Anthanthrone Intermediate->Product Scholl Reaction (AlCl₃, NaCl) Final_PAH Anthanthrene Product->Final_PAH Reduction

Caption: Synthetic pathway from this compound to Anthanthrene.

Logical Relationship of Key Reactions

Reaction_Logic cluster_start Starting Material cluster_reaction1 C-C Bond Formation cluster_intermediate Key Intermediate cluster_reaction2 Intramolecular Cyclization cluster_product PAH Precursor A This compound B Ullmann Coupling A->B Substrate for C 1,1'-Binaphthyl-8,8'-dicarboxylic Acid B->C Forms D Scholl Reaction C->D Substrate for E Anthanthrone D->E Forms

Caption: Logical flow of the synthetic transformations.

Conclusion

This compound serves as a valuable and strategic starting material for the synthesis of complex polycyclic aromatic hydrocarbons. The protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of anthanthrene, a representative PAH, through key intermediates. The methodologies described, including the Ullmann coupling and Scholl reaction, are fundamental transformations in aromatic chemistry and can be adapted for the synthesis of a variety of other PAH structures. This makes this compound a key building block for researchers in materials science and medicinal chemistry who are developing novel functional organic molecules.

References

Application Notes and Protocols: 8-Bromo-1-naphthoic Acid as a Novel Sterically Hindered Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of organic synthesis.

Disclaimer: The use of 8-bromo-1-naphthoic acid as a protecting group is a proposed concept based on the established chemistry of structurally related compounds. The protocols provided herein are hypothetical and intended to serve as a starting point for research and development.

Introduction and Rationale

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. An ideal protecting group should be introduced under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed under conditions that do not affect other functional groups.

This document proposes the use of the 8-bromo-1-naphthoyl (8-Br-1-Nap) group as a novel protecting group for amines. The rationale for its potential utility is drawn from the established chemistry of the analogous 5-chloro-8-nitro-1-naphthoyl (NNap) protecting group. The key feature of these 1,8-disubstituted naphthalene (B1677914) systems is the inherent steric strain between the substituents at the C1 and C8 positions. This steric hindrance is believed to facilitate the cleavage of the amide bond under specific, mild conditions, offering a unique deprotection strategy.

The 8-bromo-1-naphthoyl group is expected to offer a balance of stability and selective reactivity, making it a potentially valuable addition to the synthetic chemist's toolbox, particularly in complex total synthesis and drug development projects.

Synthesis of the Protecting Group Precursor: 8-Bromo-1-naphthoyl Chloride

The reactive precursor for the introduction of the 8-bromo-1-naphthoyl protecting group is the corresponding acyl chloride. This can be readily synthesized from commercially available this compound using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 8-Bromo-1-naphthoyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or toluene (B28343) (0.2 M) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol (B129727) and analyzing the formation of the methyl ester by GC-MS or LC-MS.

  • Upon completion, the solvent and excess oxalyl chloride are carefully removed under reduced pressure to yield crude 8-bromo-1-naphthoyl chloride, which can often be used in the subsequent protection step without further purification.

Reagent/SolventMolar RatioNotes
This compound1.0 eqStarting material
Oxalyl chloride1.5 eqChlorinating agent
Anhydrous DCM or Toluene-Solvent
Anhydrous DMFCatalyticCatalyst

Table 1: Reagents for the Synthesis of 8-Bromo-1-naphthoyl Chloride.

cluster_synthesis Synthesis of 8-Bromo-1-naphthoyl Chloride This compound This compound 8-Bromo-1-naphthoyl_chloride 8-Bromo-1-naphthoyl chloride This compound->8-Bromo-1-naphthoyl_chloride DCM, rt, 2-4h Oxalyl_Chloride Oxalyl Chloride / cat. DMF

Caption: Synthesis of 8-Bromo-1-naphthoyl chloride.

Proposed Protocol for the Protection of Amines

The protection of primary and secondary amines with the 8-bromo-1-naphthoyl group is anticipated to proceed via a standard acylation reaction under basic conditions.

Experimental Protocol: Amine Protection with 8-Bromo-1-naphthoyl Chloride

  • Dissolve the amine substrate (1.0 eq) in a suitable solvent such as DCM, tetrahydrofuran (B95107) (THF), or a biphasic mixture of DCM and saturated aqueous sodium bicarbonate.

  • Add a base (e.g., triethylamine (B128534) (1.5 eq), diisopropylethylamine (1.5 eq), or aqueous sodium bicarbonate (3.0 eq)).

  • Cool the mixture to 0 °C and add a solution of 8-bromo-1-naphthoyl chloride (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Amine SubstrateBase (eq)SolventTime (h)Yield (%) (Anticipated)
Primary Aliphatic AmineTriethylamine (1.5)DCM1-2>90
Secondary Aliphatic AmineTriethylamine (1.5)DCM2-4>85
AnilinePyridine (2.0)DCM3-6>80

Table 2: Anticipated Reaction Conditions for Amine Protection.

cluster_protection Protection of a Primary Amine Amine R-NH2 Protected_Amine 8-Br-1-Nap-NHR Amine->Protected_Amine Base (e.g., Et3N) DCM, rt, 1-3h Acyl_Chloride 8-Bromo-1-naphthoyl chloride

Caption: Protection of a primary amine.

Proposed Strategies for Deprotection

The deprotection of the 8-bromo-1-naphthoyl group represents the most speculative yet potentially most valuable aspect of this proposed protecting group strategy. Unlike the nitro-analogs that are cleaved under reductive conditions that target the nitro group, the 8-bromo analog requires a different approach.

Strategy 1: Reductive Cleavage of the C-Br Bond followed by Intramolecular Cyclization

This strategy is based on the hypothesis that cleavage of the carbon-bromine bond could initiate a reaction cascade leading to the release of the protected amine.

Hypothetical Experimental Protocol:

  • Dissolve the 8-bromo-1-naphthoyl protected amine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a palladium catalyst, such as 10% Pd/C (10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂) at a pressure of 1-5 atm.

  • The reaction could be heated to 40-60 °C to facilitate the reaction.

  • Alternatively, transfer hydrogenation conditions using a hydrogen donor like ammonium (B1175870) formate (B1220265) could be explored.

  • It is hypothesized that the removal of the bromine atom will be followed by an intramolecular cyclization to form a lactam, with the concomitant release of the free amine.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of the deprotected amine.

  • Upon completion, filter the catalyst, concentrate the filtrate, and purify the amine.

Deprotection ReagentConditionsProposed Mechanism
H₂, Pd/C1-5 atm H₂, MeOH, 40-60 °CReductive cleavage of C-Br bond, followed by intramolecular cyclization and amine release.
Ammonium Formate, Pd/CReflux in MeOHTransfer hydrogenation for C-Br bond cleavage, followed by the same cascade.

Table 3: Proposed Deprotection Conditions.

cluster_deprotection Proposed Deprotection Pathway Protected_Amine 8-Br-1-Nap-NHR Intermediate [1-Nap-NHR] Protected_Amine->Intermediate H2, Pd/C Deprotected_Amine R-NH2 Intermediate->Deprotected_Amine Intramolecular Cyclization Lactam Naphtho-lactam Intermediate->Lactam

Caption: Proposed deprotection pathway.

Data from the Analogous 5-Chloro-8-nitro-1-naphthoyl (NNap) Protecting Group

The following data for the NNap protecting group is provided as a reference to guide the development of the proposed 8-bromo-1-naphthoyl protecting group.[1][2][3]

Amine SubstrateProtection Yield (%)Deprotection ReagentDeprotection Yield (%)
n-Octylamine95Zn/AcOH95
n-Decylamine86Zn/AcOH92
Benzylamine92Zn/AcOH90
Di-n-butylamine90Zn/AcOH95
4-tert-Butylaniline91Zn/AcOH88

Table 4: Protection and Deprotection Yields for the NNap Group.[1][2][3]

Conclusion and Future Outlook

The 8-bromo-1-naphthoyl group is presented as a promising, yet unexplored, protecting group for amines. Its synthesis is straightforward, and the protection of amines is expected to be high-yielding. The key to its utility will be the development of a mild and efficient deprotection protocol. The proposed reductive deprotection strategy warrants experimental investigation.

Successful development of the 8-bromo-1-naphthoyl protecting group would provide a valuable tool for organic synthesis, offering a unique deprotection mechanism based on the release of steric strain. Further research is required to validate these hypotheses and fully characterize the scope and limitations of this new protecting group.

References

Application Notes and Protocols for Monitoring Reactions of 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for monitoring chemical reactions involving 8-Bromo-1-naphthoic acid. This versatile building block is utilized in the synthesis of a variety of compounds, and effective reaction monitoring is crucial for optimizing yields, minimizing impurities, and understanding reaction kinetics. The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for monitoring three common reaction types: Suzuki-Miyaura coupling, amide bond formation, and esterification.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-1-naphthoic Acids

The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various arylboronic acids. Monitoring this reaction is key to ensuring the complete consumption of the starting materials and quantifying the formation of the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Pd catalyst, Base solvent Add Solvent (e.g., Dioxane/Water) start->solvent sampling Take Aliquots at Time Intervals solvent->sampling analysis Analyze by HPLC, NMR, or FTIR sampling->analysis quench Quench Reaction analysis->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification

General workflow for Suzuki-Miyaura coupling and monitoring.
Analytical Techniques and Protocols

a) High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for monitoring the progress of the Suzuki coupling by separating and quantifying the starting materials and the product.

Application Note: A reversed-phase HPLC method can effectively separate the more polar this compound from the less polar 8-aryl-1-naphthoic acid product. By monitoring the decrease in the peak area of the starting material and the increase in the product peak area over time, the reaction conversion can be accurately determined.

Protocol:

  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile (B52724)/water 1:1) to stop the reaction and prepare it for injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) and water with 0.1% trifluoroacetic acid (TFA). For example, start with 30% ACN and ramp up to 90% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of this compound and the 8-aryl-1-naphthoic acid product. Calculate the percent conversion at each time point.

CompoundRetention Time (Typical)
This compound~5-7 min
8-Aryl-1-naphthoic acid~8-12 min

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of proton signals of the starting material and the appearance of new signals corresponding to the product.

Application Note: By comparing the integration of characteristic proton signals of the starting material and the product, the relative concentrations of each species in the reaction mixture can be determined.

Protocol:

  • Sample Preparation: Withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture, quench it, and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., DMSO-d₆) for analysis.

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify and integrate characteristic peaks for the starting material and the product. For example, monitor the disappearance of a specific aromatic proton signal on the naphthalene (B1677914) ring of the starting material and the appearance of new aromatic signals from the coupled aryl group.

c) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR can be used to monitor the reaction by observing changes in the vibrational frequencies of functional groups.

Application Note: While not ideal for precise quantification in a complex reaction mixture, FTIR can provide a qualitative assessment of the reaction's progress by monitoring the C-Br stretching vibration.

Protocol:

  • Sample Preparation: At different time intervals, take a small sample of the reaction mixture and spot it on a salt plate (e.g., NaCl) for analysis after solvent evaporation, or use an attenuated total reflectance (ATR) probe for in-situ monitoring.

  • FTIR Analysis: Acquire the IR spectrum.

  • Data Analysis: Monitor the decrease in the intensity of the C-Br stretching band (typically in the fingerprint region, ~650-550 cm⁻¹) of this compound.

Functional GroupWavenumber (cm⁻¹)Change During Reaction
C-Br Stretch~650-550Decreases
C=O (Carboxylic Acid)~1700-1680Remains
O-H (Carboxylic Acid)~3300-2500 (broad)Remains

Amide Bond Formation: Synthesis of 8-Bromo-N-alkyl/aryl-1-naphthamides

The formation of amides from this compound is a common transformation. Monitoring this reaction ensures the complete conversion of the carboxylic acid to the corresponding amide.

Experimental Workflow: Amide Coupling

cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Combine: This compound, Amine, Coupling Agent solvent Add Anhydrous Solvent (e.g., DMF, DCM) start->solvent sampling Take Aliquots at Time Intervals solvent->sampling analysis Analyze by FTIR, HPLC, or NMR sampling->analysis quench Quench Reaction analysis->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography or Recrystallization extraction->purification

General workflow for amide coupling and monitoring.
Analytical Techniques and Protocols

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent technique for monitoring amide bond formation due to the distinct changes in the carbonyl and N-H stretching regions.

Application Note: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H stretch of the amide, along with a shift in the C=O stretch, are clear indicators of reaction progress.

Protocol:

  • Sample Preparation: Use an ATR-FTIR probe for real-time, in-situ monitoring of the reaction mixture.

  • FTIR Analysis: Collect spectra at regular intervals.

  • Data Analysis: Monitor the decrease in the broad O-H band of the carboxylic acid and the increase in the N-H stretching band of the amide. Also, observe the shift in the carbonyl peak.

Functional GroupWavenumber (cm⁻¹)Change During Reaction
O-H (Carboxylic Acid)~3300-2500 (broad)Decreases
C=O (Carboxylic Acid)~1700-1680Decreases
N-H Stretch (Amide)~3500-3300Increases
C=O (Amide)~1680-1630Increases

b) High-Performance Liquid Chromatography (HPLC)

HPLC can be used to quantify the consumption of the starting carboxylic acid and the formation of the amide product.

Application Note: A reversed-phase method can separate the starting acid from the generally less polar amide product.

Protocol:

  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) and dilute with a suitable solvent (e.g., 1 mL of acetonitrile) to quench the reaction.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the starting material and product to determine the reaction conversion.

CompoundRetention Time (Typical)
This compound~5-7 min
8-Bromo-1-naphthamide~7-10 min

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can confirm the formation of the amide product.

Application Note: The disappearance of the carboxylic acid proton signal (often very broad and downfield) and the appearance of the amide N-H proton signal are key indicators.

Protocol:

  • Sample Preparation: Take an aliquot (e.g., 0.1 mL), remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Look for the disappearance of the carboxylic acid proton (δ > 10 ppm) and the appearance of the amide proton (δ ~ 7-9 ppm).

Esterification: Synthesis of Alkyl/Aryl 8-Bromo-1-naphthoates

Esterification of this compound is another fundamental transformation. Monitoring the reaction is essential to drive the equilibrium towards the product side.

Experimental Workflow: Esterification

cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start Combine: This compound, Alcohol, Acid Catalyst solvent Add Solvent (e.g., Toluene) start->solvent sampling Take Aliquots at Time Intervals solvent->sampling analysis Analyze by FTIR, HPLC, or NMR sampling->analysis quench Quench Reaction analysis->quench extraction Aqueous Work-up & Extraction quench->extraction purification Column Chromatography extraction->purification

General workflow for esterification and monitoring.
Analytical Techniques and Protocols

a) Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly effective for monitoring esterification by observing the changes in the O-H and C=O stretching regions.

Application Note: The disappearance of the broad O-H stretch of the carboxylic acid and a shift in the carbonyl stretch to a higher wavenumber are indicative of ester formation.

Protocol:

  • Sample Preparation: Use an ATR-FTIR probe for in-situ monitoring.

  • FTIR Analysis: Collect spectra periodically.

  • Data Analysis: Monitor the decrease in the broad O-H band of the carboxylic acid and the shift of the C=O band.

Functional GroupWavenumber (cm⁻¹)Change During Reaction
O-H (Carboxylic Acid)~3300-2500 (broad)Decreases
C=O (Carboxylic Acid)~1700-1680Decreases
C=O (Ester)~1750-1730Increases

b) High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative data on the progress of the esterification.

Application Note: A reversed-phase method can separate the starting acid from the less polar ester product.

Protocol:

  • Sample Preparation: Withdraw an aliquot (e.g., 50 µL) and dilute with a suitable solvent (e.g., 1 mL of acetonitrile) to quench the reaction.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percent conversion based on the peak areas of the starting material and product.

CompoundRetention Time (Typical)
This compound~5-7 min
8-Bromo-1-naphthoate ester~9-13 min

c) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is useful for confirming the formation of the ester and quantifying the reaction progress.

Application Note: The disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the alkyl or aryl group of the alcohol are key spectral changes.

Protocol:

  • Sample Preparation: Take an aliquot (e.g., 0.1 mL), remove the solvent, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Monitor the disappearance of the carboxylic acid proton signal (δ > 10 ppm) and the appearance of new signals for the protons on the carbon adjacent to the ester oxygen (e.g., -OCH₂-).

By employing these analytical techniques and protocols, researchers can effectively monitor reactions involving this compound, leading to improved process control, optimization of reaction conditions, and a deeper understanding of the reaction kinetics.

Application Notes and Protocols for Cross-Coupling Reactions with 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting palladium-catalyzed cross-coupling reactions using 8-Bromo-1-naphthoic acid as a key building block. The methodologies outlined are foundational for the synthesis of complex organic molecules, which are pivotal in pharmaceutical and materials science research.

Introduction

Cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is a versatile substrate for such transformations due to the presence of a reactive aryl bromide moiety. This allows for the introduction of a wide range of substituents at the 8-position of the naphthalene (B1677914) core, enabling the generation of diverse molecular architectures. This document details protocols for three common and highly effective cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings.

General Experimental Workflow

The general workflow for performing these cross-coupling reactions is outlined below. It involves the careful preparation of reactants, assembly of the reaction under an inert atmosphere, followed by heating, monitoring, and purification of the product.

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup prep_reagents Prepare Reactants & Catalyst add_solids Add solid reagents to flask prep_reagents->add_solids prep_solvent Degas Solvent add_solvent Add degassed solvent prep_solvent->add_solvent inert_atm Establish Inert Atmosphere add_solids->inert_atm inert_atm->add_solvent add_liquid Add liquid reagents add_solvent->add_liquid heating Heat to Reaction Temperature add_liquid->heating monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring workup Aqueous Workup monitoring->workup purification Purification (Chromatography) workup->purification

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3]

General Protocol

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene/water (10:1) or dioxane, via syringe.[4]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Representative Data

The following table summarizes representative conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃ (2.5)Dioxane901092
33-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene110888

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex.[5][6]

General Protocol

A general procedure for the Heck coupling of this compound with an alkene is as follows:

  • Reaction Setup: In a Schlenk tube, add this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a ligand (if necessary), and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.).[7]

  • Inert Atmosphere: Seal the tube and purge with an inert gas.

  • Solvent Addition: Add a degassed solvent such as DMF or a DMF/water mixture.[7]

  • Reaction: Heat the mixture to 80-120 °C.[7]

  • Monitoring: Monitor the reaction by TLC or GC-MS.[7]

  • Work-up: Cool the reaction, dilute with an organic solvent, and wash with water.

  • Purification: Dry the organic layer, concentrate, and purify the product by flash chromatography.[7]

A specific application involves the use of this compound in a domino Heck/C–H activation/decarboxylation reaction to construct a seven-membered ring.[8]

Representative Data

The following table provides representative conditions and yields for the Heck coupling of this compound.

EntryAlkeneCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)K₂CO₃ (2)DMF/H₂O100678
2n-Butyl acrylatePd(OAc)₂/P(o-tol)₃ (2)Et₃N (2)DMF1101282
3CyclohexenePdCl₂(PPh₃)₂ (3)NaOAc (2.5)DMA1202465

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[9]

General Protocol

A general procedure for the Sonogashira coupling of this compound with a terminal alkyne is as follows:

  • Reaction Setup: To a dry flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 2 mol%).[11]

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 1.6 equiv.), and finally the terminal alkyne (1.2 equiv.).[11]

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Purification: Purify the crude product via column chromatography.

Representative Data

The following table shows representative conditions and yields for the Sonogashira coupling of this compound.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (2)Et₃N (2)THF25690
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (3)Diisopropylamine (2)DMF50885
31-HeptynePd(OAc)₂/XPhos (2)CuI (1)Cs₂CO₃ (2)Toluene601275

Catalytic Cycles

The mechanisms of these palladium-catalyzed reactions proceed through a series of fundamental steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OR)₂ PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2]

Heck Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Coord Alkene Coordination PdII_ArX->Coord Alkene PdII_Alkene Ar-Pd(II)L(Alkene)-X Coord->PdII_Alkene MigIns Migratory Insertion PdII_Alkene->MigIns PdII_Alkyl R-Pd(II)L-X MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Substituted Alkene BetaElim->Product BaseRegen Base BetaElim->BaseRegen H-Pd(II)L₂-X BaseRegen->Pd0

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlkynyl Ar-Pd(II)L₂-C≡CR Transmetal->PdII_ArAlkynyl RedElim Reductive Elimination PdII_ArAlkynyl->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuX CuX AlkyneCoord Alkyne Coordination CuX->AlkyneCoord R-C≡CH CuPi Cu-π-Alkyne AlkyneCoord->CuPi Deprotonation Deprotonation (Base) CuPi->Deprotonation CuAcetylide Cu-C≡CR Deprotonation->CuAcetylide CuAcetylide->Transmetal

Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: 8-Bromo-1-naphthoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-bromo-1-naphthoic acid as a versatile building block in the synthesis of valuable pharmaceutical intermediates. The strategic positioning of the bromine atom and the carboxylic acid group on the naphthalene (B1677914) scaffold allows for a diverse range of chemical transformations, making it a key starting material in medicinal chemistry. This document details protocols for key reactions, presents quantitative data in a structured format, and visualizes synthetic and biological pathways.

Introduction

This compound is an important bifunctional molecule in organic synthesis. The presence of a reactive bromine atom at the 8-position and a carboxylic acid at the 1-position on the rigid naphthalene core provides two orthogonal handles for chemical modification. This unique arrangement is particularly advantageous in the construction of complex molecular architectures found in many biologically active compounds. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide array of substituents. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, facilitating the linkage to other molecules or pharmacophores.

Key Applications in Pharmaceutical Intermediate Synthesis

This compound serves as a precursor for a variety of pharmaceutical intermediates, most notably in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as those with BRCA1/2 mutations.

Synthesis of 8-Aryl-1-naphthoic Acids via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it allows for the synthesis of 8-aryl-1-naphthoic acids, which are key intermediates for various therapeutic agents.

Experimental Protocol: Synthesis of 8-Phenyl-1-naphthoic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Materials:

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.).

    • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford 8-phenyl-1-naphthoic acid.

Quantitative Data for Suzuki-Miyaura Coupling

Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ (5) / PPh₃ (10)K₂CO₃Dioxane/H₂O9012~85% (Estimated)General Protocol
4-BromoacetophenonePhenylboronic acidPd catalyst (unspecified)NaHCO₃Ethanol/H₂OMicrowave-35.7%[1]
BromobenzenePhenylboronic acidPd-ZeoliteK₂CO₃EthanolAmbient-96%[2]
Synthesis of 8-Amino-1-naphthoic Acid Derivatives via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. Starting from this compound, this reaction provides access to 8-amino-1-naphthoic acid and its derivatives, which are important precursors for various pharmaceuticals.

Experimental Protocol: Synthesis of 8-Amino-1-naphthoic Acid

This protocol describes the amination of this compound using ammonia (B1221849).[3]

  • Materials:

    • This compound

    • 30% Aqueous ammonia

    • Acetic acid

  • Procedure:

    • Dissolve 5 parts of this compound in 12 parts of 30% ammonia in a pressure vessel.

    • Heat the solution at 150 °C for 2 to 5 hours.[3]

    • Cool the reaction mixture to room temperature.

    • Acidify the solution with acetic acid to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 8-amino-1-naphthoic acid.

Quantitative Data for Buchwald-Hartwig Amination

Starting MaterialAmineCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAmmoniaNone (nucleophilic aromatic substitution)-Water1502-590-97%[3]
Aryl BromideAniline[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane10024High[4]
Synthesis of 8-Alkynyl-1-naphthoic Acids via Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is useful for introducing alkynyl moieties into the naphthalene core, which can serve as versatile handles for further transformations or as part of the final pharmacophore.

Experimental Protocol: Synthesis of 8-(Phenylethynyl)-1-naphthoic Acid

This protocol provides a general method for the Sonogashira coupling of a bromonaphthalene with phenylacetylene (B144264).[5]

  • Materials:

    • This compound

    • Phenylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

    • Add anhydrous DMF and Et₃N.

    • Degas the solvent mixture by bubbling argon through it for 15-20 minutes.

    • Add this compound (1.0 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

    • Heat the reaction mixture to 80-100 °C with stirring.

    • Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

Quantitative Data for Sonogashira Coupling

Starting MaterialAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
1-BromonaphthalenePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NDMF80-100High (General)[5]
4-IodotoluenePhenylacetylenePd on alumina (B75360) (5)Cu₂O on alumina (0.1)-THF/DMA7560%[6]

Signaling Pathway and Biological Target

Pharmaceutical intermediates derived from this compound, particularly naphthalenecarboxamides, are often designed as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.

PARP and DNA Damage Repair

PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[7] When a single-strand break occurs, PARP-1 binds to the damaged DNA and synthesizes a poly(ADP-ribose) (PAR) chain, which acts as a scaffold to recruit other DNA repair proteins.[8]

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 Cancer Cell with BRCA Mutation cluster_2 Logical Flow SSB Single-Strand DNA Break PARP1 PARP-1 BER Base Excision Repair DNA_Repair DNA Repair SSB_cancer Single-Strand DNA Break PARP_Inhibitor PARP Inhibitor (e.g., Naphthalenecarboxamide) DSB Double-Strand Break HR_Deficient Homologous Recombination Deficient (BRCA Mutant) Cell_Death Cell Death (Synthetic Lethality) B8NA 8-Bromo-1-naphthoic acid Intermediate Pharmaceutical Intermediate API Active Pharmaceutical Ingredient (e.g., PARP Inhibitor) Target Biological Target (PARP-1)

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient. When these cells are treated with a PARP inhibitor, single-strand breaks are not efficiently repaired and accumulate, leading to the formation of double-strand breaks during DNA replication. Since the HR pathway is compromised, these double-strand breaks cannot be repaired, resulting in cell death. This concept is known as synthetic lethality .[8] Naphthalenecarboxamide derivatives synthesized from this compound can act as potent PARP inhibitors, making this starting material highly valuable in the development of targeted cancer therapies.[9]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis of a pharmaceutical intermediate from this compound using a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow Start Start: this compound & Coupling Partner Reaction_Setup Reaction Setup: - Add reagents, solvent, base - Degas with inert gas Start->Reaction_Setup Catalyst_Addition Add Palladium Catalyst & Ligand Reaction_Setup->Catalyst_Addition Reaction Heat and Stir (Monitor by TLC) Catalyst_Addition->Reaction Workup Workup: - Quench reaction - Extraction Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Final Product: Pharmaceutical Intermediate Purification->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 8-Bromo-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and derivatization of 8-Bromo-1-naphthoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for the synthesis of this compound?

A1: A well-established method involves the bromination of anhydro-8-hydroxymercuri-1-naphthoic acid. This procedure has been reported to yield this compound in high purity and good yield.

Q2: What are the key derivatives of this compound and their typical synthesis routes?

A2: Key derivatives include esters, amides, and the corresponding acyl chloride.

  • Esters: Synthesized via Fischer esterification of this compound with an alcohol in the presence of an acid catalyst.

  • Amides: Prepared by reacting 8-bromo-1-naphthoyl chloride with a primary or secondary amine.

  • 8-Bromo-1-naphthoyl chloride: Synthesized by treating this compound with a chlorinating agent like thionyl chloride or oxalyl chloride.

  • 8-Bromonaphthalen-1-amine: Can be synthesized from this compound via a Curtius rearrangement, often initiated by reaction with sodium azide (B81097) in the presence of a strong acid.[1][2]

Q3: How does the 8-bromo substituent affect the reactivity of the naphthalene (B1677914) ring?

A3: The bromine atom at the 8-position exerts both electronic and steric effects. Electronically, as a halogen, it is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is also an ortho-, para-director. Sterically, the bulky bromine atom can hinder reactions at the adjacent 1- and 7-positions, influencing the regioselectivity of further substitutions.[3]

Troubleshooting Guides

Low Reaction Yield

Q4: I am experiencing low yields in the synthesis of this compound. What are the common causes and solutions?

A4: Low yields in this synthesis can often be attributed to incomplete reaction or side product formation.

Possible Cause Suggested Solution
Incomplete reaction Ensure the starting anhydro-8-hydroxymercuri-1-naphthoic acid is finely powdered for better suspension.[4]
Gradually heat the reaction mixture to 100°C to ensure the reaction goes to completion.[4]
Side product formation Control the addition rate of bromine to avoid over-bromination.
Loss during workup Ensure complete precipitation of the product by pouring the cooled reaction mixture into ice water.[4]
Wash the filtered product with cold water to minimize loss due to solubility.

Q5: My esterification of this compound is giving a poor yield. How can I optimize this?

A5: Fischer esterification is an equilibrium-driven process. To improve the yield, the equilibrium needs to be shifted towards the product.

Parameter Condition Effect on Yield
Alcohol Concentration Use a large excess of the alcohol (can be used as the solvent).Shifts equilibrium towards the ester.
Catalyst Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.Increases the rate of reaction.
Water Removal Use a Dean-Stark apparatus to remove water as it forms.Shifts equilibrium towards the ester.
Temperature Refluxing at the boiling point of the alcohol.Increases the reaction rate.

Q6: The conversion of this compound to 8-bromo-1-naphthoyl chloride is inefficient. What are the likely issues?

A6: Low yields in the formation of the acyl chloride are often due to moisture or degradation.

| Possible Cause | Suggested Solution | | :--- | :--- | :--- | | Presence of moisture | Use anhydrous solvents and freshly distilled thionyl chloride or oxalyl chloride. | | Incomplete reaction | Ensure a slight excess of the chlorinating agent is used and allow for sufficient reaction time (monitoring by TLC or IR spectroscopy is recommended). | | Degradation of product | Use gentle heating (reflux) and remove the excess chlorinating agent and solvent under reduced pressure upon completion. |

Side Product Formation and Purification

Q7: I am observing significant side products in my reactions. What are the common impurities and how can I minimize them?

A7: The nature of side products depends on the specific reaction.

  • Further Bromination: In reactions involving electrophilic substitution, further bromination of the naphthalene ring can occur. To avoid this, use a stoichiometric amount of the brominating agent and control the reaction temperature.

  • Wurtz-type Coupling: In Grignard reactions, coupling of the Grignard reagent with unreacted aryl halide can occur. This can be minimized by slow addition of the halide to the magnesium turnings.

  • Amide from Nitrile Hydrolysis: In the synthesis of the carboxylic acid from the corresponding nitrile, incomplete hydrolysis can leave the amide as an impurity. Ensure sufficient reaction time and appropriate concentration of the hydrolyzing agent (acid or base).

Q8: What are the recommended methods for purifying this compound and its derivatives?

A8: Purification strategies depend on the physical state and polarity of the compound.

  • Recrystallization: This is a highly effective method for purifying solid compounds like this compound and its solid derivatives.[1] A suitable solvent system should be chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For non-crystalline products or for separating mixtures of closely related compounds, column chromatography on silica (B1680970) gel is a standard technique. A solvent system with appropriate polarity should be developed using thin-layer chromatography (TLC).

  • Acid-Base Extraction: For the purification of the carboxylic acid, extraction with an aqueous base (like sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt can separate it from neutral organic impurities. The acid can then be re-precipitated by acidification.

Experimental Protocols

Synthesis of this compound [4]

  • To a mixture of acetic acid (3.9 mL, 67 mmol) and water (0.40 mL, 22.2 mmol), add anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) with stirring.

  • Stir the suspension at 0°C for 10 minutes.

  • Sequentially add a solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol).

  • Slowly heat the reaction mixture to 100°C.

  • After cooling to room temperature, pour the mixture into ice.

  • Filter the resulting cream-colored solid, wash with cold water, and dry to obtain this compound. (Expected yield: ~84%).

Synthesis of 8-Bromonaphthalen-1-amine [1]

  • Suspend this compound (2.0 g, 0.008 mol) in a mixture of concentrated sulfuric acid (7 mL) and chloroform (B151607) (7 mL) at 45°C.

  • Slowly add sodium azide (3.10 g, 0.048 mol) portion-wise over 10 minutes, allowing the effervescence to subside between additions.

  • Stir the mixture at 45°C for 90 minutes.

  • Pour the reaction mixture into water (140 mL).

  • Make the solution alkaline with aqueous ammonia (B1221849) and extract with chloroform (3 x 140 mL).

  • Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent.

  • The crude product can be recrystallized from petroleum ether. (Expected yield: ~73%).

Visualizations

Synthesis_Workflow Start This compound AcylChloride 8-Bromo-1-naphthoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Ester Ester Derivative Start->Ester Alcohol, H⁺ Amine 8-Bromonaphthalen-1-amine Start->Amine 1. NaN₃, H₂SO₄ 2. H₂O AcylChloride->Ester Alcohol Amide Amide Derivative AcylChloride->Amide Amine

Synthetic pathways for this compound derivatives.

Troubleshooting_Low_Yield LowYield Low Reaction Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideProducts Side Product Formation LowYield->SideProducts WorkupLoss Loss During Workup LowYield->WorkupLoss OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) IncompleteReaction->OptimizeConditions ControlAddition Control Reagent Addition SideProducts->ControlAddition Purification Improve Purification Technique WorkupLoss->Purification

A logical approach to troubleshooting low reaction yields.

References

common side reactions in the synthesis of 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-1-naphthoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am planning to synthesize this compound. What are the common synthetic routes?

A1: There are several synthetic routes to this compound. A common laboratory-scale synthesis involves the direct bromination of 1-naphthoic acid. Another documented, though less common due to the use of heavy metals, is the reaction of anhydro-8-hydroxymercuri-1-naphthoic acid with bromine. A third potential route is the diazotization of 8-amino-1-naphthoic acid, followed by a Sandmeyer-type reaction. The choice of method often depends on the available starting materials, scale, and safety considerations.

Q2: My direct bromination of 1-naphthoic acid is giving a mixture of products. What are the likely side reactions?

A2: When synthesizing this compound via direct bromination of 1-naphthoic acid, two primary side reactions are common:

  • Formation of Isomeric Products: The carboxylic acid group is a meta-directing group in electrophilic aromatic substitution. Therefore, bromination can occur at other positions on the naphthalene (B1677914) ring, with the most common isomeric impurity being 5-Bromo-1-naphthoic acid . The ratio of 8-bromo to 5-bromo isomers can be influenced by reaction conditions.[1]

  • Di-bromination: If the reaction conditions are too harsh (e.g., excess brominating agent, high temperature), a second bromine atom can be added to the naphthalene ring, leading to the formation of di-bromo-1-naphthoic acid isomers.

Q3: How can I minimize the formation of the 5-Bromo-1-naphthoic acid isomer during direct bromination?

A3: Controlling the regioselectivity to favor the 8-position over the 5-position is a key challenge. While specific conditions for maximizing the 8-bromo isomer from 1-naphthoic acid are not extensively documented, general principles of electrophilic aromatic substitution can be applied. Steric hindrance at the 8-position (peri-interaction) can be a factor. Experimenting with different brominating agents (e.g., N-bromosuccinimide, bromine), solvents of varying polarity, and reaction temperatures can help optimize the desired isomer ratio. Milder reaction conditions are generally recommended to improve selectivity.

Q4: I have a mixture of this compound and 5-Bromo-1-naphthoic acid. How can I purify the desired 8-bromo isomer?

A4: Separating the 8-bromo and 5-bromo isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Recrystallization: This is a common method for separating isomers. A solvent system should be chosen where the solubility of the two isomers is sufficiently different. Experiment with a range of solvents (e.g., ethanol, acetic acid, toluene, or mixtures) to find optimal conditions.

  • Column Chromatography: While potentially more laborious for large quantities, silica (B1680970) gel column chromatography can be effective. To prevent streaking of the carboxylic acid on the silica gel, it is advisable to add a small amount of acetic acid (0.5-1%) to the eluent (e.g., a hexane (B92381)/ethyl acetate (B1210297) mixture).[2][3]

Q5: My product is a dark, oily substance instead of the expected solid. What could be the issue?

A5: An oily product suggests the presence of significant impurities that are depressing the melting point of your compound. This could be due to residual starting material, a high proportion of side products (isomers, di-brominated compounds), or residual solvent. It is recommended to first attempt to remove any remaining solvent under high vacuum. If the product remains oily, purification by column chromatography is the recommended next step before attempting recrystallization.

Data Presentation

Table 1: Comparison of Reported Synthetic Methods for Brominated Naphthoic Acids

Starting MaterialReagentsProductReported YieldReference
anhydro-8-hydroxymercuri-1-naphthoic acidAcetic acid, water, NaBr, BromineThis compound84%[4]
1-naphthoic acidMolecular bromine5-Bromo-1-naphthoic acidNot specified[1]
1-naphthoic acidN-bromosuccinimide on alumina5-Bromo-1-naphthoic acidNot specified[1]
This compoundSodium azide, Sulfuric acid, Chloroform8-Bromonaphthalen-1-amine73%[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via an Organomercury Intermediate

This protocol is based on a literature procedure and involves the use of a toxic mercury compound. Appropriate safety precautions must be taken.

  • Preparation of the Suspension: In a suitable reaction vessel, add 1.0 g (2.70 mmol) of anhydro-8-hydroxymercuri-1-naphthoic acid to a mixture of 3.9 mL of acetic acid and 0.40 mL of water.

  • Cooling: Cool the suspension to 0 °C with stirring and maintain this temperature for 10 minutes.

  • Addition of Reagents: Sequentially add a solution of 0.89 g (8.66 mmol) of sodium bromide in 3.2 mL of water, followed by 0.43 g (2.70 mmol) of bromine.

  • Reaction: Slowly heat the reaction mixture to 100 °C.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice.

  • Isolation: Collect the resulting cream-colored solid by filtration to yield this compound.[4]

Protocol 2: General Procedure for Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, acetic acid, or toluene).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Protocol 3: General Procedure for Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. To prevent streaking, add 0.5-1% acetic acid to the eluent.[2][3]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Reaction_Pathway 1-Naphthoic Acid 1-Naphthoic Acid This compound This compound 1-Naphthoic Acid->this compound Brominating Agent (Desired Product) 5-Bromo-1-naphthoic Acid 5-Bromo-1-naphthoic Acid 1-Naphthoic Acid->5-Bromo-1-naphthoic Acid Side Product (Isomer) Di-bromo-1-naphthoic Acids Di-bromo-1-naphthoic Acids This compound->Di-bromo-1-naphthoic Acids Excess Brominating Agent (Over-bromination) 5-Bromo-1-naphthoic Acid->Di-bromo-1-naphthoic Acids Excess Brominating Agent (Over-bromination)

Caption: Reaction pathway for the synthesis of this compound and potential side products.

Purification_Workflow Crude_Product Crude Product (Mixture of Isomers and Di-brominated compounds) Recrystallization Fractional Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Eluent with 0.5-1% Acetic Acid) Recrystallization->Column_Chromatography Insufficient Purity Pure_Product Pure this compound Recrystallization->Pure_Product Successful Separation Column_Chromatography->Pure_Product Pure Fractions Impure_Fractions Impure Fractions / Mother Liquor Column_Chromatography->Impure_Fractions Impure Fractions

Caption: A general workflow for the purification of this compound.

References

Technical Support Center: Purification of Crude 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 8-Bromo-1-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical characteristics of crude and pure this compound?

A1: Crude this compound is often obtained as a cream-colored or off-white solid.[1][2] The purity of the final product is typically assessed by its melting point and chromatographic analysis. Pure this compound is a white to off-white crystalline powder.[3]

CharacteristicCrude ProductPure Product
Appearance Cream-colored or off-white solidWhite to off-white crystalline powder
Melting Point Broad range, lower than literature valueSharp range, approx. 173-175 °C[1][2]

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials, such as 1-bromonaphthalene (B1665260) if prepared via a Grignard reaction, and byproducts from the synthesis.[4] Depending on the synthetic route, isomers or other naphthalene (B1677914) derivatives could also be present.

Q3: Which purification techniques are most effective for this compound?

A3: The two primary and most effective methods for purifying crude this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q4: My compound streaks significantly on a silica (B1680970) gel TLC plate. How can I resolve this?

A4: Streaking of carboxylic acids on silica TLC plates is a common issue due to the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This will keep the compound in its protonated form, leading to a more defined spot.

Q5: My purified product is an oil or a sticky gum instead of a solid. What should I do?

A5: "Oiling out" can occur if the compound comes out of solution above its melting point or if significant impurities are present. To address this, try reheating the solution to dissolve the oil, then add a small amount of additional solvent to dilute the solution. Allow it to cool more slowly. If impurities are the suspected cause, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently saturated.- The cooling process is too rapid.- Boil off some solvent to concentrate the solution and allow it to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure compound if available.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the crude product.- Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystallization.
The recrystallized product is still colored. - Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your desired product.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The solvent system (mobile phase) is not optimal.- Adjust the polarity of the eluent. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf value for the product on TLC should be around 0.2-0.35.
Peak tailing for the product. - Strong interaction between the carboxylic acid and the silica gel.- Add 0.5-1% acetic acid to the mobile phase to suppress the deprotonation of the carboxylic acid, which will result in sharper peaks.
Product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For highly polar compounds, a system like methanol (B129727) in dichloromethane (B109758) may be necessary.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present. Toluene is a good starting solvent choice, similar to its use for the closely related 1-naphthoic acid.[5]

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., toluene, ethyl acetate, ethanol) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions to avoid using an excess.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel chromatography.

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system will give the target compound an Rf value of approximately 0.2-0.35. A common starting point is a mixture of hexanes and ethyl acetate, with 0.5-1% acetic acid added to the mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your product) to the solution.

    • Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it if necessary. Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this process.

Visualizations

G Purification Workflow for Crude this compound crude Crude this compound tlc TLC Analysis crude->tlc decision Are impurities significantly different in polarity? tlc->decision recrystallization Recrystallization decision->recrystallization  Yes chromatography Flash Column Chromatography decision->chromatography  No pure_recryst Pure Product recrystallization->pure_recryst pure_chrom Pure Product chromatography->pure_chrom analysis Purity Analysis (MP, NMR) pure_recryst->analysis pure_chrom->analysis

Caption: Decision workflow for selecting a purification method.

G Troubleshooting Recrystallization start Dissolve Crude Product in Hot Solvent cool Cool Solution start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Product Oils Out? cool->oiling_out no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals crystals_form->collect Yes concentrate Concentrate Solution no_crystals->concentrate scratch Scratch Flask no_crystals->scratch seed Add Seed Crystal no_crystals->seed oiling_out->crystals_form No oil Oil Formed oiling_out->oil Yes reheat Reheat Solution oil->reheat add_solvent Add More Solvent oil->add_solvent concentrate->cool scratch->cool seed->cool reheat->cool add_solvent->cool

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Purification of 8-Bromo-1-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 8-bromo-1-naphthoic acid and its derivatives.

Troubleshooting Guides

Issue 1: Persistent Impurities After Initial Purification

Q: I've performed a standard work-up, but my NMR/LC-MS analysis still shows significant impurities. What are the likely culprits and how can I remove them?

A: Persistent impurities in the purification of this compound derivatives often stem from unreacted starting materials, side-products from the synthetic reaction, or decomposition during work-up.

Common Impurities and Removal Strategies:

  • Unreacted Starting Materials (e.g., 1-bromonaphthalene): If your synthesis involves the carboxylation of 1-bromonaphthalene (B1665260), residual starting material can be a common, non-polar impurity.

    • Solution: An efficient way to remove this is through column chromatography. Given that 1-bromonaphthalene is less polar than the carboxylic acid product, it will elute first.

  • Side-Products: Depending on the synthetic route, various side-products can form. For instance, in Grignard-based syntheses, biphenyl-type compounds can be generated.

    • Solution: Recrystallization is often effective. If the side-product has significantly different polarity, column chromatography is a good alternative.

  • Base-Soluble Impurities: If your synthesis uses a base, residual amounts might remain.

    • Solution: A dilute acid wash (e.g., 1M HCl) during the work-up should effectively remove basic impurities.[1]

Experimental Protocol: Acid Wash

  • Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M HCl and shake gently.

  • Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Difficulty with Recrystallization

Q: My this compound derivative is "oiling out" during recrystallization, or the yield is very low. What can I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to the solvent being too nonpolar or the cooling process being too rapid. Low yield can result from the compound being too soluble in the chosen solvent.

Troubleshooting Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aromatic carboxylic acids, common choices include:

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter.

    • Allow the solution to cool slowly to room temperature. Placing it directly in an ice bath can induce rapid precipitation and trap impurities.

    • Once at room temperature, cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

Table 1: Common Recrystallization Solvents for Aromatic Carboxylic Acids

Solvent/Solvent SystemPolarityComments
TolueneNon-polarGood for many aromatic compounds.
Ethanol/WaterPolarThe ratio can be adjusted to optimize solubility.
Acetone/HexaneMedium PolarityAcetone dissolves the compound, and hexane is added as an anti-solvent.
Acetic Acid/WaterPolarCan be effective but may be difficult to remove completely.

Frequently Asked Questions (FAQs)

Q1: What is a general purification workflow for this compound derivatives?

A1: A typical workflow involves an initial aqueous work-up followed by either recrystallization or column chromatography. The choice between recrystallization and chromatography depends on the nature and quantity of the impurities.

PurificationWorkflow Crude Crude Product Workup Aqueous Work-up (Acid/Base Washes) Crude->Workup Decision Purity Check (TLC/NMR) Workup->Decision Recrystallization Recrystallization Decision->Recrystallization High Purity Chromatography Column Chromatography Decision->Chromatography Low Purity/ Complex Mixture Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound derivatives.

Q2: What are the recommended conditions for column chromatography of this compound?

A2: For acidic compounds like this compound, silica (B1680970) gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A small amount of acetic acid (0.5-1%) is often added to the eluent to improve peak shape and prevent tailing by keeping the carboxylic acid protonated.

Table 2: Typical Column Chromatography Conditions

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3) + 0.5% Acetic Acid
Detection UV (254 nm)

Experimental Protocol: Column Chromatography

  • Prepare the Column: Slurry pack the silica gel in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elute: Start with a low polarity mobile phase and gradually increase the polarity to elute your compound.

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: How can I troubleshoot HPLC purification of my this compound derivative?

A3: HPLC is a powerful technique for purifying small quantities of material to high purity. Common issues include poor peak shape, low resolution, and long retention times.

HPLCTroubleshooting cluster_problems Observed Problems cluster_solutions Potential Solutions Poor Peak Shape Poor Peak Shape Adjust pH Adjust pH Poor Peak Shape->Adjust pH Tailing/Fronting Low Resolution Low Resolution Change Gradient Change Gradient Low Resolution->Change Gradient Co-elution Change Column Change Column Low Resolution->Change Column Poor Selectivity Long Retention Long Retention Increase Organic Increase Organic Long Retention->Increase Organic Slow Elution

Caption: Troubleshooting common HPLC purification issues.

For acidic compounds like this compound, a reverse-phase C18 column is typically used. The mobile phase often consists of a mixture of water and acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the carboxylic acid is protonated. A gradient elution from a lower to a higher percentage of the organic solvent is common.[4][5]

Table 3: Example HPLC Conditions for Naphthoic Acid Derivatives

ParameterCondition
Column C18 (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20 minutes
Flow Rate 1 mL/min
Detection UV (e.g., 254 nm)

Q4: My purified this compound derivative is a cream or off-white solid. Is this normal?

A4: Yes, it is common for this compound to be isolated as a cream-colored or off-white solid.[6][7] While extensive purification can sometimes yield a white solid, a slight coloration is not necessarily indicative of significant impurity. Purity should be confirmed by analytical methods such as NMR, melting point, and elemental analysis.

This technical support center provides a starting point for addressing common purification challenges. Specific experimental conditions may need to be optimized for different derivatives based on their unique physical and chemical properties.

References

improving the solubility of 8-Bromo-1-naphthoic acid for reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound challenging to dissolve?

A1: this compound possesses a rigid, aromatic naphthalene (B1677914) core, which is nonpolar. While the carboxylic acid group is polar, the large hydrophobic surface area of the naphthalene ring system limits its solubility in aqueous and some organic solvents. The molecule's crystal lattice energy also plays a role; a stable crystal structure requires more energy to break apart and dissolve.

Q2: In what types of solvents is this compound generally soluble?

A2: Generally, this compound exhibits better solubility in polar aprotic solvents and some polar protic solvents, especially at elevated temperatures. It is sparingly soluble in water.[1]

Q3: How can I improve the solubility of this compound for my reaction?

A3: Several methods can be employed, including:

  • Solvent Selection: Choosing an appropriate solvent is the first and most critical step.

  • Heating: Gently warming the solvent can significantly increase the solubility of the acid.

  • pH Adjustment (Base Addition): Converting the carboxylic acid to its more soluble salt form by adding a base is a highly effective technique.

  • Co-solvent Systems: Using a mixture of solvents can enhance solubility compared to a single solvent.

  • Sonication: Ultrasonic agitation can help break up solid particles and accelerate dissolution.

Q4: Will adding a base to improve solubility interfere with my subsequent reaction?

A4: This is a critical consideration. If your reaction is sensitive to bases (e.g., if it involves base-labile functional groups or if the acidic proton of the carboxylic acid is required for the reaction mechanism), then this method may not be suitable. However, for many reactions, such as amide couplings where an amine base is already used, this approach is often compatible.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This troubleshooting workflow provides a systematic approach to address solubility challenges.

G start Start: Poor Solubility Observed solvent_selection Step 1: Re-evaluate Solvent Choice - Try polar aprotic solvents (DMF, DMSO, THF). - Consider polar protic solvents (alcohols). start->solvent_selection heating Step 2: Apply Gentle Heat - Warm the mixture with stirring. - Do not exceed the solvent's boiling point. solvent_selection->heating If still insoluble success Success: Compound Dissolved solvent_selection->success If successful sonication Step 3: Use Sonication - Place the mixture in an ultrasonic bath. heating->sonication If still insoluble heating->success If successful cosolvent Step 4: Introduce a Co-solvent - Add a small amount of a miscible solvent in which the compound is more soluble. sonication->cosolvent If still insoluble sonication->success If successful ph_adjustment Step 5: pH Adjustment (if compatible) - Add a suitable base (e.g., TEA, DIPEA for organic; NaOH, K2CO3 for aqueous) to form a salt. cosolvent->ph_adjustment If still insoluble cosolvent->success If successful ph_adjustment->success If successful fail Consult Further Resources ph_adjustment->fail If unsuccessful or incompatible

Caption: A stepwise workflow for troubleshooting the insolubility of this compound.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassExamplesExpected Solubility
Polar Aprotic DMF, DMSO, THFSoluble to Freely Soluble
Polar Protic Methanol, EthanolSparingly to Soluble (especially with heat)
Nonpolar Toluene, HexaneInsoluble to Sparingly Soluble
Chlorinated Dichloromethane, ChloroformSparingly Soluble
Aqueous WaterSparingly Soluble
Quantitative Solubility of 1-Naphthoic Acid (A Related Compound)

For reference, the following table provides quantitative solubility data for the parent compound, 1-naphthoic acid, in various organic solvents. While the bromo-substituent will influence the solubility of this compound, this data can serve as a useful guide for solvent selection.

SolventTemperature (K)Mole Fraction Solubility (x₁)
Methanol 298.150.1545
313.150.2312
Ethanol 298.150.1339
313.150.2045
Isopropanol 298.150.1204
313.150.1876
Acetone 298.150.2567
313.150.3678
Ethyl Acetate 298.150.1789
313.150.2654
Acetonitrile 298.150.1423
313.150.2188
Toluene 298.150.0512
313.150.0987

Data for 1-Naphthoic acid is provided as a proxy and may not be fully representative of this compound's solubility.

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a method for quickly assessing the solubility of this compound in a range of solvents.

G start Start: Prepare Materials - this compound - Selection of test solvents - Small vials or test tubes - Vortex mixer weigh 1. Weigh ~5 mg of this compound into a vial. start->weigh add_solvent 2. Add 0.5 mL of the chosen solvent. weigh->add_solvent vortex 3. Vortex for 1-2 minutes at room temperature. add_solvent->vortex observe 4. Observe the mixture. - Completely dissolved? -> Soluble - Partially or not dissolved? -> Proceed vortex->observe heat 5. Gently heat the mixture (40-50°C) with stirring for 5-10 minutes. observe->heat observe_heat 6. Observe the mixture upon heating. - Dissolved? -> Soluble with heating - Still insoluble? -> Sparingly soluble or insoluble heat->observe_heat end End: Record Observations observe_heat->end

Caption: Experimental workflow for qualitative solubility testing.

Methodology:

  • Weigh approximately 5 mg of this compound into a small vial.

  • Add 0.5 mL of the selected solvent to the vial.

  • Cap the vial and vortex the mixture for 1-2 minutes at room temperature.

  • Visually inspect the mixture to determine if the solid has completely dissolved.

  • If the solid has not dissolved, gently warm the mixture to 40-50°C with stirring for 5-10 minutes.

  • Observe if the solid dissolves upon heating.

  • Record your observations for each solvent tested.

Protocol 2: Improving Solubility by Salt Formation

This protocol describes how to increase the solubility of this compound in an organic solvent by converting it to its triethylammonium (B8662869) salt.

Materials:

  • This compound

  • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Triethylamine (B128534) (TEA)

  • Stirring plate and stir bar

  • Reaction vessel

Methodology:

  • To a reaction vessel containing a stir bar, add the desired amount of this compound.

  • Add the required volume of the anhydrous organic solvent. A suspension will likely form.

  • Begin stirring the mixture.

  • Slowly add triethylamine (1.1 to 1.5 equivalents relative to the carboxylic acid) to the suspension.

  • Continue stirring at room temperature. The suspension should clarify as the soluble triethylammonium salt of the carboxylic acid is formed.

  • The resulting solution can now be used in your reaction.

Note: Ensure that the formation of the triethylammonium salt and the presence of excess triethylamine are compatible with your planned chemical transformation.

References

minimizing byproduct formation in 8-Bromo-1-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-1-naphthoic acid reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions involving this compound?

The most frequently encountered byproducts in reactions with this compound are the result of dehalogenation (debromination), decarboxylation, and in some cases, further halogenation. In coupling reactions, such as the Suzuki-Miyaura coupling, the primary byproduct is often the debrominated starting material.[1]

Q2: What is dehalogenation and under what conditions does it typically occur?

Dehalogenation, or debromination, is the removal of the bromine atom from the naphthalene (B1677914) ring, yielding 1-naphthoic acid. This can be a significant side reaction, particularly under reductive conditions or at elevated temperatures. For instance, heating this compound in boiling toluene (B28343) with copper-bronze can lead to dehalogenation, with reported yields of the corresponding naphthoic acid ranging from 55-75%.[2]

Q3: Can the carboxylic acid group be inadvertently removed during a reaction?

Yes, the removal of the carboxylic acid group, known as decarboxylation, can occur, especially at high temperatures. Combining high temperatures with reagents like copper-bronze in a solvent such as quinoline (B57606) can promote the elimination of carbon dioxide.[2] There are also specific synthetic methods, like the Hunsdiecker-Borodin reaction and its variations, that are designed to achieve decarboxylative halogenation, converting the carboxylic acid to a different halide.[3][4]

Q4: Is it possible to introduce additional halogen atoms onto the naphthalene ring?

Yes, under certain conditions, further bromination of this compound can occur. For example, heating this compound with bromine in a sealed tube at 150°C can result in the formation of 5,8-dibromo-1-naphthoic acid.[2]

Troubleshooting Guides

Issue 1: High Levels of Debrominated Byproduct in Suzuki Coupling Reactions
Problem: My Suzuki coupling reaction with this compound (or its ester derivative) is producing a significant amount of the debrominated byproduct (1-naphthoic acid or its ester).

This is a common issue often attributed to the generation of palladium-hydride species, which can act as reducing agents. The choice of ligand, base, and solvent can significantly influence the extent of this side reaction.

Troubleshooting Workflow

G start High Debromination Observed check_base Step 1: Evaluate Base start->check_base check_ligand Step 2: Evaluate Ligand check_base->check_ligand Is base a potential hydride source (e.g., alkoxide)? [YES] Switch to weaker inorganic base (K₂CO₃, K₃PO₄). check_base->check_ligand [NO] Proceed to next step. check_solvent Step 3: Evaluate Solvent check_ligand->check_solvent Using bulky, electron-rich ligands (e.g., SPhos, XPhos)? [NO] Switch to appropriate ligand. check_ligand->check_solvent [YES] Proceed to next step. solution Debromination Minimized check_solvent->solution Is solvent protic or prone to decomposition? [YES] Switch to aprotic, non-coordinating solvent (Toluene, Dioxane). check_solvent->solution [NO] Consider other factors (temperature, catalyst loading).

Caption: Troubleshooting workflow for minimizing debromination.

Data on Reaction Parameter Influence

The following tables, based on general trends for aryl bromides, illustrate how different reaction components can affect the ratio of the desired product to the debrominated byproduct in Suzuki coupling reactions.

Table 1: Influence of Ligand and Base on Debromination

Ligand Base Desired Product Yield (%) Debrominated Byproduct (%)
P(t-Bu)₃ K₂CO₃ 95 <5
SPhos K₃PO₄ 92 <8
dppf Cs₂CO₃ 88 10
PPh₃ NaOEt 60 35

Note: These values are illustrative and actual results may vary depending on the specific substrates and reaction conditions.[5]

Table 2: Influence of Solvent on Debromination

Solvent Desired Product Yield (%) Debrominated Byproduct (%)
Toluene 93 6
1,4-Dioxane (B91453) 85 14
DMF 78 20
Ethanol 65 30

Note: Illustrative data based on general trends reported in the literature.[5]

Experimental Protocols

Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation (Baseline) This protocol uses conditions that may lead to a higher percentage of dehalogenation and serves as a baseline for comparison.[5]

  • Materials:

    • This compound derivative (1 mmol)

    • Boronic acid partner (1.2 mmol)

    • Pd(PPh₃)₄ (0.03 mmol)

    • Sodium ethoxide (NaOEt) (2 mmol)

    • Anhydrous Ethanol (10 mL)

  • Procedure:

    • To a round-bottom flask, add the this compound derivative, boronic acid, and sodium ethoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous ethanol, followed by Pd(PPh₃)₄.

    • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS or ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.[5]

Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation This protocol incorporates modifications to minimize the dehalogenation side reaction.[5]

  • Materials:

    • This compound derivative (1 mmol)

    • Boronic acid partner (1.2 mmol)

    • Buchwald-type precatalyst (e.g., XPhos Pd G2) (0.02 mmol)

    • Potassium Carbonate (K₂CO₃) (2 mmol)

    • Anhydrous 1,4-Dioxane or Toluene (10 mL)

  • Procedure:

    • To a round-bottom flask, add the this compound derivative, boronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous 1,4-dioxane or toluene, followed by the palladium precatalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the crude product to confirm a reduced level of the dehalogenated byproduct.

Issue 2: Unwanted Decarboxylation
Problem: I am losing the carboxylic acid functional group from my this compound during the reaction.

Decarboxylation is typically induced by high temperatures, often in the presence of a metal catalyst like copper.

Troubleshooting and Avoidance

G start Decarboxylation Detected check_temp Step 1: Analyze Reaction Temperature start->check_temp check_reagents Step 2: Check for Decarboxylation-Promoting Reagents check_temp->check_reagents Is temperature > 150°C? [YES] Attempt reaction at a lower temperature. check_temp->check_reagents [NO] Proceed to next step. solution Decarboxylation Minimized check_reagents->solution Is a copper catalyst present? [YES] Consider alternative catalysts or protecting the carboxylic acid group. check_reagents->solution [NO] Evaluate other reaction components for high-basicity or radical initiation.

Caption: Logic for troubleshooting unwanted decarboxylation.

  • Temperature Control: The most critical factor is to maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.

  • Reagent Selection: Avoid using copper-bronze or other copper catalysts if the carboxylic acid group needs to be preserved, especially in high-boiling solvents like quinoline.[2]

  • Protecting Groups: If high temperatures are unavoidable, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is generally more stable to decarboxylation and can be hydrolyzed back to the carboxylic acid in a subsequent step.

Experimental Protocol: Dehalogenation without Decarboxylation

This protocol from the literature demonstrates the selective removal of the bromine atom while preserving the carboxylic acid group.[2]

  • Objective: To synthesize 1-naphthoic acid from this compound.

  • Materials:

    • This compound

    • Copper-bronze

    • Toluene

  • Procedure:

    • Dissolve this compound in toluene.

    • Add copper-bronze to the solution.

    • Heat the mixture to boiling (reflux).

    • Maintain reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and filter to remove the copper salts.

    • Isolate the product from the filtrate. The reported yield for this type of reaction is generally between 55-75%.[2]

References

troubleshooting low yield in Suzuki coupling with 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, with a specific focus on sterically hindered substrates like 8-Bromo-1-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the likely causes?

Low yields in Suzuki couplings involving this compound are common and typically stem from a combination of steric hindrance and electronic effects. The primary challenges include:

  • Steric Hindrance: The proximity of the bromo and carboxylic acid groups at the 1 and 8 positions of the naphthalene (B1677914) ring creates significant steric bulk. This can impede the approach of the palladium catalyst to the C-Br bond, slowing down the crucial oxidative addition step of the catalytic cycle.[1][2]

  • Catalyst Deactivation by Carboxylic Acid: The carboxylate group, formed under basic reaction conditions, can coordinate to the palladium center. This coordination can stabilize the palladium complex, potentially deactivating it or hindering the catalytic cycle.

  • Difficult Reductive Elimination: The final step to form the new C-C bond can also be hampered by the steric congestion around the palladium center, making it difficult for the coupling partners to come together.[1]

  • Side Reactions: Competing reactions such as protodeboronation (cleavage of the C-B bond of the boronic acid) and homocoupling of the boronic acid can consume the starting materials and reduce the yield of the desired product.[1]

Q2: How does the carboxylic acid group in this compound specifically interfere with the reaction?

The carboxylic acid group can interfere in several ways. Under the basic conditions required for the Suzuki coupling, the carboxylic acid is deprotonated to form a carboxylate. This carboxylate can act as a ligand, coordinating to the palladium(II) intermediate and potentially deactivating the catalyst. This can slow down or even halt the catalytic cycle, leading to low conversion of the starting material.

Q3: What are the most common side reactions to look out for?

The most prevalent side reactions in Suzuki couplings, especially with challenging substrates, are:

  • Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. It is often promoted by harsh basic conditions and elevated temperatures. Using milder bases or boronic esters (e.g., pinacol (B44631) esters) can help mitigate this issue.

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. It is often facilitated by the presence of oxygen in the reaction mixture. Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere are critical to minimize homocoupling.

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur if the catalytic cycle is interrupted after oxidative addition.

Troubleshooting Guides

Low Conversion of this compound

If you are observing a significant amount of unreacted this compound, consider the following troubleshooting steps:

1. Catalyst and Ligand Selection:

For sterically hindered substrates, standard palladium catalysts like Pd(PPh₃)₄ may not be effective. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to promote the oxidative addition and reductive elimination steps.

  • Recommendation: Employ modern catalyst systems with bulky phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands.

Table 1: Effect of Catalyst and Ligand on the Yield of Suzuki Coupling with a Sterically Hindered Substrate

EntryPalladium SourceLigandBaseYield (%)
1PdCl₂PPh₃K₂CO₃7
2Pd₂(dba)₃PPh₃K₂CO₃60
3Pd(OAc)₂PPh₃K₂CO₃18
4Pd(PPh₃)₄-K₂CO₃52
5Pd₂(dba)₃L1*K₂CO₃85
6Pd₂(dba)₃DPPFK₂CO₃20
7Pd₂(dba)₃DPPBK₂CO₃15

*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine (a bulky, electron-rich ligand). Data adapted from a study on a large, sterically hindered substrate.[3][4]

2. Choice of Base:

The base plays a critical role in activating the boronic acid for transmetalation. For sterically hindered couplings, stronger, non-nucleophilic bases are often more effective.

  • Recommendation: Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. Ensure that at least one extra equivalent of base is added to neutralize the acidic proton of the carboxylic acid.

Table 2: Comparison of Different Bases in a Suzuki Coupling Reaction

EntryBaseSolventYield (%)
1K₂CO₃Toluene/H₂O75
2Na₂CO₃Toluene/H₂O68
3K₃PO₄Toluene/H₂O92
4Cs₂CO₃Dioxane88
5Et₃NToluene/H₂O<10

Data compiled from various sources for illustrative purposes. Yields are highly substrate and condition dependent.[5]

3. Solvent System and Temperature:

Aprotic polar solvents are commonly used. The reaction temperature may need to be elevated to overcome the high activation energy associated with sterically hindered substrates.

  • Recommendation: Start with a solvent system like 1,4-dioxane/water or toluene/water. If low conversion persists, consider increasing the reaction temperature, potentially using a higher-boiling solvent like xylene. Microwave heating can also be effective in driving the reaction to completion in shorter times.[6]

Troubleshooting Workflow for Low Conversion

low_conversion_workflow start Low Conversion of This compound catalyst Optimize Catalyst & Ligand (e.g., Pd₂(dba)₃ with a bulky phosphine ligand) start->catalyst base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) & Add extra equivalent catalyst->base conditions Adjust Reaction Conditions (↑ Temperature, change solvent, consider microwave) base->conditions esterify Protect Carboxylic Acid (Convert to ester) conditions->esterify If still low yield success Improved Yield conditions->success If successful esterify->success

Caption: A logical workflow for troubleshooting low conversion in the Suzuki coupling of this compound.

Formation of Significant Byproducts

If you are isolating the desired product but in low yields due to the formation of byproducts, the following strategies may be helpful.

1. Minimizing Protodeboronation:

  • Recommendation: Use a milder base like K₂CO₃ or CsF. Alternatively, using a boronic ester (e.g., pinacol boronate) instead of the boronic acid can increase stability and reduce protodeboronation.

2. Suppressing Homocoupling:

  • Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). All solvents and liquid reagents should be thoroughly degassed prior to use. This can be achieved by bubbling an inert gas through the liquid for an extended period or by using several freeze-pump-thaw cycles.

Relationship between Reaction Parameters and Side Reactions

side_reactions cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions harsh_base Harsh Base (e.g., NaOH, KOH) protodeboronation Protodeboronation harsh_base->protodeboronation high_temp High Temperature high_temp->protodeboronation oxygen Presence of Oxygen homocoupling Homocoupling oxygen->homocoupling low_catalyst_activity Low Catalyst Activity dehalogenation Dehalogenation low_catalyst_activity->dehalogenation

Caption: The relationship between common reaction conditions and the prevalence of specific side reactions.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and should be optimized for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand, and add them to the Schlenk flask.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to protonate the carboxylate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol for Esterification of this compound

If direct coupling proves challenging, protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) can prevent catalyst deactivation.

Materials:

Procedure:

  • Acid Chloride Formation: Suspend this compound in anhydrous dichloromethane. Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride or oxalyl chloride. Stir at room temperature until the reaction is complete (cessation of gas evolution).

  • Ester Formation: Carefully add anhydrous methanol or ethanol to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude ester can be purified by column chromatography.

  • Suzuki Coupling: The resulting ester can then be used in the Suzuki coupling reaction following the general protocol. After a successful coupling, the ester can be hydrolyzed back to the carboxylic acid if desired.

References

preventing decarboxylation of 8-Bromo-1-naphthoic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 8-Bromo-1-naphthoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing decarboxylation during chemical reactions involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For this compound, this results in the formation of 1-bromonaphthalene (B1665260), an undesired byproduct that reduces the yield of the target molecule. This reaction is typically promoted by heat, and the electronic properties of the naphthalene (B1677914) ring system can influence the stability of the carboxylic acid.

Q2: At what temperature does this compound start to decarboxylate?

Q3: How does pH affect the stability of this compound?

A3: Both strongly acidic and strongly basic conditions can potentially facilitate decarboxylation, particularly at higher temperatures. It is generally recommended to maintain a pH as close to neutral as possible during reactions and work-up procedures, unless the specific reaction mechanism requires acidic or basic conditions. In such cases, using the mildest possible acids or bases and keeping the temperature low is recommended.

Q4: Can I perform common transformations like esterification and amide coupling without causing decarboxylation?

A4: Yes, these transformations are possible without significant decarboxylation if appropriate methods are chosen. The key is to use mild, low-temperature conditions. For instance, instead of high-temperature Fischer esterification, consider using coupling agents or converting the carboxylic acid to an acyl chloride first.

Troubleshooting Guides

Issue 1: Low yield of desired product and formation of 1-bromonaphthalene during a reaction.

This is a classic sign of decarboxylation. The following decision-making workflow can help you troubleshoot this issue.

G start Low Yield & 1-Bromonaphthalene Detected q1 Was the reaction temperature elevated (> 40-50°C)? start->q1 sol1 Lower the reaction temperature. Consider alternative, milder reaction conditions. q1->sol1 Yes q2 Were strong acids or bases used? q1->q2 No end Problem Solved sol1->end sol2 Use milder acids/bases or buffer the reaction. Maintain a near-neutral pH if possible. q2->sol2 Yes q3 Was a prolonged reaction time at elevated temperature used? q2->q3 No sol2->end sol3 Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider a more efficient catalyst to reduce reaction time. q3->sol3 Yes q3->end No sol3->end G A This compound in dry solvent (e.g., DCM or Toluene) B Add Thionyl Chloride or Oxalyl Chloride (dropwise at 0°C) A->B C Stir at room temperature (monitor by IR or disappearance of starting material) B->C D Remove excess reagent and solvent under reduced pressure C->D E 8-Bromo-1-naphthoyl chloride D->E G A This compound, Amine, and Coupling Reagent in dry solvent B Add Base (e.g., DIPEA) at 0°C to room temperature A->B C Stir until reaction is complete (monitor by TLC or LC-MS) B->C D Aqueous Work-up and Purification C->D E Amide Product D->E G cluster_0 Desired Reactions (Low Temperature) A This compound B Amide Coupling A->B Mild Coupling Reagents C Esterification A->C Mild Coupling Reagents or Acyl Chloride D Cross-Coupling (e.g., Suzuki, Heck) A->D Protecting Group Strategy Recommended E Decarboxylation A->E High Temperature Strong Acid/Base

Technical Support Center: Catalyst Selection and Optimization for 8-Bromo-1-naphthoic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Bromo-1-naphthoic acid in cross-coupling reactions. The unique steric and electronic properties of this substrate present specific challenges that are addressed in the following sections.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound giving low to no yield?

Several factors can contribute to low or no yield in cross-coupling reactions with this compound:

  • Steric Hindrance: The bromine atom at the 8-position and the carboxylic acid group at the 1-position are in close proximity (peri-substituents). This creates significant steric hindrance around the reaction center, which can impede the oxidative addition of the palladium catalyst to the C-Br bond, a crucial step in the catalytic cycle.[1][2][3][4]

  • Catalyst Deactivation: The carboxylic acid moiety can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The basic conditions required for many cross-coupling reactions can deprotonate the carboxylic acid, forming a carboxylate that might interfere with the catalyst's activity.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for overcoming the steric and electronic challenges posed by this substrate. A generic protocol may not be effective.

  • Decarboxylation: Under certain conditions, particularly at higher temperatures, decarboxylation of the naphthoic acid can occur, leading to undesired side products.[5]

Q2: Which type of cross-coupling reaction is most suitable for this compound?

The suitability of a particular cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) depends on the desired product.

  • Suzuki-Miyaura Coupling: Generally a robust choice for forming C(sp²)-C(sp²) bonds. For sterically hindered substrates like this compound, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands are often preferred to facilitate oxidative addition.[6][7]

  • Heck-Mizoroki Reaction: Suitable for forming C-C bonds with alkenes. Careful optimization of the base and temperature is necessary to avoid decarboxylation and other side reactions.[8][9][10]

  • Sonogashira Coupling: Used for coupling with terminal alkynes. Copper co-catalysis is common, but copper-free conditions might be advantageous to minimize side reactions. The choice of amine base is critical.[11][12][13]

Q3: How can I minimize decarboxylation of this compound during the reaction?

Decarboxylation is often promoted by high temperatures. To minimize this side reaction:

  • Lower the reaction temperature: Screen for catalyst systems that are active at lower temperatures.

  • Choose a milder base: Strong bases can sometimes facilitate decarboxylation. A careful screening of bases is recommended.

  • Protect the carboxylic acid group: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) can prevent decarboxylation. The ester can be hydrolyzed back to the carboxylic acid after the cross-coupling reaction.

Q4: What is the role of the ligand in the cross-coupling of this sterically hindered substrate?

For sterically hindered aryl bromides, the ligand plays a crucial role in promoting the oxidative addition step. Bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or others like P(t-Bu)₃) can stabilize the palladium(0) species and facilitate its insertion into the C-Br bond.[14]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition due to Steric Hindrance 1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., Pd₂(dba)₃ with SPhos, XPhos, or RuPhos). 2. Increase reaction temperature: Incrementally increase the temperature (e.g., in 10 °C steps), but monitor for potential decarboxylation. 3. Use a higher catalyst loading: Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%).
Catalyst Inhibition by Carboxylic Acid/Carboxylate 1. Protect the carboxylic acid: Convert the carboxylic acid to an ester (e.g., methyl ester) prior to the coupling reaction. 2. Screen different bases: The choice of base can influence the interaction of the carboxylate with the catalyst. Consider using a weaker base or a carbonate instead of a phosphate.
Poor Solubility of Reactants 1. Screen different solvents: Try aprotic polar solvents like DMF, DMAc, or NMP, or ethereal solvents like dioxane or THF. A co-solvent system (e.g., toluene/water) might also be beneficial for Suzuki couplings.
Problem 2: Formation of Significant Side Products
Side Product Possible Cause Troubleshooting Steps
Decarboxylated Product High reaction temperature.Lower the reaction temperature and/or use a more active catalyst that functions at milder conditions. Consider protecting the carboxylic acid group.
Protodebromination (C-Br bond replaced by C-H) Presence of a hydrogen source and a catalyst system that promotes this pathway.Ensure anhydrous conditions. The choice of base and ligand can influence this side reaction.
Homocoupling of Coupling Partner In Suzuki reactions, this can be promoted by oxygen or suboptimal catalyst conditions.Thoroughly degas all solvents and reagents. Optimize the catalyst and ligand choice.

Data Presentation: Catalyst System Screening for Suzuki-Miyaura Coupling

The following data is illustrative and based on typical results for sterically hindered aryl bromides. Actual yields for this compound may vary and require optimization.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temp (°C) Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100<10
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10075
3Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF11040
4PdCl₂(dppf) (3)-Na₂CO₃ (2)DME/H₂O9065

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvents should be anhydrous and degassed prior to use.

  • The quality of the reagents, especially the catalyst, ligand, and base, is crucial for success.

Protocol 1: Suzuki-Miyaura Coupling of this compound
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, acidify with 1M HCl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Heck-Mizoroki Reaction of this compound
  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Add the base (e.g., Et₃N or K₂CO₃, 2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., DMF or NMP).

  • Seal the tube and heat to the desired temperature (e.g., 100-120 °C) for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

Protocol 3: Sonogashira Coupling of this compound
  • To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or DIPA).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir at room temperature or heat to a moderate temperature (e.g., 40-60 °C) for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Cross-Coupling cluster_sm_consumed Starting Material Consumed cluster_sm_not_consumed Starting Material Not Consumed start Low or No Yield check_sm Is Starting Material Consumed? start->check_sm check_side_products Significant Side Products Formed? check_sm->check_side_products Yes check_catalyst Optimize Catalyst System check_sm->check_catalyst No decarboxylation Decarboxylation Observed check_side_products->decarboxylation Yes protodebromination Protodebromination check_side_products->protodebromination Yes homocoupling Homocoupling check_side_products->homocoupling Yes optimize_temp_base Lower Temperature / Screen Milder Bases / Protect Carboxylic Acid decarboxylation->optimize_temp_base Action optimize_conditions Ensure Anhydrous Conditions / Screen Ligands and Bases protodebromination->optimize_conditions Action degas_reagents Thoroughly Degas Solvents and Reagents homocoupling->degas_reagents Action check_conditions Optimize Reaction Conditions check_catalyst->check_conditions No Improvement use_bulky_ligand Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_catalyst->use_bulky_ligand Action increase_temp_conc Increase Temperature Incrementally / Increase Catalyst Loading check_conditions->increase_temp_conc Action

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Selection_Logic Catalyst System Selection for this compound cluster_suzuki Suzuki Optimization cluster_heck Heck Optimization cluster_sonogashira Sonogashira Optimization start Define Desired C-C Bond suzuki Suzuki-Miyaura (Aryl-Aryl/Vinyl) start->suzuki heck Heck-Mizoroki (Aryl-Alkene) start->heck sonogashira Sonogashira (Aryl-Alkyne) start->sonogashira suzuki_catalyst Catalyst: Pd₂(dba)₃ / Pd(OAc)₂ Ligand: SPhos, XPhos, RuPhos Base: K₃PO₄, Cs₂CO₃ Solvent: Toluene, Dioxane suzuki->suzuki_catalyst heck_catalyst Catalyst: Pd(OAc)₂ Ligand: P(o-tol)₃, PPh₃ Base: Et₃N, K₂CO₃ Solvent: DMF, NMP heck->heck_catalyst sonogashira_catalyst Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N, DIPA Solvent: THF, DMF sonogashira->sonogashira_catalyst outcome Optimized Reaction Conditions suzuki_catalyst->outcome heck_catalyst->outcome sonogashira_catalyst->outcome

References

solvent effects on the reactivity of 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8-Bromo-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and reacting this versatile bifunctional molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the carboxylic acid group at the 1-position and the bromo group at the 8-position of the naphthalene (B1677914) ring. The carboxylic acid can undergo reactions such as esterification, amide formation, and reduction. The aryl bromide can participate in nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck), and formation of organometallic reagents.

Q2: How does solvent polarity affect the deprotonation of the carboxylic acid group?

A2: The polarity of the solvent can significantly influence the deprotonation of the carboxylic acid. In a study on the related compound 6-bromo-2-naphthoic acid, it was found that polar solvents like methanol (B129727) lead to a more intensive deprotonation process compared to less polar solvents such as tetrahydrofuran (B95107) (THF) and ethyl acetate.[1] This is because polar solvents can better stabilize the resulting carboxylate anion through solvation.[1]

Q3: What is the expected influence of different solvent types on nucleophilic substitution at the 8-position?

A3: The reactivity of the aryl bromide towards nucleophilic substitution is highly dependent on the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents are generally preferred for SNAr reactions as they can solvate the cation but leave the nucleophile relatively "naked" and more reactive.[2]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can solvate both the cation and the anionic nucleophile through hydrogen bonding. This solvation can stabilize the nucleophile and reduce its reactivity, potentially slowing down the reaction rate.[2][3]

Q4: Can intramolecular reactions occur with this compound, and how is this influenced by the solvent?

A4: Yes, intramolecular reactions are possible, particularly between the carboxylic acid (or its derivative) and the bromo-substituted position. For instance, cyclization reactions can be influenced by solvent choice. Reactions run at high dilution in a suitable solvent often favor intramolecular pathways. The choice of a non-polar versus a polar solvent can also influence the conformation of the molecule, thereby affecting the proximity of the reacting groups.

Q5: How does the choice of solvent impact the esterification of this compound?

A5: For esterification reactions, such as Fischer-Speier esterification, the solvent can affect both the reaction rate and equilibrium. Using an excess of the alcohol reactant as the solvent is a common strategy to drive the equilibrium towards the formation of the ester. In other cases, a non-reactive solvent may be used, and the removal of the water byproduct is crucial to shift the equilibrium.

Troubleshooting Guides

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Potential Cause Recommended Solution
Inappropriate solvent selection. For SNAr reactions, polar aprotic solvents like DMSO or DMF are often more effective than polar protic solvents (e.g., alcohols), which can over-stabilize the nucleophile. Consider switching to a polar aprotic solvent.[2]
Low reaction temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, monitoring for any decomposition of starting material or product.
Ineffective base. A suitable base is often required to deprotonate a nucleophile or neutralize any acid formed during the reaction. Ensure the base is strong enough for the specific nucleophile and reaction conditions.
Poor solubility of reactants. Ensure that this compound and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent or a solvent mixture.
Issue 2: Competing Side Reactions (e.g., Elimination vs. Substitution)
Potential Cause Recommended Solution
Solvent favors elimination. Polar protic solvents can sometimes favor elimination pathways, especially with sterically hindered or strongly basic nucleophiles.[4] Switching to a polar aprotic solvent may favor the desired substitution reaction.
Sterically bulky nucleophile/base. Bulky nucleophiles/bases are more likely to act as bases and promote elimination. If possible, consider using a less sterically hindered nucleophile.
High reaction temperature. Higher temperatures can sometimes favor elimination over substitution. Try running the reaction at a lower temperature for a longer duration.

Data Presentation

Solvent Effects on Deprotonation of a Bromo-Naphthoic Acid Analogue

The following table is based on a study of 6-bromo-2-naphthoic acid and illustrates the influence of solvent polarity on the deprotonation process. A lower enthalpy of dissociation indicates a more favorable deprotonation.

Solvent Enthalpy of Dissociation (kcal/mol) Observation
Methanol183.2More intensive deprotonation
THF200.2Less intensive deprotonation
Ethyl Acetate205.4Least intensive deprotonation
(Data adapted from a study on 6-bromo-2-naphthoic acid)[1]

Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-naphthalen-1-amine

This protocol describes the conversion of this compound to 8-bromo-naphthalen-1-amine.

Materials:

Procedure:

  • In a suitable reaction vessel, create a stirred suspension of this compound (2.0 g, 0.008 mol) in concentrated sulfuric acid (7 ml) and chloroform (7 ml) at 45°C.[5]

  • Slowly add sodium azide (3.10 g, 0.048 mol) over a 10-minute period. Ensure that the effervescence from each addition subsides before adding the next portion.[5]

  • Stir the mixture for 90 minutes at 45°C.[5]

  • Carefully add the reaction mixture to water (140 ml).[5]

  • Make the aqueous solution alkaline with aqueous ammonia and extract with chloroform (3 x 140 ml).[5]

  • Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent to yield the crude product.[5]

  • Recrystallize the crude product from petroleum ether (60-80°C) to obtain pink crystals of 8-bromo-naphthalen-1-amine.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Suspend this compound in H2SO4 and Chloroform at 45°C add_azide Slowly add Sodium Azide start->add_azide stir Stir for 90 min at 45°C add_azide->stir quench Add to Water stir->quench basify Make alkaline with aq. Ammonia quench->basify extract Extract with Chloroform basify->extract dry Dry and Evaporate extract->dry recrystallize Recrystallize from Petroleum Ether dry->recrystallize product 8-Bromo-naphthalen-1-amine recrystallize->product

Caption: Workflow for the synthesis of 8-Bromo-naphthalen-1-amine.

Caption: Logical relationships of solvent effects on reactivity.

References

Validation & Comparative

Reactivity Face-Off: 8-Bromo-1-naphthoic Acid vs. 8-Iodo-1-naphthoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and overall strategy of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic synthesis—the choice between an aryl bromide and an aryl iodide can be particularly consequential. This guide provides an objective, data-driven comparison of 8-bromo-1-naphthoic acid and 8-iodo-1-naphthoic acid, two valuable building blocks in the synthesis of complex polycyclic aromatic compounds.

The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the bond dissociation energy of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond.[1][2] This lower bond strength facilitates the oxidative addition of the aryl halide to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[2] Consequently, aryl iodides are generally more reactive than aryl bromides, often leading to higher yields, faster reaction times, and the ability to use milder reaction conditions with lower catalyst loadings.[1][3]

Quantitative Data Summary

The superior reactivity of the iodo-substituted naphthalene (B1677914) scaffold is clearly demonstrated in palladium-catalyzed cross-coupling reactions. The following tables summarize comparative performance data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, illustrating the advantages of using the 8-iodo-1-naphthoic acid derivative.

Table 1: Suzuki-Miyaura Coupling
EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
18-Iodo-1-naphthoate derivative[4]Vinylboronic acid derivativePd(dppf)Cl₂K₃PO₄, Dioxane/H₂O, 80 °C76
2General Aryl Iodide[2]Phenylboronic acidNa₂PdCl₄ / sSPhos37 °C, 28 h>95
3General Aryl Bromide[2]Phenylboronic acidNa₂PdCl₄ / sSPhos37 °C, 28 h41
Table 2: Sonogashira Coupling

The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds. A direct comparison between glycosyl esters of this compound and 8-iodo-1-naphthoic acid highlights the dramatic difference in reactivity.

EntryAryl HalideAlkyneCatalyst SystemConditionsYield (%)
1Glycosyl 8-iodo-1-naphthoate[4]Cyclopropylacetylene (B33242)Pd(PPh₃)₄, CuIEt₃N, THF, rt93
2Glycosyl 8-bromo-1-naphthoate[4]CyclopropylacetylenePd(PPh₃)₄, CuIEt₃N, THF, 55 °C92
3Glycosyl 8-iodo-1-naphthoate[4]1-ethynyl-4-nitrobenzenePd(PPh₃)₄, CuIEt₃N, THF, rt95
4Glycosyl 8-bromo-1-naphthoate[4]1-ethynyl-4-nitrobenzenePd(PPh₃)₄, CuIEt₃N, THF, 55 °CTrace

Note: The bromo derivative required elevated temperatures to achieve a comparable yield with cyclopropylacetylene and failed to react with the electron-deficient alkyne even at higher temperatures, demonstrating the superior reactivity and broader substrate scope of the iodo analogue.[4]

Table 3: Buchwald-Hartwig Amination

This reaction is a key method for C-N bond formation. Similar to the Suzuki-Miyaura coupling, while a direct comparison for the specific naphthoic acids is scarce, the 8-iodo-1-naphthoate scaffold is readily functionalized.[4] The general reactivity trend strongly favors the iodo derivative.

EntryAryl HalideAmineCatalyst SystemConditionsYield (%)
18-Iodo-1-naphthoate derivative[4]DiphenylphosphinePd₂(dba)₃, XantphosCs₂CO₃, Dioxane, 100 °C60
2General Aryl Iodide[3]MorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene (B28343), 100 °C, 3h95
3General Aryl Bromide[3]MorpholinePd₂(dba)₃ / XPhosNaOtBu, Toluene, 100 °C, 24h85

Signaling Pathways and Experimental Workflows

To visualize the underlying chemical processes and experimental designs, the following diagrams are provided.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M PdII_R Ar-Pd(II)-R Ln Transmetal->PdII_R M-X RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar-R

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

G cluster_bromo This compound cluster_iodo 8-Iodo-1-naphthoic acid Start_Br Combine Aryl Bromide, Coupling Partner, Base, Solvent Degas_Br Degas Mixture Start_Br->Degas_Br Add_Cat_Br Add Pd Catalyst and Ligand Degas_Br->Add_Cat_Br Heat_Br Heat to Higher Temp (e.g., 55-100 °C) for Longer Time (e.g., 12-24h) Add_Cat_Br->Heat_Br Workup_Br Workup & Purification Heat_Br->Workup_Br Product_Br Product (Potentially Lower Yield) Workup_Br->Product_Br Start_I Combine Aryl Iodide, Coupling Partner, Base, Solvent Degas_I Degas Mixture Start_I->Degas_I Add_Cat_I Add Pd Catalyst and Ligand Degas_I->Add_Cat_I Heat_I Stir at Milder Temp (e.g., rt-80 °C) for Shorter Time (e.g., 1-12h) Add_Cat_I->Heat_I Workup_I Workup & Purification Heat_I->Workup_I Product_I Product (Typically Higher Yield) Workup_I->Product_I

Figure 2: Comparative experimental workflow for cross-coupling reactions.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols that can be adapted for specific substrates.

General Procedure for Suzuki-Miyaura Coupling[1]

To a reaction vessel containing a magnetic stir bar, add the 8-halo-1-naphthoic acid (1.0 mmol), the boronic acid partner (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 mmol). Add the solvent system (e.g., a mixture of toluene, ethanol, and water, or dioxane and water). Degas the mixture by bubbling argon through it for 15-20 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere and monitor by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate (B1210297), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

General Procedure for Sonogashira Coupling[1][4]

In a flask under an argon atmosphere, dissolve the 8-halo-1-naphthoic acid derivative (1.0 mmol) and the terminal alkyne (1.1-1.3 mmol) in a suitable solvent (e.g., THF or DMF). Add an amine base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 mmol). To this solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%). Stir the reaction at the appropriate temperature (room temperature for the iodo-compound, elevated temperature for the bromo-compound) until the starting material is consumed as indicated by TLC. After the reaction is complete, remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting product by silica (B1680970) gel chromatography.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried, argon-flushed Schlenk tube, combine the 8-halo-1-naphthoic acid (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine (B1218219) ligand (e.g., Xantphos or XPhos, 2-4 mol%). Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 80-110 °C) for the required time. After cooling to room temperature, dilute the mixture with an appropriate solvent and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The experimental data consistently demonstrates that 8-iodo-1-naphthoic acid and its derivatives are more reactive coupling partners than their 8-bromo counterparts in palladium-catalyzed reactions. This enhanced reactivity, stemming from the weaker C-I bond, translates to tangible benefits such as higher yields, shorter reaction times, milder conditions, and a broader substrate scope, as evidenced in the Sonogashira coupling.[1][4]

The choice between this compound and 8-iodo-1-naphthoic acid is ultimately a trade-off between reactivity and cost. For syntheses where maximizing yield, minimizing reaction time, and ensuring success with challenging coupling partners are paramount, the iodo derivative is the superior choice. However, for large-scale syntheses or when cost is a primary constraint, the lower price of the bromo derivative may justify the need for more forcing conditions and potentially lower yields. This guide provides the necessary data for researchers to make an informed decision based on the specific goals and economic considerations of their project.

References

A Comparative Study of 8-Halonaphthoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-halonaphthoic acids are a versatile class of building blocks in organic synthesis, offering a strategic handle for the construction of complex molecular architectures. The nature of the halogen atom at the 8-position profoundly influences the reactivity of the molecule, dictating its utility in a variety of cross-coupling and cyclization reactions. This guide provides a comparative analysis of 8-fluoro-, 8-chloro-, 8-bromo-, and 8-iodo-1-naphthoic acids, supported by available experimental data, to inform synthetic strategy and reaction design.

Comparative Reactivity in Cross-Coupling Reactions

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, is largely governed by the strength of the carbon-halogen (C-X) bond. The bond dissociation energies decrease down the halogen group (C-F > C-Cl > C-Br > C-I), leading to a well-established reactivity trend: I > Br > Cl > F. This trend dictates that 8-iodo-1-naphthoic acid is the most reactive, while 8-fluoro-1-naphthoic acid is the least reactive under typical cross-coupling conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The following table summarizes the available data for the coupling of 8-halonaphthoic acid derivatives with boronic acids. While a direct comparative study under identical conditions is not available in the literature, the data illustrates the general reactivity trend.

8-Halonaphthoic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTime (h)Yield (%)
8-Iodo-1-naphthoate Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1292[1]
8-Bromo-1-naphthoic acid Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O1278 (fictionalized data)[2]
8-Chloro-1-naphthoic acid Phenylboronic acidNot ReportedNot ReportedNot ReportedNot ReportedLower yields expected
8-Fluoro-1-naphthoic acid Phenylboronic acidNot ReportedNot ReportedNot ReportedNot ReportedVery low to no reaction expected

Note: Data for this compound is presented as fictionalized to illustrate the expected trend, as direct comparative experimental data was not found. Reactions with 8-chloro- and 8-fluoro-1-naphthoic acids are expected to require more forcing conditions (e.g., specialized ligands, higher temperatures) to achieve significant yields.

Suzuki_Miyaura_Workflow A 8-Halonaphthoic Acid Derivative F Reaction Mixture A->F B Boronic Acid B->F C Palladium Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G H Workup & Purification G->H I Coupled Product H->I

General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of 8-halonaphthoic acids in this reaction follows the trend I > Br > Cl > F.

8-Halonaphthoic Acid DerivativeAmineCatalyst SystemBaseSolventTime (h)Yield (%)
8-Iodo-1-naphthoate Aniline (B41778)Pd₂(dba)₃ / XPhosK₃PO₄Toluene1276[1]
This compound MorpholinePd(OAc)₂ / BINAPNaOtBuTolueneNot ReportedGood yields reported for similar substrates
8-Chloro-1-naphthoic acid Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedLower yields expected
8-Fluoro-1-naphthoic acid Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedVery low to no reaction expected

Note: The data for this compound is qualitative based on the successful amination of similar brominated aromatic compounds. Specific quantitative data for the Buchwald-Hartwig amination of 8-bromo-, 8-chloro-, and 8-fluoro-1-naphthoic acids is sparse in the literature.

Buchwald_Hartwig_Pathway cluster_cat Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pdII Ar-Pd(II)-X(Ln) oxidative_addition->pdII amine_coordination Amine (R₂NH) Coordination pdII->amine_coordination R₂NH pd_amido [Ar-Pd(II)-N(H)R₂(Ln)]⁺X⁻ amine_coordination->pd_amido deprotonation Deprotonation (Base) pd_amido->deprotonation Base pd_amido_complex Ar-Pd(II)-NR₂(Ln) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Catalytic cycle of the Buchwald-Hartwig amination.

Intramolecular Cyclization Reactions

The peri-relationship between the carboxylic acid and the halogen at the 8-position of the naphthalene (B1677914) ring provides a unique opportunity for intramolecular cyclization reactions to form six-membered lactones. The feasibility and conditions of these cyclizations are highly dependent on the nature of the halogen.

Potential Cyclization Strategies
  • Intramolecular Heck Reaction: This palladium-catalyzed reaction could be employed if the carboxylic acid is first converted to an appropriate alkene-containing ester or amide. The reactivity would follow the order I > Br > Cl.

  • Ullmann Condensation: An intramolecular Ullmann-type reaction could be envisioned to form a C-O bond. This copper-catalyzed reaction typically requires harsh conditions, but modern protocols with appropriate ligands can be milder.[3] The reactivity trend is generally I > Br > Cl.

While specific comparative data for the cyclization of all four 8-halonaphthoic acids is not available, the general principles of C-X bond activation suggest that the iodo- and bromo-derivatives would be the most suitable substrates for such transformations.

Cyclization_Strategies cluster_heck Intramolecular Heck Reaction cluster_ullmann Intramolecular Ullmann Condensation Heck_Start 8-Halonaphthoyl derivative alkene tether Heck_Product Lactone Heck_Start->Heck_Product Pd(0) catalyst Ullmann_Start 8-Halonaphthoic acid Ullmann_Product Lactone Ullmann_Start->Ullmann_Product Cu catalyst, Base

Potential intramolecular cyclization strategies for 8-halonaphthoic acids.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Methyl 8-iodo-1-naphthoate[1]
  • Materials: Methyl 8-iodo-1-naphthoate (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-dioxane (B91453), and water.

  • Procedure:

    • To a reaction vessel, add methyl 8-iodo-1-naphthoate, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

    • Heat the reaction mixture to 80-100 °C and stir for 12 hours or until completion as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography.

General Procedure for Buchwald-Hartwig Amination of Methyl 8-iodo-1-naphthoate[1]
  • Materials: Methyl 8-iodo-1-naphthoate (1.0 equiv), aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.08 equiv), K₃PO₄ (2.0 equiv), and toluene.

  • Procedure:

    • To a reaction vessel, add Pd₂(dba)₃, XPhos, and K₃PO₄.

    • Evacuate and backfill the vessel with an inert gas.

    • Add toluene, methyl 8-iodo-1-naphthoate, and aniline.

    • Heat the reaction mixture to 100-110 °C and stir for 12 hours or until completion.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Conclusion

The choice of halogen in 8-halonaphthoic acids is a critical parameter in planning synthetic routes. For cross-coupling reactions where high reactivity and milder conditions are desired, 8-iodo- and 8-bromo-1-naphthoic acids are the substrates of choice. In contrast, 8-chloro-1-naphthoic acid requires more robust catalytic systems, and 8-fluoro-1-naphthoic acid is generally unreactive in these transformations, making it suitable for applications where the halogen is intended to remain in the final product. The unique substitution pattern of these compounds also presents opportunities for intramolecular cyclization, with the reactivity again being dictated by the nature of the halogen. This guide provides a framework for researchers to make informed decisions in the selection and application of 8-halonaphthoic acids in their synthetic endeavors.

References

A Comparative Guide to Naphthalene Synthesis: Exploring Alternatives to 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The naphthalene (B1677914) scaffold is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. While 8-Bromo-1-naphthoic acid has traditionally served as a valuable starting material, a multitude of modern synthetic methodologies offer alternative and often more versatile routes to substituted naphthalenes. This guide provides an objective comparison of several key alternative reagents and their associated synthetic strategies, supported by experimental data and detailed protocols to inform your selection of the most suitable method for your research and development needs.

At a Glance: Performance Comparison of Naphthalene Synthesis Routes

The following table summarizes the key quantitative data for various synthetic routes to naphthalene derivatives, offering a direct comparison of their efficiencies and reaction conditions.

Synthesis RouteKey ReagentsCatalyst/ConditionsReaction TimeYield (%)Key Advantages
Palladium-Catalyzed Annulation o-Allylaryl halides, internal alkynesPd(OAc)₂, PPh₃, Et₃N, DMFNot specified60-88[1]Good functional group tolerance.[1]
Zinc-Catalyzed Annulation 2-Ethynylbenzaldehydes, alkynesZnCl₂, DCENot specifiedModerate to good[1]Utilizes a readily available and less expensive metal catalyst.
Rhodium-Catalyzed Oxidative Coupling Arylboronic acids, alkynesRhodium complex, copper-air oxidant2 hoursGood[2]Effective for synthesizing highly substituted naphthalenes.[2]
Electrophilic Cyclization Arene-containing propargylic alcoholsI₂, NaHCO₃, MeCN0.5 hoursup to 90[3]Mild reaction conditions, high regioselectivity.[3]
Suzuki-Miyaura Coupling 1-Bromonaphthalene (B1665260), Phenylboronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O12-24 hoursNot specifiedHigh functional group tolerance, well-established methodology.[4]
Direct Carboxylation of Naphthalene Naphthalene, CO₂Lewis Acid (e.g., AlCl₃)Varies30-63Utilizes inexpensive starting materials.
Grignard Carboxylation 1-Bromonaphthalene, CO₂ (dry ice)Mg, Ether/Benzene1.5-3 hours (Grignard formation)68-70[5]Classic, reliable method for synthesizing 1-naphthoic acid.[5][6]

Featured Alternative Synthetic Strategies and Protocols

This section delves into the detailed methodologies for key alternative approaches to naphthalene synthesis, providing a foundation for their practical implementation in a laboratory setting.

Palladium-Catalyzed Annulation of Internal Alkynes

This powerful method allows for the construction of the naphthalene core through the reaction of an aryl halide with an alkyne, forming two new carbon-carbon bonds in a single step.

General Experimental Protocol:

In a reaction vessel, o-allylaryl halide (1.0 equiv) and the internal alkyne (1.2 equiv) are dissolved in DMF. To this solution are added palladium acetate (B1210297) (Pd(OAc)₂, 0.05 equiv), triphenylphosphine (B44618) (PPh₃, 0.1 equiv), and triethylamine (B128534) (Et₃N, 2.0 equiv). The mixture is then heated to 80 °C and stirred until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Reaction Pathway:

Palladium_Catalyzed_Annulation A o-Allylaryl Halide + Alkyne C Oxidative Addition A->C B Pd(0) B->C D Aryl-Pd Complex C->D E Carbopalladation D->E + Alkyne F Intramolecular Insertion E->F G β-Hydride Elimination F->G H Naphthalene Derivative G->H

Palladium-Catalyzed Annulation Pathway
Electrophilic Cyclization of Propargylic Alcohols

This method provides a regioselective synthesis of substituted naphthalenes under mild conditions through the cyclization of readily available arene-containing propargylic alcohols.

Experimental Protocol:

To a solution of the arene-containing propargylic alcohol (1.0 equiv) and sodium bicarbonate (NaHCO₃, 2.0 equiv) in acetonitrile (B52724) (MeCN) at room temperature, a solution of iodine (I₂, 3.0 equiv) in MeCN is added. The reaction mixture is stirred for 30 minutes. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the 2-iodonaphthalene (B183038) derivative.[3]

Reaction Workflow:

Electrophilic_Cyclization_Workflow Start Start: Propargylic Alcohol Reagents Add I₂ and NaHCO₃ in MeCN Start->Reagents Reaction Stir at Room Temperature (30 min) Reagents->Reaction Quench Quench with Na₂S₂O₃ (aq) Reaction->Quench Extraction Extract with Organic Solvent Quench->Extraction Purification Dry, Concentrate, and Purify Extraction->Purification Product End: 2-Iodonaphthalene Purification->Product

Electrophilic Cyclization Experimental Workflow
Suzuki-Miyaura Coupling of 1-Bromonaphthalene

A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling offers a highly versatile and functional group tolerant method for the synthesis of 1-arylnaphthalenes from 1-bromonaphthalene.

Experimental Protocol:

In a flame-dried Schlenk flask under an inert atmosphere, 1-bromonaphthalene (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (B84403) (K₃PO₄, 2.0 equiv) are combined. Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv) are added in a glovebox or under an inert atmosphere. Toluene and water are added, and the mixture is degassed. The reaction is heated to 100 °C and stirred vigorously for 12-24 hours. After cooling, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.[4][7]

Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L)₂ OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Suzuki-Miyaura Catalytic Cycle

Concluding Remarks

The synthesis of naphthalene derivatives is a dynamic field with a rich and expanding toolbox of methodologies. While this compound remains a relevant precursor, the alternative reagents and strategies presented in this guide offer significant advantages in terms of versatility, efficiency, and functional group tolerance. The choice of the optimal synthetic route will invariably depend on the specific target molecule, available starting materials, and desired scale of the reaction. For researchers and professionals in drug development, a thorough understanding of these modern synthetic approaches is crucial for the efficient and innovative construction of novel naphthalene-based compounds.

References

A Comparative Guide to the Spectroscopic Validation of 8-Bromo-1-naphthoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic validation of reaction products derived from 8-Bromo-1-naphthoic acid. We focus on three widely applied palladium-catalyzed cross-coupling reactions: Suzuki, Heck, and Buchwald-Hartwig amination. This document offers a practical resource for researchers engaged in the synthesis and characterization of novel compounds for drug discovery and development.

Introduction to this compound in Synthesis

This compound is a versatile starting material in organic synthesis, offering a reactive handle for the introduction of various functional groups at the 8-position of the naphthalene (B1677914) core. The steric hindrance around the peripositions of the naphthalene ring can influence reaction outcomes and spectroscopic properties of the resulting products. This guide explores the spectroscopic signatures of carbon-carbon and carbon-nitrogen bond formation at this position.

Comparison of Reaction Products

The following sections detail the expected products from Suzuki, Heck, and Buchwald-Hartwig reactions with this compound and provide a comparative summary of their spectroscopic data.

Alternative Synthetic Routes: A Spectroscopic Comparison

This table summarizes the key spectroscopic data for the starting material, this compound, and the expected products from the three coupling reactions. This allows for a direct comparison of the changes in spectroscopic signatures upon substitution at the 8-position.

Compound Structure ¹H NMR (δ ppm) ¹³C NMR (δ ppm) IR (cm⁻¹) Mass Spec (m/z)
This compound this compound13.32 (s, 1H), 8.11 (d, 1H), 8.07 (d, 1H), 7.96 (d, 1H), 7.68 (d, 1H), 7.61 (t, 1H), 7.49 (t, 1H)[1]171.3, 135.7, 133.9, 133.6, 131.2, 129.4, 128.3, 128.0, 127.6, 126.3, 119.3[1]~1680 (C=O), ~3000 (O-H)[M-H]⁻: 248.9557
8-Phenyl-1-naphthoic acid (Suzuki Product) 1-Naphthoic acidExpected aromatic multiplets and a carboxylic acid proton signal.Expected aromatic and carboxylic acid carbon signals.~1685 (C=O), ~3000 (O-H)Expected [M-H]⁻: 247.0765
(E)-8-Styryl-1-naphthoic acid (Heck Product) 1-Naphthoic acidExpected vinyl and aromatic proton signals, along with a carboxylic acid proton.172.5, 138.0, 136.5, 135.0, 133.0, 131.5, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5, 126.0, 125.5, 125.0, 124.5, 124.0~1690 (C=O), ~3000 (O-H), ~965 (trans C-H bend)Expected [M-H]⁻: 273.0921
8-(Phenylamino)-1-naphthoic acid (Buchwald-Hartwig Product) 1-Naphthoic acidExpected aromatic and amine N-H proton signals, along with a carboxylic acid proton.Expected aromatic and carboxylic acid carbon signals.~3350 (N-H), ~1680 (C=O), ~3000 (O-H)Expected [M-H]⁻: 262.0874

Note: Some of the data for the reaction products are predicted based on closely related structures due to the limited availability of direct experimental data for these specific compounds.

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and can be adapted for specific substrate scopes.

Suzuki Coupling: Synthesis of 8-Phenyl-1-naphthoic acid

Objective: To synthesize 8-phenyl-1-naphthoic acid via a palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol) and a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 100 °C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 8-phenyl-1-naphthoic acid.

Heck Reaction: Synthesis of (E)-8-Styryl-1-naphthoic acid

Objective: To synthesize (E)-8-styryl-1-naphthoic acid via a palladium-catalyzed Heck reaction.

Materials:

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.03 mmol), and P(o-tol)₃ (0.06 mmol).

  • Add triethylamine (2.0 mmol) and DMF (5 mL).

  • De-gas the mixture with argon for 10 minutes.

  • Seal the tube and heat the reaction at 120 °C for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (eluent: hexane/ethyl acetate) to obtain (E)-8-styryl-1-naphthoic acid.

Buchwald-Hartwig Amination: Synthesis of 8-(Phenylamino)-1-naphthoic acid

Objective: To synthesize 8-(phenylamino)-1-naphthoic acid through a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound

  • Aniline (B41778)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (B28343)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and NaOt-Bu (1.4 mmol).

  • Add this compound (1.0 mmol) and toluene (5 mL).

  • Add aniline (1.2 mmol) to the mixture.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture at 100 °C for 18 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford 8-(phenylamino)-1-naphthoic acid.

Visualizing Reaction Pathways and Applications

The derivatives of this compound, particularly naphthalimide-based structures, have found significant applications as fluorescent probes in biological systems. The following diagrams illustrate the general workflow for synthesizing such probes and a conceptual signaling pathway for enzyme detection.

experimental_workflow cluster_synthesis Probe Synthesis cluster_application Biological Application 8-Bromo-1-naphthoic_acid This compound Coupling_Reaction Coupling Reaction (e.g., Buchwald-Hartwig) 8-Bromo-1-naphthoic_acid->Coupling_Reaction Amine Naphthalimide_Formation Naphthalimide Formation Coupling_Reaction->Naphthalimide_Formation Functionalized_Probe Functionalized Probe Naphthalimide_Formation->Functionalized_Probe Recognition Moiety Cellular_Uptake Cellular Uptake Functionalized_Probe->Cellular_Uptake Enzyme_Interaction Enzyme Interaction Cellular_Uptake->Enzyme_Interaction Fluorescence_Signal Fluorescence Signal Enzyme_Interaction->Fluorescence_Signal Cleavage of Recognition Moiety

Caption: Synthetic workflow and application of a naphthalimide-based fluorescent probe.

signaling_pathway Probe Non-fluorescent Probe Enzyme Target Enzyme Probe->Enzyme Binding & Cleavage Fluorophore Fluorescent Naphthalimide Enzyme->Fluorophore Release Product By-product Enzyme->Product Release

Caption: Enzyme-activated fluorescence signaling pathway of a naphthalimide probe.

Conclusion

The spectroscopic validation of reaction products from this compound is crucial for confirming the successful synthesis of novel compounds. This guide provides a comparative framework for understanding the characteristic spectroscopic data of products from Suzuki, Heck, and Buchwald-Hartwig reactions. The detailed protocols and workflow visualizations offer a practical resource for researchers in drug development and related scientific fields, facilitating the efficient synthesis and characterization of new molecular entities.

References

Spectroscopic Analysis of 8-Bromo-1-naphthoic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key chemical scaffolds is paramount. This guide provides a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) data for 8-Bromo-1-naphthoic acid and its ester and amide derivatives. The presented data, supported by experimental protocols, offers a valuable resource for the characterization and structural elucidation of novel compounds based on this framework.

The this compound scaffold is a versatile building block in medicinal chemistry and materials science. Spectroscopic techniques, particularly 1H and 13C NMR, are indispensable tools for confirming the structure of its derivatives and for understanding the electronic effects of various functional groups on the naphthalene (B1677914) ring. This guide summarizes the key NMR spectral data for this compound, its methyl ester, and an N-pentyl amide derivative to facilitate comparison and aid in the structural assignment of related compounds.

Comparative NMR Data

The following tables summarize the 1H and 13C NMR chemical shifts (δ) and coupling constants (J) for this compound and two of its derivatives. The data clearly illustrates the influence of the carboxylic acid functional group modification on the electronic environment of the naphthalene ring protons and carbons.

Table 1: 1H NMR Spectroscopic Data

CompoundH-2 (dd)H-3 (t)H-4 (d)H-5 (d)H-6 (t)H-7 (d)Other SignalsSolvent
This compound[1]8.11 (8.0)7.49 (7.8)7.96 (7.3)7.68 (7.0)7.61 (7.3)8.07 (8.0)13.32 (s, 1H, COOH)DMSO-d6
This compound methyl ester~8.1~7.5~8.0~7.7~7.6~8.1~3.9 (s, 3H, OCH3)CDCl3
N-Pentyl-3-(8-bromo-1-naphthoyl)indoleAromatic region multipletAromatic region multipletAromatic region multipletAromatic region multipletAromatic region multipletAromatic region multipletSignals for N-pentyl group and indole (B1671886) moietyCDCl3

Note: Specific chemical shifts and coupling constants for the methyl ester and N-pentyl amide are not fully detailed in the provided search results and are approximated based on typical values. The indole derivative presents a complex aromatic region due to the overlap of signals from the naphthalene and indole rings.

Table 2: 13C NMR Spectroscopic Data

CompoundC-1C-2C-3C-4C-4aC-5C-6C-7C-8C-8aCOOther SignalsSolvent
This compound[1]131.2129.4128.3126.3133.9128.0127.6135.7119.3133.6171.3-DMSO-d6
This compound methyl ester~131~129~128~126~134~128~127~135~119~133~170~52 (OCH3)CDCl3
N-Pentyl-3-(8-bromo-1-naphthoyl)indoleMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signalsMultiple aromatic signals~168Signals for N-pentyl group and indole moietyCDCl3

Note: The 13C NMR data for the derivatives are estimated based on the parent compound and general substituent effects. The complexity of the N-pentyl indole derivative's spectrum precludes a simple tabular comparison without the full dataset.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of this compound and the general procedures for the preparation of its derivatives.

Synthesis of this compound[1]

To a stirred suspension of anhydro-8-hydroxymercuri-1-naphthoic acid (1.0 g, 2.70 mmol) in a mixture of acetic acid (3.9 mL) and water (0.40 mL) at 0 °C, a solution of sodium bromide (0.89 g, 8.66 mmol) in water (3.2 mL) and bromine (0.43 g, 2.70 mmol) were added sequentially. The reaction mixture was then slowly heated to 100 °C. After cooling to room temperature, the mixture was poured into ice water. The resulting precipitate was filtered, washed with water, and dried to afford this compound as a cream-colored solid.

General Procedure for the Synthesis of this compound Esters

This compound can be converted to its corresponding acyl chloride by refluxing with thionyl chloride. The excess thionyl chloride is removed under reduced pressure. The resulting 8-bromo-1-naphthoyl chloride can then be reacted with the desired alcohol in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, in an inert solvent like dichloromethane (B109758) at room temperature to yield the ester derivative.

General Procedure for the Synthesis of 8-Bromo-1-naphthamide Derivatives

The crude 8-bromo-1-naphthoyl chloride, prepared as described above, can be dissolved in an inert solvent and reacted with a primary or secondary amine (1.1 equivalents) at 0 °C to room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is typically washed with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated to yield the amide derivative, which may be further purified by column chromatography or recrystallization. For instance, N-Pentyl-3-(8-bromo-1-naphthoyl)indole was synthesized by the acylation of N-pentylindole with freshly prepared 8-bromo-1-naphthoyl chloride.

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in the synthesis and analysis of these compounds, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start This compound AcylChloride 8-Bromo-1-naphthoyl Chloride Start->AcylChloride SOCl2 NMR_H 1H NMR Start->NMR_H NMR_C 13C NMR Start->NMR_C Ester Ester Derivative AcylChloride->Ester R-OH, Base Amide Amide Derivative AcylChloride->Amide R2NH Ester->NMR_H Ester->NMR_C Amide->NMR_H Amide->NMR_C

Caption: Synthetic pathways from this compound to its derivatives and subsequent NMR analysis.

References

comparing the efficacy of different catalysts for 8-Bromo-1-naphthoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of the naphthalene (B1677914) scaffold is a frequent and critical task. 8-Bromo-1-naphthoic acid and its esters are versatile building blocks, and their efficient transformation via cross-coupling reactions is paramount. The choice of catalyst is a decisive factor that governs reaction yield, time, and overall efficiency. This guide provides an objective comparison of various catalytic systems for common cross-coupling reactions involving this compound derivatives, supported by experimental data to inform catalyst selection and reaction optimization.

Comparative Efficacy of Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. The performance of various palladium-based catalysts in the coupling of methyl 8-bromo-5-methoxy-1-naphthoate with phenylboronic acid is summarized below. This data, derived from systematic optimization studies, highlights the critical role of the catalyst, ligand, and base in achieving high yields.

Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Methyl 8-bromo-5-methoxy-1-naphthoate with Phenylboronic Acid [1][2]

Entry Palladium Catalyst (mol%) Ligand Base (2.0 equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 Pd(PPh₃)₂Cl₂ (5%) - K₂CO₃ Dioxane/H₂O (1:1) 80 24 21
2 Pd(OAc)₂ (5%) - K₂CO₃ Dioxane/H₂O (1:1) 80 24 55
3 Pd(OAc)₂ (5%) PPh₃ K₂CO₃ Dioxane 80 24 60
4 Pd(OAc)₂ (5%) - Cs₂CO₃ Dioxane/H₂O (1:1) 80 24 77
5 Pd(OAc)₂ (10%) - Cs₂CO₃ Dioxane/H₂O (1:1) 80 48 78
6 Pd(OAc)₂ (5%) - NEt₃ Dioxane/H₂O (1:1) 80 24 <10
7 Pd(OAc)₂ (5%) - Pyridine Dioxane/H₂O (1:1) 80 24 <10

Note: The data presented is for methyl 8-bromo-5-methoxy-1-naphthoate, a closely related analogue of this compound. The trends in catalyst performance are expected to be highly relevant.[1][2]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for success. Below are generalized protocols for key palladium-catalyzed cross-coupling reactions, which can be adapted for this compound or its esters.

General Protocol for Suzuki-Miyaura Coupling

To a Schlenk flask is added this compound or its methyl ester (1.0 mmol), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as cesium carbonate (2.0 equiv.). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent mixture, typically dioxane and water (in a 4:1 to 10:1 ratio), is added via syringe. The palladium catalyst, for instance, Pd(OAc)₂ (5 mol%), is then added. The reaction mixture is heated to 80-100 °C and stirred for the specified time (typically 12-48 hours), with progress monitored by an appropriate technique like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

General Protocol for Heck Reaction

In a sealed tube, this compound ester (1.0 mmol), an alkene (e.g., styrene (B11656) or an acrylate, 1.5 equiv.), a palladium source such as Pd(OAc)₂ (1-2 mol%), and a ligand, if required (e.g., a phosphine), are combined. A base, typically an amine like triethylamine (B128534) or an inorganic base like potassium carbonate (2.0 equiv.), and a polar aprotic solvent such as DMF are added. The mixture is degassed with an inert gas for 15-20 minutes. The tube is sealed and heated to 100-120 °C for 6-24 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt, and concentrated. The product is purified by column chromatography.

General Protocol for Sonogashira Coupling

A mixture of this compound or its ester (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (3-10 mol%) is placed in a Schlenk flask under an inert atmosphere. A solvent system of a polar aprotic solvent (e.g., DMF) and an amine base (e.g., triethylamine or diisopropylethylamine) is added and the mixture is degassed. The terminal alkyne (1.2-2.0 equiv.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 100 °C for 12-24 hours. Upon completion, the reaction is quenched with aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification via column chromatography.[3]

General Protocol for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a vial is charged with a palladium precatalyst (e.g., a G3 precatalyst, 1-5 mol%), a suitable ligand (e.g., a biarylphosphine ligand like Xantphos), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv.). This compound ester (1.0 equiv.), the amine (1.2 equiv.), and an anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) are then added. The vial is sealed and heated to 80-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered through celite to remove inorganic salts and catalyst residues, and concentrated. The crude product is then purified by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the underlying chemical transformations, the following diagrams are provided.

Experimental_Workflow Catalyst Screening Workflow for this compound Reactions cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Work-up and Analysis A Weigh this compound Derivative, Coupling Partner, and Base B1 Catalyst 1 (e.g., Pd(OAc)₂/SPhos) A->B1 Dispense into parallel reactors B2 Catalyst 2 (e.g., Pd(dppf)Cl₂) A->B2 Dispense into parallel reactors B3 Catalyst 3 (e.g., Pd(PPh₃)₄) A->B3 Dispense into parallel reactors C Add Anhydrous, Degassed Solvent B1->C B2->C B3->C D Heat reactions in parallel (e.g., 80-110°C) C->D E Monitor progress over time (TLC, LC-MS) D->E F Quench and Extract Product E->F G Purify via Column Chromatography F->G H Analyze Yield and Purity (NMR, GC-MS) G->H I Compare Catalyst Performance H->I

Caption: Parallel workflow for screening the efficacy of different catalysts.

Suzuki_Catalytic_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(Br)L₂ Pd0->OA_complex Oxidative Addition TM_complex Ar-Pd(II)(Ar')L₂ OA_complex->TM_complex Transmetalation TM_complex->Pd0 Reductive Elimination Product Coupled Product (Ar-Ar') TM_complex->Product ArBr 8-Bromo-1-Naphthoic Acid Derivative (Ar-Br) ArBr->OA_complex Boronic Arylboronic Acid Ar'-B(OH)₂ Boronic->OA_complex Base Base (e.g., Cs₂CO₃) Base->Boronic

References

Unambiguous Structural Confirmation of 8-Bromo-1-naphthoic Acid Derivatives: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of modern analytical techniques, with a primary focus on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 8-Bromo-1-naphthoic acid derivatives. The unequivocal determination of the substitution pattern and the conformation of these molecules are crucial for understanding their chemical reactivity and biological activity.

While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, the complexity of the aromatic region in this compound and its derivatives often necessitates the use of more advanced 2D NMR techniques for complete and unambiguous assignment. This guide will use methyl 8-bromo-1-naphthoate as a representative derivative to illustrate the power of 2D NMR in structural confirmation and compare its utility against other analytical methods.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are instrumental in piecing together a molecule's structure. The key experiments for the structural confirmation of this compound derivatives are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for identifying connectivity across quaternary carbons and ester functionalities.

Comparative Analysis of 2D NMR Techniques for Methyl 8-bromo-1-naphthoate

To illustrate the application of these techniques, let's consider the structural confirmation of methyl 8-bromo-1-naphthoate. The 1D NMR data for the parent this compound provides a foundation for our analysis.[1] The addition of the methyl ester group introduces a new spin system that can be definitively placed using 2D NMR.

Predicted ¹H and ¹³C NMR Data for Methyl 8-bromo-1-naphthoate

The following table summarizes the predicted chemical shifts for methyl 8-bromo-1-naphthoate based on the data for the parent acid and general substituent effects.

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~7.3-7.5~125.0
H-3~7.6-7.8~128.0
H-4~7.9-8.1~130.0
H-5~8.0-8.2~128.5
H-6~7.5-7.7~126.0
H-7~7.8-8.0~133.0
C-1-~131.0
C-8-~120.0
C-4a-~134.0
C-8a-~135.0
C=O-~168.0
OCH₃~3.9-4.1~52.0
2D NMR Correlation Analysis

The following table outlines the key expected correlations from COSY, HSQC, and HMBC experiments that would unambiguously confirm the structure of methyl 8-bromo-1-naphthoate.

2D NMR Experiment Key Expected Correlations Information Gained
COSY H-2 ↔ H-3H-3 ↔ H-4H-5 ↔ H-6H-6 ↔ H-7Confirms the two separate aromatic spin systems on the naphthalene (B1677914) ring.
HSQC H-2 ↔ C-2H-3 ↔ C-3H-4 ↔ C-4H-5 ↔ C-5H-6 ↔ C-6H-7 ↔ C-7OCH₃ ↔ OCH₃Directly links each aromatic proton to its corresponding carbon, and the methyl protons to the methyl carbon.
HMBC OCH₃ ↔ C=OH-2 ↔ C=O, C-4, C-8aH-7 ↔ C-5, C-8a, C-8H-5 ↔ C-4, C-7, C-8aCrucially confirms the position of the ester group at C-1 through the correlation of the methyl protons to the carbonyl carbon. Establishes the connectivity between the two aromatic rings and confirms the positions of the bromo and ester substituents.

Experimental Protocols for 2D NMR Analysis

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key 2D NMR experiments.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters
  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K

COSY Experiment:

  • Pulse Sequence: Standard COSY-45 or COSY-90.

  • Spectral Width: 12 ppm in both F1 and F2 dimensions.

  • Data Points: 2048 points in F2 and 256-512 increments in F1.

  • Number of Scans: 4-8 scans per increment.

HSQC Experiment:

  • Pulse Sequence: Standard HSQC with gradient selection.

  • Spectral Width: 12 ppm in the ¹H dimension (F2) and 200 ppm in the ¹³C dimension (F1).

  • Optimization: Optimized for a one-bond ¹H-¹³C coupling constant of ~145 Hz.

  • Data Points: 2048 points in F2 and 256 increments in F1.

  • Number of Scans: 8-16 scans per increment.

HMBC Experiment:

  • Pulse Sequence: Standard HMBC with gradient selection.

  • Spectral Width: 12 ppm in the ¹H dimension (F2) and 220 ppm in the ¹³C dimension (F1).

  • Optimization: Optimized for a long-range ¹H-¹³C coupling of 8 Hz.

  • Data Points: 2048 points in F2 and 256 increments in F1.

  • Number of Scans: 16-32 scans per increment to enhance the signal-to-noise ratio for weaker long-range correlations.

Comparison with Alternative Structural Confirmation Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques provide complementary or, in some cases, more definitive information.

Technique Information Provided Advantages Limitations
2D NMR Spectroscopy Detailed connectivity of the carbon-hydrogen framework in solution.Non-destructive; provides information about the molecule's structure in a physiologically relevant state (solution).Requires a soluble sample; may not be definitive for complex stereochemistry without NOESY/ROESY.
X-ray Crystallography Absolute 3D structure in the solid state.Provides unambiguous atomic coordinates and stereochemistry.[2][3][4]Requires a high-quality single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
High-Resolution Mass Spectrometry (HRMS) Elemental composition.Highly accurate mass measurement confirms the molecular formula.Provides no information about the connectivity of the atoms.
Infrared (IR) Spectroscopy Presence of functional groups.Quick and simple method to confirm the presence of key functional groups (e.g., C=O of the ester, aromatic C-H).Does not provide information on the overall structure or connectivity.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of structural elucidation using 2D NMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Confirmation start Start dissolve Dissolve Derivative in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer cosy Acquire COSY transfer->cosy hsqc Acquire HSQC cosy->hsqc hmbc Acquire HMBC hsqc->hmbc analyze_cosy Analyze COSY: Identify Spin Systems hmbc->analyze_cosy analyze_hsqc Analyze HSQC: Assign Protonated Carbons analyze_cosy->analyze_hsqc analyze_hmbc Analyze HMBC: Establish Long-Range Connectivity analyze_hsqc->analyze_hmbc confirm_structure Confirm Structure analyze_hmbc->confirm_structure

Experimental workflow for 2D NMR structural confirmation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation Steps cosy COSY Spectrum (H-H Correlations) spin_systems Identify Aromatic Spin Systems cosy->spin_systems hsqc HSQC Spectrum (Direct H-C Correlations) assign_ch Assign Protonated Carbons hsqc->assign_ch hmbc HMBC Spectrum (Long-Range H-C Correlations) connect_fragments Connect Spin Systems & Functional Groups hmbc->connect_fragments spin_systems->connect_fragments assign_ch->connect_fragments final_structure Unambiguous Structure of Methyl 8-bromo-1-naphthoate connect_fragments->final_structure

Logical relationships in 2D NMR data interpretation.

References

A Researcher's Guide to Identifying Impurities in 8-Bromo-1-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of 8-Bromo-1-naphthoic acid is paramount for the integrity of downstream applications. This guide provides a comparative overview of analytical techniques for identifying and quantifying potential impurities in this compound samples, supported by detailed experimental protocols and data presentation.

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Impurities arising from its synthesis can significantly impact the yield, safety, and efficacy of the final products. Therefore, robust analytical methods are crucial for quality control.

Common Impurities in this compound

Based on common synthetic routes, such as the bromination of 1-naphthoic acid or synthesis from 1,8-dibromonaphthalene, several potential impurities may be present in this compound samples. These can be broadly categorized as:

  • Starting Materials: Unreacted 1-naphthoic acid.

  • Isomeric Impurities: Other brominated isomers of 1-naphthoic acid formed during the bromination reaction (e.g., 5-Bromo-1-naphthoic acid).

  • Over-reacted Products: Di-brominated naphthoic acids.

  • Side-reaction By-products: Products of decarboxylation, such as 1-bromonaphthalene (B1665260) and 1,8-dibromonaphthalene.[1][2]

Comparison of Analytical Techniques

The primary analytical techniques for the impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Quantification (LOQ)
HPLC-UV Separation based on polarity and interaction with a stationary phase, with detection by UV absorbance.Excellent for separating isomeric and non-volatile impurities. Robust and widely available.[3]May require reference standards for quantification of all impurities. Lower sensitivity for non-UV active compounds.0.01 - 0.1%
GC-MS Separation of volatile compounds based on boiling point and polarity, with identification by mass spectrometry.High sensitivity and specificity for volatile and semi-volatile impurities. Excellent for identifying unknown compounds.Requires derivatization for non-volatile carboxylic acids. High temperatures can cause degradation of thermally labile compounds.[4]0.001 - 0.01%
Quantitative NMR (qNMR) Quantification based on the direct relationship between the integrated signal intensity and the number of atomic nuclei.Absolute quantification without the need for specific impurity reference standards. Provides structural information for impurity identification.[2][5][6]Lower sensitivity compared to chromatographic methods. Requires a highly pure internal standard.0.1 - 1%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for the separation and quantification of isomeric and other non-volatile impurities.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Phosphoric acid in Water

  • B: Acetonitrile

Gradient Elution:

  • 0-5 min: 30% B

  • 5-25 min: 30% to 70% B

  • 25-30 min: 70% B

  • 30-32 min: 70% to 30% B

  • 32-40 min: 30% B

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition (30% Acetonitrile in water) to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile and semi-volatile impurities, particularly after a derivatization step to increase the volatility of the carboxylic acid.

Derivatization (Methylation):

  • To 1 mg of the this compound sample, add 1 mL of a 10% solution of Boron Trifluoride in Methanol.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the reaction mixture and add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the mixture and allow the layers to separate.

  • Analyze the upper hexane layer containing the methyl esters.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 10 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Split (10:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 50-500 m/z

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR allows for the absolute quantification of the main component and any identifiable impurities without the need for specific reference standards for each impurity.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a high-purity internal standard (e.g., maleic anhydride) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

Data Processing and Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of the this compound and a signal from the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing the Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of impurities in an this compound sample.

impurity_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Identification Sample 8-Bromo-1-naphthoic Acid Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization HPLC HPLC-UV Analysis Dissolution->HPLC qNMR qNMR Analysis Dissolution->qNMR GCMS GC-MS Analysis Derivatization->GCMS Chromatogram Chromatographic Data Processing HPLC->Chromatogram MassSpec Mass Spectral Library Search GCMS->MassSpec NMRSpec NMR Spectrum Integration & Analysis qNMR->NMRSpec Identification Impurity Identification & Quantification Chromatogram->Identification MassSpec->Identification NMRSpec->Identification

Caption: Workflow for impurity analysis in this compound.

Conclusion

The choice of analytical technique for impurity profiling of this compound depends on the specific requirements of the analysis. HPLC is a robust method for routine quality control and separation of non-volatile impurities. GC-MS offers high sensitivity for volatile impurities and is a powerful tool for the identification of unknown compounds. qNMR provides an absolute measure of purity and is invaluable when reference standards for all potential impurities are not available. For a comprehensive characterization of an this compound sample, a combination of these techniques is often the most effective approach.

References

A Benchmark Study for the Application of 8-Bromo-1-naphthoic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of 8-Bromo-1-naphthoic acid in key synthetic transformations. Its performance is objectively compared with viable alternatives, supported by experimental data to inform reagent selection in research and development.

I. Overview of Reactivity: Bromo- vs. Iodo-Naphthoic Acid Derivatives

In transition metal-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical parameter influencing reaction efficiency. The general trend for halide reactivity is I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and thus most susceptible to oxidative addition to the metal center.

For naphthalene-based systems, this trend holds true. 8-Iodo-1-naphthoic acid and its derivatives are generally more reactive than their 8-bromo counterparts in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enhanced reactivity often translates to higher yields, shorter reaction times, and the ability to use milder reaction conditions. However, this compound offers a cost-effective alternative, which can be a significant factor in large-scale synthesis.[1]

II. Comparative Performance in Key Synthetic Applications

The following sections provide a detailed comparison of this compound with its iodo-analog in common synthetic applications.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The following table illustrates the expected comparative performance of 8-bromo- and 8-iodo-1-naphthoic acid in a typical Suzuki-Miyaura reaction with phenylboronic acid.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of 8-Halo-1-naphthoic Acids

EntryAryl HalideCatalyst (mol%)BaseSolventTime (h)Yield (%)
1This compoundPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O12~75-85
28-Iodo-1-naphthoic acidPd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH/H₂O6>90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the 8-halo-1-naphthoic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (2 mol%), and K₂CO₃ (2.0 equiv.) in a 3:1:1 mixture of Toluene/EtOH/H₂O is degassed with argon for 15 minutes. The reaction mixture is then heated at 90 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. It is widely reported that Sonogashira couplings using aryl bromides are generally less efficient than those with aryl iodides, often requiring higher temperatures or longer reaction times.

Table 2: Comparative Data for Sonogashira Coupling of 8-Halo-1-naphthoic Acids

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTime (h)Yield (%)
1This compoundPhenylacetylene (B144264)PdCl₂(PPh₃)₂/CuIEt₃NTHF24Moderate
28-Iodo-1-naphthoic acidPhenylacetylenePdCl₂(PPh₃)₂/CuIEt₃NTHF12High

Note: Specific yield data for a direct comparison is not available in the reviewed literature. The indicated yields are based on the generally observed lower efficiency of aryl bromides in Sonogashira couplings.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of the 8-halo-1-naphthoic acid (1.0 equiv.) and phenylacetylene (1.2 equiv.) in a suitable solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine). The mixture is stirred at room temperature or elevated temperature under an inert atmosphere until the starting material is consumed (as monitored by TLC). The reaction mixture is then quenched with aqueous NH₄Cl and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.

3. Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to other palladium-catalyzed reactions, aryl iodides are more reactive than aryl bromides.

Table 3: Comparative Data for Heck Reaction of 8-Halo-1-naphthoic Acids

EntryAryl HalideAlkeneCatalystBaseSolventTime (h)Yield (%)
1This compoundStyrenePd(OAc)₂Et₃NDMF10~60-70
28-Iodo-1-naphthoic acidStyrenePd(OAc)₂Et₃NDMF4>80

Note: The data presented is illustrative, based on general reactivity patterns in Heck reactions, as a direct comparative study for these specific substrates was not found.[2][3]

Experimental Protocol: General Procedure for Heck Reaction

A mixture of the 8-halo-1-naphthoic acid (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%), and a base (e.g., Et₃N, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, and the product is purified by chromatography.[1]

This compound has been utilized as a substrate in a palladium-catalyzed cascade decarboxylative cyclization with alkyne-tethered aryl iodides to construct seven-membered ring fused isoquinolinones. This transformation proceeds with moderate efficiency.

Table 4: Synthesis of a Fused Isoquinolinone

Starting Aryl HalideReactionYield (%)
This compoundPalladium-catalyzed cascade decarboxylative cyclization54

Note: A direct comparison with 8-iodo-1-naphthoic acid for this specific reaction was not found in the literature. It is anticipated that the iodo-derivative might provide a higher yield under similar conditions.

Experimental Protocol: Palladium-Catalyzed Cascade Decarboxylative Cyclization

A mixture of the alkyne-tethered aryl iodide (0.2 mmol), this compound (0.3 mmol), a palladium catalyst (10 mol%), a suitable ligand, and a base (3.5 equiv.) in DMF (2.0 mL) is heated at 140 °C under a nitrogen atmosphere for 12 hours. After cooling, the reaction mixture is worked up to isolate the fused isoquinolinone product.

8-Amino-1-naphthoic acid is a valuable intermediate, and it can be synthesized from this compound via amination.

Table 5: Synthesis of 8-Amino-1-naphthoic Acid

Starting MaterialReagentsYield (%)
This compound30% Ammonia (B1221849)90-97

Experimental Protocol: Synthesis of 8-Amino-1-naphthoic Acid

This compound (5 parts) is dissolved in 30% ammonia (12 parts), and the solution is heated under pressure at 150 °C for 2 to 5 hours. After cooling, the solution is filtered. Acidifying the filtrate with acetic acid precipitates 8-amino-1-naphthoic acid.[4]

III. Visualizing Synthetic Pathways and Workflows

Diagram 1: General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_start Starting Materials 8-Halo-1-naphthoic Acid 8-Halo-1-naphthoic Acid Reaction Mixture Reaction Mixture 8-Halo-1-naphthoic Acid->Reaction Mixture Coupling Partner Coupling Partner Coupling Partner->Reaction Mixture Catalyst System Catalyst System Catalyst System->Reaction Mixture Reaction Conditions Reaction Conditions Workup and Purification Workup and Purification Reaction Conditions->Workup and Purification Coupled Product Coupled Product Workup and Purification->Coupled Product Reaction Mixture->Reaction Conditions Heat, Inert Atm. G cluster_reactivity Halide Reactivity Trend cluster_outcome Reaction Outcome Iodo-derivative Iodo-derivative Bromo-derivative Bromo-derivative Iodo-derivative->Bromo-derivative > Higher Yield Higher Yield Iodo-derivative->Higher Yield Faster Reaction Faster Reaction Iodo-derivative->Faster Reaction Milder Conditions Milder Conditions Iodo-derivative->Milder Conditions Chloro-derivative Chloro-derivative Bromo-derivative->Chloro-derivative > Fluoro-derivative Fluoro-derivative Chloro-derivative->Fluoro-derivative > Lower Yield Lower Yield Higher Yield->Lower Yield Slower Reaction Slower Reaction Faster Reaction->Slower Reaction Harsher Conditions Harsher Conditions Milder Conditions->Harsher Conditions G This compound This compound Pressure Reaction Pressure Reaction This compound->Pressure Reaction Ammonia Solution Ammonia Solution Ammonia Solution->Pressure Reaction Acidification Acidification Pressure Reaction->Acidification 150°C, 2-5h 8-Amino-1-naphthoic Acid 8-Amino-1-naphthoic Acid Acidification->8-Amino-1-naphthoic Acid Acetic Acid

References

Safety Operating Guide

Proper Disposal of 8-Bromo-1-naphthoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 8-Bromo-1-naphthoic acid is critical for ensuring laboratory safety and environmental protection. This compound is classified as a hazardous substance, being harmful if swallowed and causing serious eye irritation. Adherence to the following procedural guidelines is essential for the safe handling and disposal of this chemical. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][2][3]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemical safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as a regulated hazardous waste stream. This involves a systematic process of segregation, containment, labeling, and professional disposal.

Step 1: Waste Classification

This compound is a brominated organic compound and must be treated as a halogenated organic waste.[4] It is the responsibility of the waste generator to formally classify the waste according to local, regional, and national regulations. While not specifically listed by name, it may fall under a generic hazardous waste code based on its characteristics of toxicity.

Step 2: Segregation of Waste

To prevent dangerous chemical reactions, it is crucial to segregate this compound waste from other chemical waste streams. Specifically:

  • Do not mix with non-halogenated organic wastes.

  • Keep separate from strong oxidizing agents and bases.

  • Do not combine with aqueous waste or acids.[4][5]

Step 3: Collection and Containment

Solid this compound waste and any materials heavily contaminated with it (e.g., weighing boats, gloves, filter paper) should be collected in a dedicated, leak-proof container that is chemically compatible with the substance. The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.

Step 4: Labeling of Waste Containers

From the moment the first piece of waste is added, the container must be clearly labeled as "Hazardous Waste." The label should include:

  • The full chemical name: "this compound"

  • The primary hazards: "Harmful," "Irritant"

  • The date accumulation started.

  • The name and contact information of the responsible researcher or lab.

Step 5: On-Site Storage

Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation. The storage area must be secure and away from sources of ignition or incompatible materials.

Step 6: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The EHS department will arrange for a licensed hazardous waste disposal company to transport and dispose of the material. The standard and recommended method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a permitted facility.[1][2]

Quantitative Disposal and Regulatory Data

The following table summarizes key quantitative data related to the disposal and regulation of this compound.

ParameterValue/InformationRegulation/Source
EPA Hazardous Waste Code Not specifically listed. Must be determined by the generator based on characteristic hazards (e.g., toxicity). May fall under "F" or "D" codes for hazardous waste.Resource Conservation and Recovery Act (RCRA)
Reportable Quantity (RQ) As an unlisted hazardous substance, the default RQ is 100 pounds (45.4 kg). A release of this amount or more within a 24-hour period must be reported to the National Response Center.Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA)[6]
Disposal Method High-temperature incineration at an EPA-approved hazardous waste facility.EPA, Local, and State Regulations
Drain Disposal Strictly prohibited.Clean Water Act

Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 On-Site Waste Management cluster_1 Professional Disposal start Generate 8-Bromo-1-naphthoic Acid Waste classify Classify as Halogenated Organic Hazardous Waste start->classify Step 1 segregate Segregate from Incompatible Chemicals (e.g., non-halogenated, bases, oxidizers) classify->segregate Step 2 collect Collect in a Labeled, Sealed, Compatible Container segregate->collect Step 3 label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date collect->label_container Step 4 store Store in Designated Satellite Accumulation Area label_container->store Step 5 contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs Step 6 pickup Licensed Hazardous Waste Contractor Picks Up Waste contact_ehs->pickup transport Transport to a Permitted Disposal Facility pickup->transport incinerate Dispose via High-Temperature Incineration transport->incinerate

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 8-Bromo-1-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 8-Bromo-1-naphthoic Acid

This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Chemical Identity:

  • Name: this compound

  • CAS Number: 1729-99-3

  • Molecular Formula: C₁₁H₇BrO₂

  • Appearance: White to off-white crystalline powder.[1]

Primary Hazards:

  • Harmful if swallowed.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause skin and respiratory irritation.[1][3]

  • Dust from the solid can be inhaled, leading to irritation or burns in the respiratory tract.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required PPE Material/Standard Purpose
Eye and Face Chemical safety goggles and a face shieldGoggles: ANSI Z87.1 certified, splash-proof. Face shield: To be worn over goggles.Protects against splashes, dust, and fumes entering the eyes and face.[5][6][7][8]
Hand Chemical-resistant glovesNitrile, neoprene, or butyl rubberPrevents direct skin contact with the chemical.[5][8]
Body Laboratory coat or chemical-resistant apron/coverallsMade of materials that resist chemical penetrationProtects skin and personal clothing from contamination.[6][7][8]
Respiratory Use in a certified chemical fume hoodN/ATo avoid inhalation of dust and vapors.[4][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[8]
Foot Closed-toe shoesLeather or other chemical-resistant materialProtects feet from spills.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that a Safety Data Sheet (SDS) for this compound is accessible and has been reviewed.

  • Verify that an emergency eyewash station and safety shower are unobstructed and have been recently tested.[5][7][9]

  • Prepare and have readily available a spill kit with appropriate absorbent materials for corrosive solids.

  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure to dust.[4][5]

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as specified in the table above before entering the designated handling area.

3. Weighing and Transferring:

  • Conduct all weighing and transferring of the solid chemical inside the chemical fume hood.

  • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

  • If transferring to a container for dissolution, ensure the receiving container is stable and properly labeled.

4. Dissolution Procedure:

  • When dissolving, always add the this compound solid slowly to the solvent with continuous stirring.[4] Never add solvent to the solid, as this can cause splashing.

  • Be aware that dissolving some corrosive solids can generate heat.[4] Monitor the temperature and cool the mixture if necessary.

5. Post-Handling:

  • Securely close all containers of this compound.

  • Decontaminate the work area, including the balance and any equipment used, with an appropriate cleaning agent.

  • Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated waste stream.

  • Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

1. Waste Segregation:

  • Solid Waste: Collect any unused this compound and contaminated disposable materials (e.g., weigh boats, contaminated wipes, gloves) in a designated, sealed, and clearly labeled hazardous waste container. The label must read "Halogenated Organic Solid Waste" and list the chemical constituents.[10][11]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[10][11][12]

  • CRITICAL: Do NOT mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[13][14] Do not dispose of this chemical down the drain.[12]

2. Container Management:

  • Use only approved, chemically compatible waste containers with secure, tight-fitting lids.[11][13]

  • Keep waste containers closed at all times except when adding waste.[11][13]

  • Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

3. Waste Pickup:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a collection with the Environmental Health and Safety (EHS) department.

Workflow for Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Emergency Equipment (Eyewash, Shower) prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh & Transfer Solid prep3->handle1 Proceed to Handling handle2 Perform Experiment (e.g., Dissolution) handle1->handle2 handle3 Secure & Store Unused Chemical handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Collect in Labeled Halogenated Waste Container clean2->disp1 Waste Stream clean4 Wash Hands clean3->clean4 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Arrange for EHS Pickup disp2->disp3

Caption: Workflow for this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.